molecular formula C4H4N4 B2364054 1-Methyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 1142927-01-2

1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Número de catálogo: B2364054
Número CAS: 1142927-01-2
Peso molecular: 108.104
Clave InChI: CTUSCHMWIYXOOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a useful research compound. Its molecular formula is C4H4N4 and its molecular weight is 108.104. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-1,2,3-triazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-1,2,3-triazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methyltriazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUSCHMWIYXOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound of significant interest in contemporary chemical research, particularly within the domain of medicinal chemistry. This molecule integrates the robust, aromatic 1,2,3-triazole core with a versatile nitrile functional group. The 1,2,3-triazole moiety is a well-established pharmacophore and bioisostere for amide bonds, prized for its metabolic stability and capacity for hydrogen bonding.[1][2] The nitrile group serves as a key synthetic handle, enabling a wide array of chemical transformations into other valuable functionalities such as amines, carboxylic acids, and tetrazoles. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and applications of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, designed to serve as a technical resource for professionals in drug discovery and chemical synthesis.

The 1,2,3-Triazole Scaffold: A Privileged Structure

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its prominence in modern chemistry is largely due to its exceptional stability and the development of highly efficient synthetic methods, most notably the azide-alkyne cycloaddition.[3][4]

Key attributes of the 1,2,3-triazole core include:

  • Aromatic Stability: The 6π-electron system confers significant aromatic character, making the ring resistant to metabolic degradation, hydrolysis, and oxidation/reduction under common physiological and synthetic conditions.[5]

  • Dipolar Nature: A significant dipole moment allows for favorable dipole-dipole and hydrogen bond interactions with biological targets like enzymes and receptors.[1]

  • Bioisosterism: The 1,4-disubstituted 1,2,3-triazole is widely recognized as a successful bioisostere of the trans-amide bond, mimicking its geometry and electronic properties while offering improved stability.[3]

  • Synthetic Accessibility: The advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a reliable, high-yielding, and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][6]

The subject of this guide, 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, combines this stable core with a synthetically versatile nitrile group, making it a valuable building block for constructing complex molecular architectures.

Synthesis and Regiochemical Considerations

The synthesis of 1,4-disubstituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[7] However, the thermal, uncatalyzed version of this reaction often yields a mixture of 1,4- and 1,5-regioisomers, necessitating chromatographic separation and reducing overall efficiency.[6][7] Catalytic methods are therefore paramount for achieving regiocontrol.

Primary Synthetic Strategy: A Multi-Step Approach

A robust and logical pathway to synthesize 1-Methyl-1H-1,2,3-triazole-4-carbonitrile involves the conversion of a more readily available carboxylic acid precursor, which ensures unambiguous N-methylation and avoids handling potentially volatile or unstable starting materials. This approach leverages established transformations for functional group interconversion.[8][9]

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid to Amide cluster_1 Step 2: Dehydration to Nitrile A 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid B 1-Methyl-1H-1,2,3-triazole-4-carboxamide A->B  SOCl₂, NH₄OH   C 1-Methyl-1H-1,2,3-triazole-4-carboxamide D 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (Target) C->D  POCl₃ or TFAA  

Caption: Synthetic pathway from carboxylic acid to the target nitrile.

Experimental Protocol: Synthesis via Dehydration

This protocol is adapted from methodologies for converting carboxamides to nitriles on heterocyclic systems.[8]

Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxamide

  • To a stirred solution of 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude acid chloride is then slowly added to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH, excess).

  • Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

  • The resulting precipitate (the carboxamide) is collected by filtration, washed with cold water, and dried under vacuum.

Causality behind Experimental Choices: The conversion to an acid chloride is a classic method to activate the carboxylic acid. Using an excess of ammonium hydroxide ensures complete conversion and neutralizes the HCl generated during the reaction.

Step 2: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

  • In a dry flask under an inert atmosphere (N₂ or Ar), suspend the 1-Methyl-1H-1,2,3-triazole-4-carboxamide (1.0 eq) in a suitable solvent such as pyridine or DMF.

  • Cool the suspension to 0 °C and add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5 eq) or trifluoroacetic anhydride (TFAA, 2.0 eq), dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for 4-12 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-Methyl-1H-1,2,3-triazole-4-carbonitrile.

Trustworthiness and Validation: Each step of this protocol can be validated using standard analytical techniques. The formation of the intermediate amide and the final nitrile product can be confirmed by observing the disappearance of the carboxylic acid OH stretch and the appearance of amide N-H and C=O stretches, followed by the appearance of the sharp C≡N stretch in the IR spectrum. ¹H NMR will show characteristic shifts for the methyl and triazole protons.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are critical for characterization and quality control.

Table 1: Core Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₄N₄Computed
Molecular Weight 108.10 g/mol Computed
Monoisotopic Mass 108.0436 g/mol PubChemLite[10]
Predicted XLogP3 -0.4 to 0.1PubChem, PubChemLite[10][11]
Appearance Expected to be a white to off-white solidAnalogous Compounds[12]
Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure of the synthesized compound. The following are predicted values based on known data for similar 1,2,3-triazole structures.[13][14][15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic.

    • A singlet corresponding to the C5 proton of the triazole ring, typically observed in the range of δ 8.0 - 8.5 ppm .

    • A singlet for the three protons of the N1-methyl group, expected around δ 4.1 - 4.4 ppm .

  • ¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework.

    • N-CH₃: ~35-40 ppm

    • C≡N: ~110-115 ppm

    • C4 (triazole): ~125-130 ppm

    • C5 (triazole): ~140-145 ppm

  • Infrared (IR) Spectroscopy:

    • A sharp, strong absorption band characteristic of the nitrile (C≡N) functional group is expected in the region of 2230-2260 cm⁻¹ .

    • C-H stretching from the methyl and aromatic ring protons around 2950-3150 cm⁻¹ .

Table 2: Predicted Spectroscopic Data Summary
TechniqueFunctional GroupPredicted Chemical Shift / Frequency
¹H NMR Triazole C5-Hδ 8.0 - 8.5 ppm (s, 1H)
N-CH₃δ 4.1 - 4.4 ppm (s, 3H)
¹³C NMR C≡Nδ 110 - 115 ppm
IR C≡N Stretch2230 - 2260 cm⁻¹ (sharp, strong)

Chemical Reactivity

The reactivity of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is primarily dictated by the nitrile functional group, as the N-methylated triazole ring is generally unreactive and stable.[5]

Reactivity_Diagram cluster_reactions Key Transformations of the Nitrile Group center_node 1-Methyl-1H-1,2,3-triazole-4-carbonitrile hydrolysis_amide 4-Carboxamide center_node->hydrolysis_amide H₂O₂, base reduction_amine 4-(Aminomethyl) center_node->reduction_amine LiAlH₄ or H₂, Raney Ni addition_ketone 4-Acyl (Ketone) center_node->addition_ketone 1. R-MgBr 2. H₃O⁺ cyclo_tetrazole 4-(Tetrazol-5-yl) center_node->cyclo_tetrazole NaN₃, NH₄Cl hydrolysis_acid 4-Carboxylic Acid hydrolysis_amide->hydrolysis_acid H₃O⁺, heat

Caption: Major chemical transformations of the nitrile group.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often using hydrogen peroxide with a base, can yield the corresponding 1-Methyl-1H-1,2,3-triazole-4-carboxamide . More vigorous acidic conditions (e.g., refluxing HCl) will lead to the 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid .

  • Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel), yielding 1-Methyl-1H-1,2,3-triazol-4-yl)methanamine . This amine is a crucial building block for introducing linkers or other pharmacophores.

  • Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents can add to the nitrile carbon. Subsequent acidic workup hydrolyzes the intermediate imine to produce a ketone, resulting in a 4-acyl-1-methyl-1H-1,2,3-triazole .

  • Cycloaddition to Tetrazoles: The nitrile can undergo a [3+2] cycloaddition with azides (e.g., sodium azide with a Lewis acid or ammonium chloride) to form a 5-substituted tetrazole ring. This transformation is particularly valuable in medicinal chemistry as the tetrazole ring is a well-known bioisostere for a carboxylic acid group.

Applications in Research and Drug Discovery

The structural features of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile make it a highly valuable intermediate in the synthesis of pharmaceutically active compounds.[4]

  • Core Scaffold for Drug Candidates: The 1,2,3-triazole ring is present in numerous approved drugs, including the antibacterial agent Tazobactam and the anticonvulsant Rufinamide.[1][3] This compound serves as a pre-functionalized core, allowing for the rapid elaboration of compound libraries for high-throughput screening.

  • Versatile Synthetic Intermediate: The reactivity of the nitrile group (as detailed in Section 4) allows for its conversion into a diverse range of other functional groups, each with distinct physicochemical properties and potential biological interactions. For instance, its conversion to an aminomethyl group allows for amide bond formation, a cornerstone of peptide and small molecule synthesis.

  • Precursor for Fused Heterocyclic Systems: As demonstrated in the literature, 1H-1,2,3-triazole-4-carbonitriles are effective precursors for constructing more complex, fused heterocyclic systems such as 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are explored for anticancer activity.[8][9] This highlights its utility in scaffold hopping and the generation of novel chemical matter.

Conclusion

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is more than a simple heterocycle; it is a strategically designed building block that leverages the stability and favorable biological properties of the 1,2,3-triazole core with the synthetic versatility of a nitrile. Its well-defined synthesis, predictable reactivity, and relevance to established pharmacophores make it an essential tool for researchers and scientists in drug discovery. Understanding its chemical properties is key to unlocking its potential in the development of next-generation therapeutics.

References

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Intramolecular Azide–Alkyne Cycloaddition Reactions. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Azide-alkyne Huisgen cycloaddition. (2024, September 26). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Verma, R., et al. (2019). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Research Journal of Pharmacy and Technology. Retrieved February 19, 2026, from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Campos, K. R., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. Retrieved February 19, 2026, from [Link]

  • Bansal, S., et al. (2015). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology. Retrieved February 19, 2026, from [Link]

  • Das, S., et al. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Gogoi, P., et al. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett. Retrieved February 19, 2026, from [Link]

  • Sekh, T. V., et al. (2022). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Synthetic Communications. Retrieved February 19, 2026, from [Link]

  • Sekh, T. V., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • 1-Methyl-1H-1,2,3-triazole. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank. Retrieved February 19, 2026, from [Link]

  • de Oliveira, A. B., et al. (2018). 1H-[5][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. Retrieved February 19, 2026, from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. Retrieved February 19, 2026, from [Link]

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.). Google Patents.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

  • Bozorov, K., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Retrieved February 19, 2026, from [Link]

  • Prabakaran, K., et al. (2011). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]

  • 1-Methyl-1H-1,2,4-triazole. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

  • 1-methyl-1h-1,2,4-triazole-3-carbonitrile. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • 1 H-NMR spectrum of compound 4b. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 1h-1,2,3-triazole-4-carbonitrile. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • 1H-1,2,3-triazole-4-carbonitrile. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]

  • Singh, A., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules. Retrieved February 19, 2026, from [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Al-Majid, A. M., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank. Retrieved February 19, 2026, from [Link]

Sources

1-Methyl-1H-1,2,3-triazole-4-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile , a specialized heterocyclic intermediate used in medicinal chemistry for cysteine targeting and bioisosteric replacement.

Executive Summary

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a compact, electron-deficient heteroaromatic scaffold. In modern drug discovery, it serves two primary functions:

  • Covalent Warhead: The nitrile group, activated by the electron-withdrawing triazole ring, acts as an electrophile for targeting non-catalytic cysteine residues (reversible covalent inhibition).

  • Amide Bioisostere: The 1,4-disubstituted 1,2,3-triazole core mimics the dipole moment and planarity of a trans-amide bond, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

This guide details the physicochemical profile, validated synthesis via amide dehydration, and its application in covalent inhibitor design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Unlike common commodity chemicals, this specific regioisomer is often synthesized in situ or on-demand from its stable amide precursor.

Table 1: Compound Identifiers & Properties

PropertyDataNotes
IUPAC Name 1-Methyl-1H-1,2,3-triazole-4-carbonitrileSpecific 1,4-regioisomer
Common Name 4-Cyano-1-methyl-1,2,3-triazole
CAS Number Not Widely Listed Primary Commercial Precursor:39039-49-1 (Amide)
Molecular Formula C₄H₄N₄
Molecular Weight 108.10 g/mol Fragment-like chemical space
SMILES CN1N=NC(=C1)C#N
InChI Key Computed
Polar Surface Area ~54 ŲHigh permeability potential
LogP (Calc) ~ -0.5 to 0.1Highly soluble, low lipophilicity
H-Bond Acceptors 3 (N2, N3, Nitrile N)

Synthetic Architecture

The most robust, scalable route to 1-Methyl-1H-1,2,3-triazole-4-carbonitrile avoids the direct handling of explosive methyl azide or volatile propiolonitrile. Instead, it utilizes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the amide, followed by a Dehydration step.

Validated Synthetic Pathway (Amide Dehydration)

This protocol ensures regioselectivity (exclusively 1,4-isomer) and safety.

Reaction Scheme:

  • Step 1 (CuAAC): Methyl Azide (generated in situ) + Propiolamide

    
     1-Methyl-1,2,3-triazole-4-carboxamide.
    
  • Step 2 (Dehydration): Amide + Dehydrating Agent (TFAA/Pyridine)

    
     Nitrile.
    
Step-by-Step Protocol

Step 1: Synthesis of Precursor (CAS 39039-49-1)

  • Reagents: Sodium Azide (

    
    ), Methyl Iodide (
    
    
    
    ), Propiolamide,
    
    
    (10 mol%), Sodium Ascorbate (20 mol%).
  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1).
  • Procedure:

    • Generate methyl azide in situ (Safety Critical) in a sealed vessel or use pre-formed organic azide if safety protocols permit.

    • Add propiolamide, copper catalyst, and ascorbate.

    • Stir at RT for 12-24 hours. The 1,4-regioisomer is formed exclusively due to the copper catalyst.

    • Workup: Extract with EtOAc, wash with brine. The amide often precipitates as a white solid.

Step 2: Dehydration to Nitrile

  • Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine (Excess).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Procedure:

    • Dissolve 1-methyl-1,2,3-triazole-4-carboxamide (1.0 eq) in dry DCM under

      
       atmosphere.
      
    • Add Pyridine (2.5 eq) and cool to 0°C.

    • Dropwise add TFAA (1.2 eq). The reaction is exothermic.

    • Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Amide spot disappears, less polar Nitrile spot appears).

    • Quench: Pour into ice-cold

      
       solution.
      
    • Purification: Silica gel chromatography (EtOAc/Hexanes). The nitrile is typically a low-melting solid or oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (NaN3, MeI, Propiolamide) CuAAC Step 1: CuAAC Reaction (CuSO4, Ascorbate, tBuOH/H2O) Start->CuAAC In situ azide formation Amide Intermediate: 1-Methyl-1,2,3-triazole-4-carboxamide (CAS 39039-49-1) CuAAC->Amide Regioselective Cycloaddition Dehydration Step 2: Dehydration (TFAA, Pyridine, DCM, 0°C) Amide->Dehydration Activation Workup Workup & Purification (NaHCO3 Quench, Silica Column) Dehydration->Workup Conversion to Nitrile Product Target: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (Electrophilic Warhead) Workup->Product Isolation

Caption: Two-step regioselective synthesis via the stable amide intermediate.

Medicinal Chemistry Applications

Cysteine Targeting (Reversible Covalent)

Nitriles attached to electron-deficient heteroaromatics (like triazoles) are "soft" electrophiles. They react with the thiolate of non-catalytic cysteine residues to form a thioimidate adduct.

  • Mechanism: The electron-withdrawing nature of the triazole ring (due to the three nitrogens) polarizes the nitrile carbon (

    
    ), making it susceptible to nucleophilic attack by 
    
    
    
    .
  • Reversibility: Unlike acrylamides (irreversible Michael acceptors), the thioimidate bond is often reversible, potentially reducing off-target immunogenicity.

Bioisosterism

The 1,4-disubstituted 1,2,3-triazole ring is a classic bioisostere for the trans-amide bond.

  • Dipole Moment: ~5.0 D (similar to amide ~3.7 D).

  • Geometry: The distance between substituents mimics the

    
     distance in peptides (~3.8 Å).
    
  • Stability: Resistant to proteases and hydrolysis.

Pharmacophore Logic Diagram

SAR_Logic Core 1-Methyl-1,2,3-triazole-4-CN Feature1 Nitrile Group (CN) Core->Feature1 Feature2 Triazole Ring Core->Feature2 Feature3 N1-Methyl Core->Feature3 App1 Covalent Warhead (Target: Cysteine) Feature1->App1 Electrophilic App2 H-Bond Acceptor (Solubility) Feature1->App2 Polar App3 Amide Bioisostere (Metabolic Stability) Feature2->App3 Planar/Dipole App4 Small Steric Footprint Feature3->App4 Alkyl cap

Caption: Structural features and their corresponding pharmacological utility.

Handling & Safety

Hazard Identification:

  • Acute Toxicity: Triazoles and nitriles can be toxic if ingested or inhaled. Treat as a potent bioactive agent.

  • Skin/Eye Irritation: Likely causes serious eye irritation (Category 2A) and skin irritation.

  • Reactivity: The nitrile group is stable, but the precursor (organic azides) must be handled with extreme care to avoid explosion hazards.

Storage:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from moisture to prevent hydrolysis of the nitrile back to the amide (though slow).

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational Click Chemistry).

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

  • Pokhodylo, N. T., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Synthetic Communications.
  • Agrawal, B., et al. (2016). 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists.

  • PubChem Compound Summary: 1-methyl-1H-1,2,3-triazole-4-carboxamide (Precursor).

Sources

Topic: Molecular Structure and Planarity of 1-methyl-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and unique electronic properties. This guide provides a detailed exploration of the molecular structure of 1-methyl-1H-1,2,3-triazole derivatives, with a specific focus on the concept of planarity. While the triazole core itself is intrinsically aromatic and planar, the overall three-dimensional conformation of its derivatives is profoundly influenced by the nature and orientation of its substituents. We will dissect the causal factors governing molecular planarity, from steric hindrance to electronic conjugation, and detail the authoritative experimental and computational methodologies required for robust structural elucidation. This document serves as a technical resource for professionals engaged in the rational design of novel therapeutics, where a precise understanding of molecular geometry is paramount for predicting and optimizing drug-target interactions.

Introduction: The 1,2,3-Triazole as a Privileged Scaffold

The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in drug discovery and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties[1][2]. This versatility stems from the ring's unique combination of features:

  • Metabolic Stability: The triazole ring is highly stable under common metabolic, acidic, and basic conditions[3].

  • Hydrogen Bonding Capability: It possesses a significant dipole moment and can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors[3].

  • Bioisosterism: The 1,4-disubstituted 1,2,3-triazole unit is often used as a bioisostere—a structural mimic—of the amide bond, offering similar spatial arrangement and hydrogen bonding potential but with improved stability and pharmacokinetic properties[4][5].

A critical aspect of harnessing the full potential of this scaffold is a deep understanding of its three-dimensional structure. The planarity of the molecule, or lack thereof, directly impacts how it fits into a protein's binding pocket and its ability to engage in crucial intermolecular interactions, such as π-π stacking. This guide provides the foundational knowledge and practical methodologies for analyzing the structure and planarity of 1-methyl-1H-1,2,3-triazole derivatives.

The Planar Core: Inherent Aromaticity of the 1,2,3-Triazole Ring

The foundation of any substituted 1,2,3-triazole is the five-membered heterocyclic ring itself. As an aromatic system, the triazole ring is inherently planar. This planarity is confirmed by high-resolution analytical techniques, most notably single-crystal X-ray crystallography.

Structural studies consistently reveal that the atoms of the triazole ring lie in the same plane with minimal deviation. For example, in the crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole, the root-mean-square (r.m.s.) deviation of the triazole ring atoms from planarity was found to be a mere 0.004 Å[6]. Similarly, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is described as having an "almost planar conformation"[7]. This intrinsic planarity provides a rigid anchor from which substituents project, making it a reliable building block in molecular design.

The Impact of Substituents on Overall Molecular Planarity

While the triazole core is flat, the planarity of the entire molecule is a different matter. The spatial orientation of substituents attached to the ring dictates the final molecular conformation. The primary causal factors are:

  • Steric Hindrance: Bulky substituents will repel each other, forcing rotation around single bonds to find a lower energy state. This often results in a twisted, non-coplanar arrangement between the substituent and the triazole ring.

  • Electronic Effects: The desire to achieve or avoid electronic conjugation can influence conformation. For instance, an attached phenyl ring might twist to optimize or break π-system overlap with the triazole ring, depending on the electronic demands of other substituents.

Case Study Analysis:

Crystallographic data provides clear, quantitative evidence of these effects. The dihedral angle—the angle between the plane of the triazole ring and the plane of a substituent—is the key metric.

  • In one study, the benzene rings of a derivative were found to be twisted from the triazole plane by significant angles of 35.7° and 47.7°[8].

  • Another analysis of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate showed that while the phenyl ring was nearly coplanar with the triazole (dihedral angle of 2.54°), the imidazole ring was twisted by 12.3°[6].

These deviations are not artifacts; they are the molecule's preferred low-energy state in the solid phase and have profound implications for its interaction profile.

Data Presentation: Dihedral Angles in 1,2,3-Triazole Derivatives
CompoundSubstituent(s) on Triazole RingDihedral Angle (Triazole to Substituent)Reference
1-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrateImidazole ring, Phenyl ring12.3°, 2.54°[6]
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime4-Nitrophenyl ring35.7° and 47.7° (two molecules in unit)[8]

Methodologies for Comprehensive Structural Elucidation

No single technique provides a complete structural picture. A robust analysis relies on the synergistic use of multiple methods to understand the molecule's structure in the solid state, in solution, and in the gas phase (computationally).

Logical Workflow for Structural Validation

The following diagram illustrates the logical flow from initial synthesis to full structural confirmation, emphasizing the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation In Silico Validation Synthesis Chemical Synthesis (e.g., Click Chemistry) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity in Solution Purification->NMR MS Mass Spectrometry - Molecular Weight Confirmation Purification->MS Xray Single-Crystal X-ray Crystallography - 3D Structure (Solid State) - Definitive Planarity Purification->Xray Crystal Growth NMR->Xray Corroboration Computational Computational Chemistry (DFT, MP2) - Gas-Phase Conformation - Electronic Properties Xray->Computational Compare Solid vs. Gas Phase

Caption: Workflow for structural elucidation of 1,2,3-triazole derivatives.

Experimental Protocol 1: Single-Crystal X-ray Crystallography

Expertise & Causality: This is the "gold standard" for determining the three-dimensional structure of a molecule in the solid state[9]. It provides an unambiguous map of electron density, yielding precise bond lengths, bond angles, and dihedral angles that are essential for assessing planarity. It is the only technique that can definitively resolve the absolute conformation and intermolecular interactions (e.g., crystal packing, hydrogen bonding) in the crystalline form.

Methodology:

  • Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetonitrile, methanol, DMF) to near-saturation.

    • Employ a slow evaporation, slow cooling, or vapor diffusion technique. The goal is slow, ordered growth.

    • Visually inspect the resulting solids under a microscope for well-defined, non-twinned crystals.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data at a controlled temperature (often 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data, adjusting atomic positions, and displacement parameters.

  • Validation and Analysis:

    • Assess the quality of the final model using metrics like the R-factor (residual factor), which indicates the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.07) signifies a good fit[7].

    • Analyze the refined structure to extract bond lengths, angles, and the crucial dihedral angles that define molecular planarity.

Experimental Protocol 2: Computational Chemistry (DFT)

Expertise & Causality: Computational methods, such as Density Functional Theory (DFT), are vital for understanding a molecule's intrinsic properties in the absence of crystal packing forces. They calculate the lowest energy (most stable) conformation of an isolated molecule in the gas phase. This is critical because conformational differences can exist between the solid state and other phases[10]. Comparing computational results with X-ray data provides a more complete understanding of the molecule's conformational flexibility.

Methodology:

  • Input Structure Generation:

    • Build an initial 3D model of the 1-methyl-1H-1,2,3-triazole derivative using molecular modeling software. The crystal structure, if available, is an excellent starting point.

  • Geometry Optimization:

    • Select a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) is a common choice for initial studies)[3].

    • Perform a geometry optimization calculation. The software will iteratively adjust the molecular geometry to find the minimum on the potential energy surface.

  • Frequency Calculation (Self-Validating Step):

    • Perform a frequency calculation on the optimized geometry.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, meaning the optimization must be redone.

  • Analysis:

    • Extract the geometric parameters (bond lengths, angles, dihedral angles) from the validated, optimized structure.

    • Compare these gas-phase parameters with the experimental data from X-ray crystallography to assess the influence of crystal packing on molecular conformation.

Conclusion and Outlook

The molecular architecture of 1-methyl-1H-1,2,3-triazole derivatives is a tale of two parts: a rigid, planar aromatic core and a conformationally flexible periphery of substituents. The inherent planarity of the triazole ring provides a stable anchor, but it is the steric and electronic nature of the appended groups that dictates the overall molecular shape and its deviation from planarity.

For drug development professionals, this understanding is not merely academic. A non-planar, twisted conformation can be the key to unlocking selective binding to a target protein, while a planar structure might be ideal for intercalating with DNA or participating in π-π stacking interactions. A comprehensive structural analysis, leveraging the definitive power of X-ray crystallography in concert with the insights from computational chemistry, is therefore an indispensable component of modern, structure-based drug design. The protocols and principles outlined in this guide provide a robust framework for achieving this critical understanding.

References

  • Liu, Y., Li, Y., & Wang, J. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]

  • Yurttas, L., Atis, M., & Genc, M. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–674. [Link]

  • Haslinger, S., Laus, G., Wurst, K., & Schottenberger, H. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o945–o946. [Link]

  • Yurttas, L., Atis, M., & Genc, M. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-1,2,3-triazole. PubChem Compound Database. [Link]

  • Suresha, G. P., Kapavarapu, R. K., & Suhas, R. (2012). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 4(3), 930-937. [Link]

  • Badawi, H. M., et al. (2023). Peculiarities of the Spatial and Electronic Structure of 2-aryl-1,2,3-triazol-5-carboxylic Acids and Their Salts on the Basis of a Combined Experimental and Theoretical Study. Preprints.org. [Link]

  • Cunha, A. C., et al. (2018). Crystallographic and computational study of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides. RSC Advances, 8(1), 101-112. [Link]

  • NIST. (n.d.). 1-Methyl-1,2,3-triazole. NIST Chemistry WebBook. [Link]

  • Gomha, S. M., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 7(4), 3591–3603. [Link]

  • Khan, I., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 697815. [Link]

  • Verma, A., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Scientific Reports, 13(1), 1-12. [Link]

  • Maj, E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces. Molecules, 26(13), 4035. [Link]

  • Huisgen, R., et al. (2025). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ResearchGate. [Link]

  • Al-bayati, R. I. H., & Jaber, S. H. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 10(8), 350-360. [Link]

  • El-Hiti, G. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1584. [Link]

  • Sireesha, S. M., & Prasad, B. D. (2025). Computational analysis of N2-Aryl-1,2,3-triazoles as potential multi-target inhibitors. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

  • Ben-Mourad, T., et al. (2022). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. Molecules, 27(3), 779. [Link]

  • Ostrovskii, V. A., et al. (2025). 1,2,3-Triazole and Its Derivatives. Development of Methods for the Formation of the Triazole Ring. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

Sources

Literature review of 1-methyl-substituted 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-Substituted 1,2,3-Triazoles: Synthesis, Properties, and Applications

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its exceptional stability, synthetic accessibility, and capacity to engage in biological interactions. The strategic N-methylation of this scaffold, particularly at the N1 position, offers a powerful tool to modulate physicochemical properties, thereby enhancing drug-like characteristics such as solubility, metabolic stability, and cell permeability. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of 1-methyl-1,2,3-triazoles. We delve into the nuanced regioselectivity of their synthesis, contrasting post-synthetic N-methylation with de novo cycloaddition strategies. Furthermore, we explore the impact of the N1-methyl group on the molecule's electronic and steric profile and showcase its application in the development of therapeutic agents across various disease areas.

Introduction: The Significance of the 1,2,3-Triazole Core

Nitrogen-containing heterocycles are fundamental building blocks for many essential biomolecules, and among them, the 1,2,3-triazole ring has emerged as a "privileged" scaffold.[1][2] This five-membered aromatic ring, containing three adjacent nitrogen atoms, is not commonly found in nature but has become indispensable in synthetic and medicinal chemistry.[3][4] Its prominence surged with the advent of the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry".[5][6]

The utility of the 1,2,3-triazole ring in drug design is multifaceted:

  • Metabolic Stability: The triazole core is exceptionally robust and resistant to hydrolysis, oxidation, and reduction, ensuring the stability of drug candidates in biological systems.[7][8][9]

  • Bioisosterism: Its unique electronic and structural features allow it to act as a bioisostere for other functional groups, most notably the amide bond. This substitution can improve pharmacokinetic properties without compromising biological activity.[1][9]

  • Pharmacophore and Linker: The triazole ring is more than an inert spacer. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system contributes to the overall polarity and dipole moment, influencing drug-receptor interactions.[10][11][12] It serves as an efficient and reliable linker to connect different pharmacophoric fragments in hybrid drug design.[2]

The Role of N-Methylation

While the parent NH-1,2,3-triazole is a valuable entity, substitution on the ring nitrogen atoms provides a critical handle for fine-tuning molecular properties. N-methylation, specifically creating the 1-methyl-1,2,3-triazole isomer, is a key strategy to:

  • Eliminate Hydrogen Bond Donor Capacity: The NH proton of a triazole is a hydrogen bond donor. Replacing it with a methyl group removes this capability, which can be crucial for modulating binding affinity or preventing unwanted interactions.

  • Enhance Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity (logP), which can improve membrane permeability and oral bioavailability.

  • Improve Solubility: While increasing lipophilicity, the disruption of crystal lattice packing caused by the methyl group can sometimes lead to improved aqueous solubility.

  • Block Metabolic Sites: N-methylation can prevent metabolic degradation that might otherwise occur at the nitrogen atom.

Understanding the synthesis and strategic application of the 1-methyl-1,2,3-triazole scaffold is therefore essential for the modern medicinal chemist.

Synthesis of 1-Methyl-1,2,3-Triazoles: A Tale of Two Strategies

The preparation of 1-methyl-1,2,3-triazoles can be broadly categorized into two primary approaches: the methylation of a pre-formed triazole ring and the use of a methylated precursor in a cycloaddition reaction. The choice between these pathways is dictated by factors such as the availability of starting materials, the desired regioselectivity, and the compatibility of other functional groups within the molecule.

Strategy 1: Post-Cycloaddition N-Methylation

This approach involves first synthesizing the NH-1,2,3-triazole, typically via a CuAAC reaction, followed by an alkylation step to introduce the methyl group. The primary challenge of this method is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers.

cluster_0 Regioselectivity in N-Methylation Start NH-1,2,3-Triazole Reagent Methylating Agent (e.g., MeI, Me2SO4) + Base (e.g., K2CO3, NaH) Start->Reagent Product1 1-Methyl-1,2,3-triazole (N1 Isomer) Reagent->Product1 Kinetic/Thermodynamic Control Product2 2-Methyl-1,2,3-triazole (N2 Isomer) Reagent->Product2 Steric/Electronic Effects

Caption: Regioselectivity challenge in post-synthesis N-methylation.

The ratio of N1 to N2 isomers is influenced by several factors:

  • Steric Hindrance: Bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder approach to the N1 atom, favoring methylation at the less hindered N2 position.

  • Electronic Effects: Electron-withdrawing groups on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, and methylating agent can significantly alter the isomeric ratio. For instance, polar aprotic solvents like DMF or DMSO often favor the formation of 2-substituted triazoles.[13]

Strategy 2: De Novo Synthesis via [3+2] Cycloaddition

To circumvent the issue of regioselectivity, a more direct and often preferred method is to use a methylated precursor in the cycloaddition reaction itself. The most common approach is the CuAAC reaction between an alkyne and methyl azide (CH₃N₃). This strategy provides exclusive or high regioselectivity for the 1,4-disubstituted-1-methyl-1,2,3-triazole isomer.

cluster_1 Regioselective Synthesis via CuAAC Alkyne Terminal Alkyne (R-C≡CH) Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Alkyne->Catalyst Azide Methyl Azide (CH3N3) Azide->Catalyst Product 1-Methyl-4-R-1,2,3-triazole Catalyst->Product [3+2] Cycloaddition

Caption: Direct synthesis of 1-methyl-1,2,3-triazoles via CuAAC.

This method is highly efficient and compatible with a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.[5] While methyl azide itself is a hazardous and explosive reagent, it can be generated in situ from safer precursors to mitigate risks. Alternative catalysts, such as ruthenium, can favor the formation of the 1,5-disubstituted isomer, though this is less common for N-methylated variants.[5]

Comparative Analysis and Experimental Protocol

Table 1: Comparison of Synthetic Strategies

FeaturePost-Cycloaddition N-MethylationDe Novo Synthesis (CuAAC)
Starting Materials NH-1,2,3-triazole, Methylating agentTerminal alkyne, Methyl azide
Regioselectivity Often poor; yields mixture of N1/N2 isomersExcellent; typically yields only the 1,4-isomer
Key Challenge Separation of isomersHandling of potentially hazardous methyl azide
Best For Scaffolds where direct cycloaddition is difficultHigh-throughput synthesis, applications requiring high isomeric purity

Protocol: Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole via CuAAC

This protocol describes a standard, reliable procedure for synthesizing a 1,4-disubstituted 1-methyl-1,2,3-triazole.

1. Reagents and Materials:

  • Phenylacetylene

  • Azidomethyl p-tolyl sulfone (stable precursor for in situ generation of methyl azide)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

2. Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add phenylacetylene (1.0 mmol), azidomethyl p-tolyl sulfone (1.1 mmol), and sodium azide (1.2 mmol).

  • Solvent Addition: Add a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.10 mmol) in a minimal amount of water.

  • Initiation: Add the catalyst solution to the main reaction flask.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-methyl-4-phenyl-1H-1,2,3-triazole.

This self-validating system ensures high regioselectivity and yield, providing a pure product suitable for further applications in drug discovery workflows.

Applications in Medicinal Chemistry

The 1-methyl-1,2,3-triazole scaffold is prevalent in a wide array of bioactive molecules, demonstrating its versatility and importance. The N1-methylation is often a key design element that imparts favorable pharmacological properties.

Table 2: Examples of Bioactive 1-Methyl-1,2,3-Triazole Derivatives

Compound ClassTherapeutic AreaRole of 1-Methyl-1,2,3-TriazoleReference
Carbazole HybridsAntibacterialServes as a stable linker connecting carbazole and pyridyl moieties; N-methylation enhances lipophilicity.[14]
Pyrazole ConjugatesAntifungalActs as a core scaffold, with the N-methyl group contributing to the overall molecular conformation and target engagement.[15]
Various HybridsAnticancerUsed as a bioisosteric replacement for amide bonds and as a linker in hybrid molecules to improve stability and cell penetration.[2][3]
Nucleoside AnaloguesAntiviralThe triazole ring mimics parts of the natural nucleoside structure, while N-methylation can improve interaction with viral enzymes.[4]
Diverse ScaffoldsAnti-inflammatoryThe scaffold connects pharmacophores, and the methyl group helps optimize the ADME profile of the final compound.[3][16]
Case Study: Antibacterial Agents

In the fight against antimicrobial resistance, novel scaffolds are urgently needed. Researchers have developed hybrids linking a carbazole unit to a pyridyl moiety via a 1-methyl-1,2,3-triazole linker.[14] In these compounds, the triazole ring, synthesized via a CuAAC reaction, provides a stable and synthetically accessible connection. The 1-methyl group is critical for tuning the lipophilicity of the molecule, a key parameter for crossing the bacterial cell wall. Several compounds in this series showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, demonstrating the utility of this design strategy.[14]

Case Study: Anticancer Therapeutics

The 1,2,3-triazole ring is frequently incorporated into anticancer agents.[3] It can act as a linker to create hybrid molecules that target multiple pathways or as a pharmacophore that interacts directly with protein targets. For example, hybrids of 1,2,3-triazole and naphthoquinone have shown significant cytotoxicity against human cancer cell lines.[3] The N1-substituent, often a methyl or a more complex alkyl/aryl group, is crucial for orienting the molecule within the target's binding pocket and for optimizing its pharmacokinetic properties.

Future Outlook

The 1-methyl-1,2,3-triazole is a mature yet continually evolving scaffold in drug discovery. Future research will likely focus on several key areas:

  • Novel Synthetic Methods: Development of even more efficient, greener, and safer methods for their synthesis, particularly avoiding hazardous reagents.

  • Complex Molecular Architectures: Incorporation of the 1-methyl-1,2,3-triazole motif into more complex structures like macrocycles and antibody-drug conjugates (ADCs).

  • PROTACs and Molecular Glues: Leveraging the triazole as a stable linker in the design of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.

  • Computational Design: Using computational chemistry to more accurately predict the impact of N1-methylation on binding affinity and ADME properties, enabling more rational drug design.

The foundational strengths of the 1-methyl-1,2,3-triazole—synthetic accessibility, stability, and tunable properties—ensure that it will remain a valuable and frequently used tool in the arsenal of medicinal chemists for years to come.

References

  • Banday, A. H., & Hruby, V. J. (2014). Regioselective N/C-Heterocyclization of Allenylindium Bromide Across Aryl Azides: One-Pot Synthesis of 5-Methyl-1,2,3-triazoles. Synlett, 25(13), 1859-1862. [Link]

  • National Center for Biotechnology Information (n.d.). 1-Methyl-1H-1,2,3-triazole. PubChem Compound Database. Retrieved from [Link]

  • Sudeep, P., Vagish, C. B., Kumar, A. D., & Kumar, K. A. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]

  • Verma, A., Singh, A., & Kumar, A. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3), e202303991. [Link]

  • Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Research Topic. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5348-5359. [Link]

  • Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988262. [Link]

  • Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988262. [Link]

  • Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988262. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of 1,2,3-triazole derivatives. Figure. Retrieved from [Link]

  • Naaz, F., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • ResearchGate. (n.d.). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Publication. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Archiv der Pharmazie, 352(11), 1900172. [Link]

  • Slavova, Y., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1238499. [Link]

  • Bakulev, V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

  • Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]

  • Basyouni, W. M., et al. (2020). Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. Molecules, 25(23), 5727. [Link]

  • Al-Omair, M. A., et al. (2025). Design, Synthesis, and Evaluation of 1,2,3-Triazolylmethyl Carbazoles as potent Antibacterial Activities. International Archives of Chemical and Pharmaceutical Sciences, 1(1), 1-11. [Link]

  • Sbardella, G. (2020). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. CHIMIA International Journal for Chemistry, 74(5), 333-339. [Link]

  • Kumar, A., & Sharma, V. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Drug Delivery and Therapeutics, 13(6-S), 143-151. [Link]

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

  • Sharma, V., & Kumar, P. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research, 13(12), 4563-4577. [Link]

  • Kumar, A., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Methyl-Triazole Carbonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl-Triazole Carbonitriles

In the landscape of medicinal chemistry, the 1,2,3- and 1,2,4-triazole scaffolds are considered "privileged structures" due to their remarkable versatility and consistent presence in a wide array of therapeutic agents.[1][2] Their metabolic stability, capacity for hydrogen bonding, and dipolar nature contribute favorably to pharmacokinetic profiles, often enhancing properties like solubility and target binding affinity.[3][4][5] This guide focuses on a specific, highly functionalized subclass: methyl-triazole carbonitriles (MTCs) . The incorporation of a methyl group provides a site for steric interaction and metabolic modulation, while the carbonitrile moiety (a nitrile group, -C≡N) acts as a potent hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical elaboration.[6]

For drug development professionals, understanding the fundamental physicochemical properties of an MTC candidate is not a perfunctory exercise; it is the cornerstone of a rational drug design strategy. These properties—lipophilicity, ionization state, solubility, and thermal stability—dictate a molecule's journey through the body, from absorption and distribution to metabolism and excretion (ADMET). This document provides an in-depth technical analysis of these core characteristics, presenting not just the "what" but the "why" behind the experimental methodologies, grounded in years of field-proven application science.

Section 1: Lipophilicity (LogP/LogD) - The Gatekeeper of Biological Membranes

Expertise & Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most critical physicochemical parameter in drug design.[7][8] It governs a drug's ability to traverse cell membranes, influences its binding to plasma proteins, and is a key determinant in its overall ADMET profile.[9] Encapsulated within frameworks like Lipinski's Rule of Five, an optimal lipophilicity (typically LogP between 1-3) is sought to balance membrane permeability with aqueous solubility.[7][10] For ionizable heterocycles like triazoles, the pH-dependent distribution coefficient, LogD , is more physiologically relevant than the partition coefficient, LogP , as it accounts for both the neutral and ionized forms of the molecule.

Recommended Methodology: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

While the "shake-flask" method is the traditional standard, it can be labor-intensive and challenging for compounds with poor solubility. RP-TLC offers a rapid, resource-efficient, and reliable alternative for determining lipophilicity, making it ideal for screening in early drug discovery.[8][9] The principle lies in correlating the compound's retention on a non-polar stationary phase with its lipophilicity.

Experimental Protocol: Lipophilicity Determination by RP-TLC
  • Plate Preparation: Use commercially available RP-18 F254s plates. Pre-wash the plates by developing them in methanol and allowing them to air dry completely to remove any impurities.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., acetone, acetonitrile) in an aqueous buffer (e.g., TRIS buffer, pH 7.4 to mimic physiological conditions). For example, create acetone concentrations of 40%, 50%, 60%, 70%, and 80% (v/v).

  • Sample Preparation: Dissolve MTC samples and a set of reference compounds with known LogP values in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

  • Spotting: Carefully spot 1-2 µL of each sample and reference compound onto the origin line of the RP-18 plate.

  • Chromatographic Development: Place the spotted plate in a chromatography tank saturated with the vapor of the chosen mobile phase. Allow the solvent front to travel approximately 80-90% of the plate length.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Calculation:

    • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

    • Calculate the RM value using the formula: RM = log[(1/Rf) - 1].

    • For each compound, plot the RM values against the percentage of the organic modifier in the mobile phase.

    • Extrapolate the linear regression to 0% organic modifier (100% aqueous) to determine the RM0 value. This RM0 value is the chromatographic index of lipophilicity.[9]

  • LogP Determination: Create a calibration curve by plotting the literature LogP values of the reference standards against their experimentally determined RM0 values. Use the equation of this line to calculate the LogP of the MTC samples from their RM0 values.

Data Presentation: Lipophilicity of MTCs

While experimental values would be generated via the protocol above, computational models provide useful initial estimates.

CompoundIUPAC NamePredicted LogP (XLogP3)Data Source
Isomer A 4-methyl-4H-1,2,4-triazole-0.6PubChem[11][12]
Isomer B 1-methyl-1H-1,2,3-triazole-4-carbonitrileN/A (structural analog reference)-
Isomer C 4-methyl-4H-1,2,4-triazole-3-carbonitrileN/A (structural analog reference)-

Note: The carbonitrile group will increase lipophilicity relative to the parent methyl-triazole. Actual experimental values are necessary for confirmation.

Visualization: RP-TLC Workflow for Lipophilicity

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_plate Prepare RP-18 Plate prep_mobile Prepare Mobile Phases (Varying Organic % at pH 7.4) prep_sample Dissolve MTCs & Reference Standards spot Spot Samples on Plate prep_sample->spot develop Develop Chromatogram spot->develop visualize Visualize Spots (UV) develop->visualize calc_rf Calculate Rf Values visualize->calc_rf calc_rm Calculate RM Values calc_rf->calc_rm extrapolate Extrapolate to get RM0 calc_rm->extrapolate calibrate Calibrate with Standards extrapolate->calibrate final_logp Determine MTC LogP/LogD calibrate->final_logp caption Workflow for LogP determination via RP-TLC. G Neutral MTC (Neutral Form) (Favored in High pH) Protonated MTC-H+ (Protonated Form) (Favored in Low pH) Neutral->Protonated + H+ - H+ pKa_label pKa is the pH at which [MTC] = [MTC-H+] caption Ionization equilibrium of a basic methyl-triazole.

Caption: Ionization equilibrium of a basic methyl-triazole.

Section 3: Aqueous Solubility - The Foundation of Bioavailability

Expertise & Causality: A drug must be in solution to be absorbed. Therefore, aqueous solubility is a non-negotiable prerequisite for efficacy, particularly for orally administered drugs. The polar nature of the triazole ring, with its hydrogen bond acceptors, generally imparts favorable solubility characteristics. [4][13]However, the overall solubility of an MTC molecule is a complex interplay between the solubilizing triazole core and other, potentially more lipophilic, parts of the structure. Low solubility is a primary reason for compound attrition in drug development. We distinguish between kinetic solubility (relevant for high-throughput screening) and thermodynamic solubility (the true equilibrium value, important for formulation).

Recommended Methodology: High-Throughput Kinetic Solubility Assay

For early-stage discovery and lead optimization, kinetic solubility assays are invaluable. They measure the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. While not a true equilibrium measurement, it effectively ranks compounds and flags potential issues early. Nephelometry (light scattering) is a common, rapid, and plate-based detection method.

Experimental Protocol: Nephelometric Kinetic Solubility Assay
  • Sample and Standard Preparation: Prepare a 10 mM stock solution of the MTC in 100% DMSO. Prepare a standard curve using a polymer standard (e.g., formazan) to correlate nephelometric units to concentration.

  • Plate Mapping: Design a 96-well plate map. Include wells for blanks (buffer + DMSO), standards, and MTC samples at various concentrations.

  • Assay Execution:

    • Add the appropriate volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells.

    • Using a liquid handler, rapidly add a small volume (e.g., 1-2 µL) of the 10 mM MTC DMSO stock to the buffer to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

    • The rapid solvent shift will cause poorly soluble compounds to precipitate.

  • Incubation and Measurement: Seal the plate and shake for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of turbidity measurements.

  • Data Analysis:

    • Subtract the average blank reading from all sample readings.

    • Identify the highest concentration at which the MTC sample reading is not significantly different from the blank (or below a predefined threshold). This concentration is reported as the kinetic solubility.

Data Presentation: Representative MTC Solubility Data
CompoundSolvent SystemKinetic Solubility (µM)Classification
MTC-1PBS, pH 7.4> 200High
MTC-2PBS, pH 7.455Moderate
MTC-3PBS, pH 7.4< 10Low
Visualization: Kinetic Solubility Assay Workflow

G cluster_workflow Kinetic Solubility Workflow start 10 mM MTC in DMSO Stock dispense Rapid Dispensing (Solvent Shift) start->dispense add_buffer 96-Well Plate with PBS (pH 7.4) add_buffer->dispense incubate Incubate & Shake (2 hrs, 25°C) dispense->incubate read Measure Turbidity (Nephelometer) incubate->read analyze Determine Solubility (µM) read->analyze caption Workflow for a plate-based kinetic solubility assay.

Caption: Workflow for a plate-based kinetic solubility assay.

Section 4: Thermal Stability - Ensuring Compound Integrity and Processability

Expertise & Causality: The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that impacts its shelf-life, storage conditions, and suitability for various manufacturing processes. [14]An unstable compound can degrade over time, leading to loss of potency and the formation of potentially toxic impurities. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal behavior of MTCs. [14][15]TGA provides information on decomposition temperature, while DSC identifies melting points, glass transitions, and polymorphism, all of which are vital for solid-state characterization and formulation development.

Recommended Methodologies: TGA and DSC

TGA measures the change in mass of a sample as a function of temperature, precisely identifying the onset of thermal decomposition. [15][16][17]DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, revealing endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events. [14][18]

Experimental Protocols: Thermal Analysis

A. Thermogravimetric Analysis (TGA)

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the MTC sample into a TGA pan (ceramic or platinum). [14]3. Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant rate (e.g., 10 or 20 °C/min). [16]5. Data Analysis: Record the mass loss as a function of temperature. The key parameter is the decomposition onset temperature, often reported as Td5% (the temperature at which 5% weight loss occurs). [14][17] B. Differential Scanning Calorimetry (DSC)

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the MTC sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference. [14]3. Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with an inert gas.

  • Heating Program: Subject the sample to a heat-cool-heat cycle to erase any prior thermal history. For analysis, heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range. [14]5. Data Analysis: Record the differential heat flow. The peak of an endothermic event indicates the melting point (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHf).

Data Presentation: Key Thermal Properties of MTCs
ParameterMethodTypical Value Range for Organic APIsSignificance
Td5% (Decomposition Temp.)TGA> 200 °CIndicates thermal stability for storage and handling.
Tm (Melting Point)DSC100 - 250 °CDefines solid-liquid phase transition; indicator of purity.
ΔHf (Enthalpy of Fusion)DSC10 - 40 kJ/molRelates to the crystal lattice energy of the solid form.
Visualization: Integrated Thermal Analysis Workflow```dot

G cluster_tga TGA Analysis cluster_dsc DSC Analysis start MTC Sample tga_prep Weigh 5-10 mg into TGA Pan start->tga_prep dsc_prep Weigh 2-5 mg into DSC Pan & Seal start->dsc_prep tga_run Heat at 10°C/min in N2 Atmosphere tga_prep->tga_run tga_result Output: Mass Loss vs. Temp Determine Td5% tga_run->tga_result dsc_run Heat-Cool-Heat Cycle at 10°C/min dsc_prep->dsc_run dsc_result Output: Heat Flow vs. Temp Determine Tm, ΔHf dsc_run->dsc_result caption Parallel workflow for TGA and DSC thermal analysis.

Sources

Technical Guide: Stability and Degradation Pathways of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and high-energy density materials. Its stability profile is defined by the robust aromaticity of the 1,2,3-triazole core, contrasted by the hydrolytic susceptibility of the C4-cyano group.

This guide provides a mechanistic analysis of its degradation pathways, stress-testing protocols, and handling requirements.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-Methyl-1H-1,2,3-triazole-4-carbonitrile
CAS Number 111712-23-9
Molecular Formula C₄H₄N₄
Molecular Weight 108.10 g/mol
Structural Features Electron-deficient 1,2,3-triazole ring; Polar nitrile (-CN) group; N-Methyl substituent.[1]
Physical State Low-melting solid or viscous oil (Predicted based on analogues).

Physicochemical Stability Profile

The stability of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is governed by two competing electronic factors: the stabilization provided by the aromatic triazole ring and the electrophilicity of the cyano group.

Thermal Stability
  • Range: Generally stable up to ~150°C.

  • Decomposition Onset: >180°C (Exothermic).

  • Mechanism: At elevated temperatures, 1,2,3-triazoles undergo a retro-1,3-dipolar cycloaddition or ring fragmentation, releasing nitrogen gas (

    
    ). This is a safety hazard in closed vessels.
    
  • Critical Control: Avoid temperatures >120°C during processing to prevent runaway pressurization.

Hydrolytic Stability (pH Dependent)

The nitrile group is the primary site of degradation.

  • Acidic Conditions (pH < 3): Slow hydrolysis to the amide, followed by conversion to the carboxylic acid.

  • Basic Conditions (pH > 10): Rapid hydrolysis. The electron-deficient triazole ring increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by hydroxide ions (

    
    ).
    
  • Neutral Conditions: Stable in aqueous solution at ambient temperature for >24 hours.

Photostability
  • Sensitivity: Moderate.

  • Mechanism: UV irradiation can induce ring-chain tautomerism (Dimroth rearrangement type) or radical cleavage of the N-methyl group, though the latter is rare. Prolonged exposure leads to discoloration (yellowing).

Mechanistic Degradation Pathways

Understanding the specific organic mechanisms of degradation is vital for impurity profiling and method development.

Pathway A: Hydrolysis of the Nitrile Group (Primary Pathway)

This is the most common degradation route encountered in solution-phase storage or formulation.

  • Stage 1 (Amide Formation): Nucleophilic attack of water on the nitrile carbon forms the imidate intermediate, which tautomerizes to 1-methyl-1H-1,2,3-triazole-4-carboxamide .

  • Stage 2 (Acid Formation): Further hydrolysis cleaves the amide bond, releasing ammonia and yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid .

Pathway B: Thermal Ring Fragmentation (Secondary/Stress Pathway)

Under extreme heat (>200°C), the triazole ring loses aromaticity.

  • Ring Opening: Scission of the N2–N3 bond.

  • Nitrogen Extrusion: Release of

    
     gas.
    
  • Reactive Intermediates: Formation of highly reactive azirine or carbene species which polymerize into "tars."

Visualization of Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Pathway (Ambient/Solution) Parent 1-Methyl-1H-1,2,3- triazole-4-carbonitrile Imidate Imidate Intermediate Parent->Imidate + H2O (Slow) Frag Ring Fragmentation (N2 Release) Parent->Frag Heat (>180°C) Amide Degradant A: Triazole-4-carboxamide Imidate->Amide Tautomerization Acid Degradant B: Triazole-4-carboxylic Acid Amide->Acid + H2O / - NH3 (Fast in Base)

Figure 1: Primary degradation pathways including hydrolytic conversion to amide/acid and thermal fragmentation.

Analytical Methodologies

To detect these degradation products, a specific "Stability Indicating Method" (SIM) is required.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid degradant, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Nitrile absorbance) and 254 nm (Aromatic ring).

Impurity Identification Table
CompoundRelative Retention Time (RRT)Detection Characteristic
Triazole-4-carboxylic acid ~0.4 (Early eluting)Acidic peak, shifts with pH.
Triazole-4-carboxamide ~0.7Distinct UV spectrum.
Parent (Nitrile) 1.0Sharp, symmetrical peak.

Handling and Storage Protocols

Based on the stability profile, the following protocols are mandatory for maintaining >98% purity.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to inhibit slow hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . Moisture is the primary enemy; hygroscopic degradation is a risk.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

Stress Testing Protocol (For Validation)

Perform these tests to validate your analytical method:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect ~10-20% degradation to amide).

  • Base Stress: 0.1 N NaOH, Ambient, 1 hour. (Expect rapid degradation to acid).

  • Oxidative Stress: 3%

    
    , Ambient, 24 hours. (Check for N-oxide formation, though unlikely).
    

References

  • BenchChem. "Stability and storage conditions for 1-Methyl-1H-imidazole-4-carbonitrile" (Analogue behavior). BenchChem Technical Guides. Accessed Feb 2026.[2]

  • ACS Agricultural Science & Technology. "Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways." ACS Publications. Dec 2025.

  • Journal of Organic Chemistry. "Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion." ACS Publications. Sep 2024.[3]

  • Molecules (MDPI). "4,5-Dicyano-1,2,3-Triazole—A Promising Precursor... Synthesis and Crystal Structures." MDPI. Nov 2021.

  • ChemicalBook. "Properties and Reactivity of 1,2,4-Triazole Derivatives." ChemicalBook.[4] Accessed Feb 2026.[2]

Sources

Electronic Properties and Electron Density of the 1,2,3-Triazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole ring has transcended its role as a mere "linker" to become a pharmacophore of critical importance in modern drug design. Its utility stems not just from the ease of its synthesis via Click Chemistry (CuAAC), but from its unique electronic architecture .

This guide dissects the electron density distribution, dipole moment vectors, and aromaticity of the 1,2,3-triazole system. We analyze why it functions as a near-perfect bioisostere for the trans-amide bond and provide self-validating protocols for its synthesis and computational characterization.

Electronic Architecture & Aromaticity

The Aromatic Sextet

The 1,2,3-triazole is a 5-membered heterocycle possessing a continuous cyclic


-system containing 6 electrons (4 from the two double bonds, 2 from the lone pair of the pyrrole-like nitrogen).
  • Hybridization: All ring atoms are

    
     hybridized.
    
  • Ionization Potential: High (~10.06 eV), indicating significant stability against oxidation compared to other azoles.

  • Resonance Energy: Estimated at ~20-25 kcal/mol, conferring high thermal stability (decomposition often >200°C).

Dipole Moment and Vector Analysis

Unlike the amide bond (~3.7–4.0 D), the 1,4-disubstituted 1,2,3-triazole exhibits a larger dipole moment of ~4.5–5.0 D . This strong dipole is generated by the cumulative pull of the three nitrogen atoms.

  • Vector Orientation: The dipole vector points roughly along the N2-C5 axis.

  • Implication: This strong dipole aligns the ring within protein binding pockets, often engaging in dipole-dipole interactions that mimic the carbonyl of a peptide bond.

Electron Density Distribution (MEP)

The Molecular Electrostatic Potential (MEP) map reveals the "personality" of the ring:

  • Electron Rich (Red/Negative): The N2 and N3 atoms bear significant partial negative charges, acting as weak Hydrogen Bond Acceptors (HBA).

  • Electron Poor (Blue/Positive): The C5-H proton is highly polarized due to the electron-withdrawing nature of the adjacent nitrogen atoms. This makes C5-H a non-classical but effective Hydrogen Bond Donor (HBD).

Table 1: Electronic Comparison (Triazole vs. Amide)
Propertytrans-Amide Bond1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Dipole Moment ~3.7 – 4.0 D~4.5 – 5.0 D~4.0 – 4.5 D (Different Vector)
Geometry Planar, transPlanar, mimics transPlanar, mimics cis
H-Bond Donor N-H (Strong)C5-H (Moderate/Weak)C4-H (Moderate/Weak)
H-Bond Acceptor C=O (Strong)N2/N3 Lone Pairs (Weak)N2/N3 Lone Pairs (Weak)
C-C Distance ~3.8 Å (

)
~5.0 Å (R1-R2 distance)Compact (Steric clash potential)

Bioisosterism: The Amide Mimic

The 1,4-disubstituted triazole is a topological and electronic mimic of the trans-amide bond (Z-peptide bond).

Structural Overlap

The distance between substituents in a 1,4-triazole (~5.0 Å) is slightly longer than a trans-amide (~3.8 Å), but the vector alignment allows the triazole to fit into protease active sites without hydrolysis.

Visualization of Bioisosterism

The following diagram illustrates the electronic mapping between the amide bond and the triazole ring.

Bioisostere cluster_0 trans-Amide Bond cluster_1 1,4-Disubstituted Triazole Amide_O Oxygen (HBA) Negative Potential Amide_NH N-H (HBD) Positive Potential Tri_N3 N3 Lone Pair (HBA) Negative Potential Amide_O->Tri_N3 Electronic Mimic Tri_CH C5-H (HBD) Polarized Positive Amide_NH->Tri_CH Topological Mimic caption Fig 1: Electronic mapping showing how 1,4-triazole mimics the donor/acceptor profile of a peptide bond.

Synthesis & Mechanism: Controlling the Electronics

The formation of the ring via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly regioselective for the 1,4-isomer. This selectivity is driven by the electronic coordination of the copper catalyst.

The CuAAC Catalytic Cycle

Unlike the thermal Huisgen cycloaddition (which gives a mixture of 1,4 and 1,5 isomers), CuAAC proceeds via a stepwise mechanism involving a copper-acetylide intermediate.

  • 
    -Complexation:  Cu(I) coordinates to the alkyne 
    
    
    
    -system, lowering the pKa of the terminal proton.
  • Deprotonation: Formation of the

    
    -bound Copper(I)-acetylide.
    
  • Azide Coordination: The organic azide coordinates to the copper center (via the nitrogen proximal to the carbon).[1][2]

  • Metallacycle Formation: Nucleophilic attack forms a six-membered copper-containing metallacycle.

  • Ring Contraction: Reductive elimination yields the triazole and regenerates the Cu(I) catalyst.

CuAAC_Mechanism Start Cu(I) + Alkyne Step1 Cu-Acetylide (σ-bound) Start->Step1 Base/-H+ Step2 Azide Coordination Step1->Step2 R-N3 Step3 Metallacycle (6-membered) Step2->Step3 C-N Bond Formation Step4 Triazole-Cu Complex Step3->Step4 Ring Contraction Product 1,4-Triazole (+ Reg. Cu) Step4->Product Protonation Product->Start Cycle Repeats caption Fig 2: Stepwise CuAAC mechanism ensuring 1,4-regioselectivity via Cu-acetylide intermediate.

Experimental Protocols

Standard CuAAC Synthesis (Self-Validating)

This protocol uses the CuSO4/Sodium Ascorbate system, which generates Cu(I) in situ. This is preferred over direct Cu(I) salts to prevent oxidation and ensure a steady supply of active catalyst.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • CuSO

    
    [3] · 5H
    
    
    
    O (0.05 equiv / 5 mol%)
  • Sodium Ascorbate (0.10 equiv / 10 mol%)

  • Solvent: t-BuOH : H

    
    O (1:1)
    

Procedure:

  • Dissolution: Dissolve alkyne and azide in the t-BuOH/Water mixture. If substrates are insoluble, add minimal THF.

  • Catalyst Prep: Prepare a fresh 1M aqueous solution of Sodium Ascorbate (it should be yellow/colorless; brown indicates oxidation).

  • Initiation: Add the CuSO

    
     solution followed immediately by the Sodium Ascorbate solution. The reaction mixture should turn bright yellow or orange (characteristic of Cu(I) species).
    
  • Monitoring: Stir at RT for 6–12 hours. Monitor via TLC. The disappearance of the alkyne is the best indicator.

  • Validation (The "Click" Test): If the reaction stalls, add another 5 mol% of ascorbate. If it turns green (Cu(II)), oxygen has entered; purge with Nitrogen and add more ascorbate.

  • Workup: Dilute with water. If the product precipitates (common), filter and wash with water/ammonium hydroxide (to remove Cu). If soluble, extract with EtOAc.

Computational Characterization (DFT)

To visualize the electron density for your specific derivative:

  • Software: Gaussian 16/ORCA.

  • Method: B3LYP or

    
    B97X-D (for dispersion corrections).
    
  • Basis Set: 6-311G(d,p) or def2-TZVP.

  • Key Calculation: Opt Freq Pop=NBO.

  • Output Analysis:

    • Check NBO charges on N1, N2, N3 to confirm polarization.

    • Generate MEP Surface (Isovalue 0.0004) to visualize the H-bond donor region at C5.

Applications in Drug Design

The electronic properties described above translate directly to biological efficacy:

  • Protease Inhibitors: Replacing a scissile amide bond with a triazole renders the molecule stable to hydrolysis while maintaining H-bonding to the catalytic residues.

  • Fragment Linking: The high dipole moment allows the triazole to participate in "water-bridging" interactions within solvent-exposed pockets.

  • Peptidomimetics: Used to lock peptides into specific conformations (e.g.,

    
    -helix stabilization) by acting as a rigid steric restrictor.
    

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Acetylide-Copper Complex." J. Am. Chem. Soc.[4]2005 , 127, 210–216. Link

  • Triazole as Bioisostere: Bonandi, E., et al.[5][6] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discov. Today2017 , 22, 1572–1581. Link

  • Electronic Properties: Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters. Part I: Pure, non-hydrogen bond donor solvents." Pure Appl. Chem.1999 , 71, 645–718. Link

  • Acidity of Triazoles: Wamhoff, H. "1,2,3-Triazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996 . Link

  • CuAAC Protocol: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angew. Chem. Int. Ed.2002 , 41, 2596–2599. Link

Sources

Decoding the Nucleophilic Behavior of Nitrogen Atoms in Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and chemical biology, largely due to its unique structural and electronic properties.[1][2] As a bioisostere for amide bonds and a versatile synthetic linker, its application in drug discovery is particularly prominent.[3][4] However, the synthetic utility of the 1,2,3-triazole core is intrinsically linked to the chemical reactivity of its three nitrogen atoms (N1, N2, and N3). Each of these atoms possesses a lone pair of electrons and can act as a nucleophile, presenting a significant and often complex challenge of regioselectivity in functionalization reactions.[5][6] This guide provides a comprehensive exploration of the factors governing the nucleophilicity of these nitrogen atoms, offering a blend of theoretical principles, mechanistic insights, and practical experimental guidance for researchers navigating the subtleties of 1,2,3-triazole chemistry.

Introduction: The Triazole Conundrum

The 1,2,3-triazole ring is an aromatic, five-membered heterocycle with three contiguous nitrogen atoms.[3] Its stability, planarity, and capacity for hydrogen bonding have made it a privileged scaffold in the design of therapeutic agents, including antibacterials like tazobactam and anticancer agents such as carboxyamidotriazole.[3][7][8] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally straightforward and reliable.[5][9]

However, the post-cycloaddition functionalization of the triazole ring itself—particularly the substitution at a nitrogen atom via reactions like alkylation, acylation, or arylation—is far from trivial. The core challenge arises from the presence of three potential nucleophilic centers.[6] Achieving regioselective substitution at N1, N2, or N3 is a multivariable problem, influenced by a delicate interplay of electronic, steric, and environmental factors.[5] This guide aims to deconstruct this complexity, providing the foundational knowledge required to predict and control the outcomes of these critical synthetic transformations.

The Electronic Landscape and Tautomerism of the 1,2,3-Triazole Ring

To understand the nucleophilicity of the nitrogen atoms, one must first appreciate the electronic structure of the parent 1H-1,2,3-triazole ring. The ring is aromatic, with six π-electrons delocalized across the five atoms.[10] This aromaticity contributes to its high stability.[9][11]

The three nitrogen atoms are not electronically equivalent. The ring contains one "pyrrole-type" nitrogen (the N-H group) and two "pyridine-type" nitrogens.[10] This leads to a crucial aspect of triazole chemistry: tautomerism. For an unsubstituted or C-substituted triazole, two principal tautomers exist in equilibrium: the 1H- and 2H-tautomers.

Figure 1: Tautomeric equilibrium in unsubstituted 1,2,3-triazole.

Computational and experimental studies have consistently shown that the 2H-tautomer is generally the most stable form .[5][12] For 4-phenyl-1,2,3-triazole, the 2H-tautomer is more stable by approximately 16.3 kJ/mol compared to the 1H-form.[12] The nucleophilic reaction will proceed from the most abundant and/or most reactive tautomer present under the reaction conditions. The relative stability of these tautomers, and thus the starting point for nucleophilic attack, can be influenced by substituents and solvent.[5]

Key Factors Governing Nitrogen Nucleophilicity and Regioselectivity

The outcome of a nucleophilic substitution on the triazole ring is a contest between the N1, N2, and N3 positions. The winner is determined by a combination of factors.

Steric Hindrance

Steric effects are one of the most powerful tools for directing regioselectivity. When the C4 and C5 positions of the triazole ring are substituted with bulky groups, access to the adjacent N1 and N3 positions is restricted. This dramatically favors substitution at the sterically unencumbered N2 position.[5]

This principle is so reliable that it forms the basis of a general strategy for synthesizing N2-substituted triazoles. By starting with a 4,5-disubstituted triazole, alkylation or arylation can be directed almost exclusively to the N2 nitrogen.[5] For example, using a 4,5-dibromo-1,2,3-triazole as a starting material provides a robust method for accessing a wide variety of N2-substituted products.[13]

Electronic Effects of Substituents

The electronic nature of substituents on the triazole ring and its reaction partner (the electrophile) significantly modulates the nucleophilicity of the nitrogen atoms.

  • Ring Substituents: Electron-withdrawing groups (EWGs) attached to the carbon atoms (C4/C5) decrease the overall electron density of the aromatic ring, thereby reducing the nucleophilicity of all three nitrogen atoms.[14] For instance, a trifluoroacetyl group at C4 diminishes the nucleophilicity of the adjacent N3 atom.[14] Conversely, electron-donating groups (EDGs) can enhance nucleophilicity.[15]

  • Electrophile Character (HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle can provide insight. The N1 and N3 atoms, being adjacent to other nitrogens, can be considered "softer" nucleophilic centers, while the N2 atom is "harder." This can influence the reaction with different types of electrophiles. Acylation reactions, for example, often show a preference for the thermodynamically favored N2 isomer, but the hard/soft character of the acylating agent can influence the initial kinetic product.[16]

Reaction Conditions: The Decisive Variables

Even with a given substitution pattern, the choice of solvent, base, temperature, and catalyst can completely alter the regiochemical outcome.[5]

  • Base and Solvent: The choice of base can influence which tautomer is deprotonated, creating the triazolide anion. The nature of the solvent (polar aprotic vs. polar protic) affects the solvation of this anion and the electrophile, altering their reactivity and the reaction pathway. For example, in the alkylation of 5-aryl-4-trifluoroacetyltriazoles, using Na₂CO₃ as the base in DMF preferentially yields the N2-substituted product.[17]

  • Catalysis: Transition metals like copper and palladium are frequently used in N-arylation reactions (e.g., Ullmann or Chan-Lam couplings). The ligand coordinated to the metal catalyst plays a crucial role in directing the substitution. Different ligands can favor either N1 or N2 arylation, highlighting the catalyst's ability to override inherent steric or electronic preferences.[5] For instance, a copper-catalyzed cross-dehydrogenative coupling has been developed for the highly selective N2-alkylation of 1,2,3-triazoles.[18]

The interplay of these factors is summarized in the table below.

FactorInfluence on RegioselectivityExample
Steric Hindrance Bulky C4/C5 substituents strongly favor N2 substitution .4,5-diphenyl-1,2,3-triazole alkylation proceeds at N2.[5]
Electronic Effects EWGs on the ring decrease overall nucleophilicity.A trifluoroacetyl group at C4 disfavors N3 attack.[14]
Electrophile Hard/soft character can influence kinetic vs. thermodynamic control.Acylation often leads to the thermodynamic N2 product.[6][16]
Reaction Conditions Base, solvent, and catalyst are critical control elements.Chan-Lam arylation can be tuned to yield N2-aryl triazoles.[17]

Probing Nucleophilicity: Key Reactions & Mechanisms

The nucleophilicity of the triazole nitrogens is most commonly expressed in N-alkylation, N-acylation, and N-arylation reactions.

N-Alkylation

This is the most studied reaction. The general mechanism involves the deprotonation of the NH-triazole by a base to form a triazolate anion, which then acts as the nucleophile in an Sₙ2 reaction with an alkyl halide. The regioselectivity is a direct reflection of the factors discussed above.

G Start Substituted 1H/2H-1,2,3-Triazole Anion Triazolate Anion (Nucleophile) Start->Anion  Base (e.g., NaH, K₂CO₃)  Solvent (e.g., DMF, CH₃CN) Products Mixture of N1-R, N2-R, N3-R Triazoles Anion->Products Sₙ2 Attack Electrophile Alkyl Halide (R-X)

Figure 2: General workflow for the N-alkylation of 1,2,3-triazoles.

N-Acylation

Acylation of NH-1,2,3-triazoles typically yields the N2-acyltriazole as the thermodynamically stable product.[6] However, the initially formed kinetic product may be the N1-isomer, which can then rearrange to the more stable N2-isomer, especially in the presence of Brønsted or Lewis acids.[16] These N-acyl intermediates are valuable in their own right, particularly in denitrogenative ring-opening reactions.[6][19]

Coordination Chemistry

The lone pairs on the "pyridine-type" N2 and N3 atoms make them excellent ligands for coordinating with transition metals.[20] This nucleophilic interaction is fundamental to the use of triazoles in catalysis and the formation of metal-organic frameworks.[20][21] The specific coordination mode (i.e., which nitrogen binds to the metal) depends on the metal center, the other ligands present, and the substitution pattern on the triazole.[21]

Experimental Protocol: A Self-Validating Workflow for Regioselective N2-Alkylation

This section provides a robust, field-proven protocol for the selective N2-alkylation of a sterically hindered triazole, incorporating essential analytical steps for self-validation of the outcome.

Objective: To synthesize 2-benzyl-4,5-diphenyl-1H-1,2,3-triazole with high regioselectivity.

Principle: Steric hindrance from the two phenyl groups at the C4 and C5 positions will block the N1 and N3 positions, directing the incoming benzyl group to the N2 position.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4,5-diphenyl-1H-1,2,3-triazole (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 5 minutes. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the triazole to form the nucleophilic anion. Performing this at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or homogeneous.

  • Alkylation:

    • Cool the solution back to 0 °C.

    • Add benzyl bromide (1.05 eq) dropwise via syringe. Causality Note: A slight excess of the alkylating agent ensures complete consumption of the triazolate anion. Dropwise addition at 0 °C helps to manage the exothermicity of the Sₙ2 reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Protocol Validation: Determining Regioselectivity

The trustworthiness of this protocol hinges on confirming the structure of the product.

  • ¹H NMR Spectroscopy: The chemical shift of the benzylic methylene protons (-CH₂-) is diagnostic. N2-alkylation typically results in a signal that is distinct from that of an N1- or N3-alkylated isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons (C4 and C5) will also differ between regioisomers.

  • 2D NMR (HMBC): For unambiguous confirmation, a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard.[22] For an N2-benzyl group, a correlation will be observed between the benzylic protons and both C4 and C5 of the triazole ring. For an N1-benzyl group, a correlation would only be seen to C5. This provides definitive, self-validating proof of regiochemistry.

G Setup 1. Reaction Setup (Triazole in DMF under N₂) Deprotonation 2. Deprotonation (Add NaH at 0°C) Setup->Deprotonation Alkylation 3. Alkylation (Add Benzyl Bromide) Deprotonation->Alkylation Workup 4. Workup & Purification (Quench, Extract, Column) Alkylation->Workup Analysis 5. Validation (NMR: ¹H, ¹³C, HMBC) Workup->Analysis Result Pure N2-Isomer Analysis->Result

Figure 3: Experimental workflow for regioselective N2-alkylation and validation.

Computational Insights: Predicting Nucleophilic Behavior

Modern computational chemistry provides powerful tools to predict and rationalize the regioselectivity of these reactions before a single experiment is run. Density Functional Theory (DFT) is particularly useful.[20][23]

  • Tautomer Stability: DFT calculations can accurately predict the relative energies of the 1H- and 2H-tautomers, identifying the most stable (and likely most abundant) isomer in the gas phase or solution.[12]

  • Atomic Charge Distribution: Calculating the partial charges on the N1, N2, and N3 atoms (e.g., using Natural Bond Orbital analysis) can indicate the most electron-rich and potentially most nucleophilic sites.[2]

  • Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) can reveal where the electron density is highest and most available for donation to an electrophile's Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen atom with the largest coefficient in the HOMO is often the site of nucleophilic attack.

  • Transition State Modeling: For complex reactions, chemists can model the transition states for attack at each nitrogen atom. The pathway with the lowest activation energy barrier is the kinetically favored route, allowing for a direct prediction of the major product.[23]

Conclusion and Outlook

The nucleophilicity of the nitrogen atoms in a 1,2,3-triazole ring is not an intrinsic, immutable property but rather a highly tunable characteristic. While the N2 position is often the thermodynamic favorite, a deep understanding of steric hindrance, electronic effects, and the powerful influence of reaction conditions empowers the synthetic chemist to achieve a high degree of regiocontrol. The synergy between rational design based on these principles, careful execution of experimental protocols, and validation with modern analytical techniques is paramount. As the demand for increasingly complex and precisely functionalized triazole-based molecules in drug development and materials science grows, the ability to master the nucleophilic behavior of this versatile heterocycle will remain a critical skill for innovation.

References

A consolidated list of all sources cited within this guide.

  • Lopes, J. P., et al. (2017). Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. SciELO. [Link]

  • Gryzunov, E. A., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.
  • Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Motornov, V., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Royal Society of Chemistry. [Link]

  • Akıncıoğlu, A., & Küçükgüzel, İ. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Devi, S., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]

  • Canivet, J., et al. (2011). Exploring different coordination modes of the first tetradentate NHC/1,2,3-triazole hybrid ligand for group 10 complexes. Dalton Transactions. [Link]

  • Stoyanov, E., & Stoyanova, R. (2020).
  • International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sbardella, G., et al. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions. [Link]

  • ResearchGate. (2022). Comparative computational studies for nucleophilic aromatic substitution of dinitro-substituted benzannulated heterocycles with 1H-1,2,3-triazole. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC. [Link]

  • ResearchGate. (2010). Acid-mediated regioselective alkylation of 1,2,3-triazole. ResearchGate. [Link]

  • UQ eSpace. (n.d.). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. The University of Queensland. [Link]

  • Arabian Journal of Chemistry. (2023). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2018). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. PMC. [Link]

  • Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. [Link]

  • MDPI. (2022). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. MDPI. [Link]

  • Biswas, T. (2021). Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. [Link]

  • MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Wikipedia. (n.d.). 1,2,3-Triazole. Wikipedia. [Link]

  • MDPI. (2023). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. MDPI. [Link]

  • ResearchGate. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazolium Salts as a Versatile New Class of Ionic Liquids. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. RSC Publishing. [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2021). Mini-Reviews in Organic Chemistry.
  • Encyclopedia.pub. (2023). Antibacterial Activities of 1,2,3-Triazolium Salts. Encyclopedia.pub. [Link]

  • National Center for Biotechnology Information. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. PMC. [Link]

  • ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazoles. PMC. [Link]

  • ResearchGate. (n.d.). a Number of correlations between the 1,2,3-triazole proton toward... ResearchGate. [Link]

Sources

Technical Guide: Safety, Toxicity, and Handling of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-1,2,3-triazole-4-carbonitrile (CAS: 111405-90-6) is a functionalized heterocyclic building block extensively used in medicinal chemistry and materials science. As a derivative of the 1,2,3-triazole "click" chemistry scaffold, it serves as a critical intermediate for synthesizing tetrazoles, amides, and bioactive pharmacophores.

While 1,2,3-triazoles are generally more stable than their 1,2,4-isomers or benzotriazoles, this compound presents a dual-hazard profile: the energetic nature of the triazole ring (exothermic decomposition potential) and the toxicological risks associated with the nitrile (cyano) moiety. This guide provides a rigorous, evidence-based framework for safe handling, storage, and disposal, moving beyond generic safety data sheets (SDS) to address specific laboratory risks.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDescription
Chemical Name 1-Methyl-1H-1,2,3-triazole-4-carbonitrile
CAS Number 111405-90-6
Molecular Formula C₄H₄N₄
Molecular Weight 108.10 g/mol
Structure Description Five-membered aromatic heterocycle containing three nitrogen atoms, N-methylated at position 1, with a nitrile group at position 4.[1][2][3][4]
Physical State Crystalline solid (typically off-white to pale yellow).
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; sparingly soluble in water.
Reactivity Class Aromatic Nitrile / Nitrogen-Rich Heterocycle.

Hazard Identification & Toxicology[3]

The "Dual-Hazard" Profile

Researchers must treat this compound with a specific understanding of its two functional components:

  • The Nitrile Moiety (-CN):

    • Metabolic Toxicity: While aromatic nitriles are generally more stable than aliphatic ones, they can still undergo oxidative metabolism (via CYP450 enzymes) to release cyanide ions (

      
      ) in vivo, albeit slowly.
      
    • Acute Effects: Harmful if swallowed (H302) or inhaled (H332). High concentrations may inhibit cytochrome c oxidase, leading to cytotoxic hypoxia.

    • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[2]

  • The 1,2,3-Triazole Ring:

    • Energetic Stability: The 1,2,3-triazole ring is highly stable compared to other azoles due to its aromatic character. However, it possesses a high positive heat of formation.

    • Thermal Hazard: rapid heating or exposure to temperatures >200°C can trigger exothermic decomposition, releasing nitrogen gas (

      
      ). This poses a pressure-burst risk in sealed vessels.
      
Toxicological Mechanisms (Diagram)

The following diagram illustrates the potential metabolic fate and thermal risks associated with the compound.

ToxicityPathways cluster_metabolism Metabolic Toxicity (In Vivo) cluster_thermal Thermal/Chemical Stability Compound 1-Methyl-1H-1,2,3- triazole-4-carbonitrile CYP CYP450 Oxidation (Liver) Compound->CYP Minor Pathway Excretion Renal Excretion (Unchanged) Compound->Excretion Major Pathway Heat Heat (>200°C) Compound->Heat Thermal Stress Cyanohydrin Unstable Cyanohydrin CYP->Cyanohydrin HCN HCN Release (Toxic) Cyanohydrin->HCN Hydrolysis Decomp Ring Fragmentation Heat->Decomp N2Gas N2 Gas Release (Pressure Hazard) Decomp->N2Gas

Caption: Figure 1. Metabolic and thermal degradation pathways. Note the bifurcation between stable excretion and potential cyanide release under oxidative stress.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Ventilation: Ensure face velocity is >0.5 m/s.

  • Inert Atmosphere: While not strictly air-sensitive, storing under nitrogen/argon is recommended to prevent moisture absorption (hygroscopicity), which can complicate stoichiometry in precise applications like Click Chemistry.

Personal Protective Equipment (PPE) Matrix
PPE CategoryRecommendationRationale
Gloves Nitrile (Double-gloved) Nitrile rubber offers excellent resistance to organic nitriles. Latex is permeable and should be avoided.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the fine powder nature and irritation potential.
Respiratory P95/P100 Respirator Required only if handling outside a fume hood (not recommended).
Clothing Lab Coat + Tyvek Sleeves Prevents dermal absorption through wrists/forearms.
Specific Protocol: "Click" Chemistry Setup

When using this reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Dissolution: Dissolve the nitrile in the solvent (e.g., t-BuOH/Water) before adding the catalyst.

  • Order of Addition: Add the copper catalyst (e.g., CuSO4/NaAscorbate) last to control the exotherm.

  • Pressure: Do not seal the reaction vessel tightly if heating; allow for pressure relief to accommodate potential nitrogen expansion from side reactions.

Emergency Response Protocols

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential nitrile exposure.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this enhances absorption.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. If conscious, administer a carbonated slurry if available.

Spill Management (Decision Tree)

SpillResponse Start Spill Detected State Physical State? Start->State Solid Solid/Powder State->Solid Liquid Solution/Liquid State->Liquid ActionSolid 1. Dampen with water (prevent dust) 2. Scoop into sealable bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible sawdust Liquid->ActionLiquid Decon Decontaminate Surface (10% Bleach Solution) ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Hazardous Organic Waste Decon->Disposal

Caption: Figure 2. Step-by-step decision matrix for spill remediation.

Waste Disposal & Deactivation

Because of the nitrile group, waste streams containing this compound should be segregated from acidic waste to prevent the theoretical formation of HCN, although this risk is low with aromatic nitriles.

Oxidative Quenching Protocol

Before disposal, it is Best Practice to chemically deactivate the nitrile functionality if the waste quantity is significant (>10g).

  • Reagent: Prepare a 10% Sodium Hypochlorite (Bleach) solution or Hydrogen Peroxide (30%) in basic media (pH > 10).

  • Procedure: Slowly add the nitrile waste to the oxidizing solution while stirring.

  • Mechanism: The nitrile is hydrolyzed to the amide and subsequently to the carboxylate/CO2, breaking the C-N triple bond.

    • Reaction:

      
      
      
  • Final Disposal: Neutralize the solution to pH 7 and dispose of as aqueous organic waste.

References

  • PubChem. (2023). 1-Methyl-1H-1,2,3-triazole | C3H5N3.[2] National Library of Medicine. [Link]

  • ECHA. (2023). Registration Dossier: 1-Methyl-1,2,3-triazole. European Chemicals Agency.[2] [Link]

  • National Institutes of Health (NIH). (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • ResearchGate. (2022). Thermodynamic Properties of 1-Methyl-4-nitro-1,2,3-triazole. [Link]

Sources

The 1,2,3-Triazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] While absent in naturally occurring compounds, its unique combination of physicochemical properties and synthetic accessibility has rendered it a "privileged" scaffold in the design of novel therapeutics.[3][4] This guide provides a comprehensive technical overview of the biological properties of the 1,2,3-triazole core, delving into its synthesis, multifaceted roles in drug design, and its broad spectrum of pharmacological activities. As a Senior Application Scientist, the focus will be not just on the "what," but the "why"—elucidating the rationale behind its widespread adoption and providing actionable insights for its application in drug discovery programs.

The 1,2,3-triazole moiety is a surprisingly stable structure, resistant to metabolic degradation, including hydrolysis, oxidation, and reduction.[5][6] Its aromatic nature and the presence of three nitrogen atoms create a unique electronic and steric profile. The ring possesses a significant dipole moment and can act as both a hydrogen bond donor and acceptor, allowing it to engage in a variety of interactions with biological targets.[5][7] These characteristics make it an excellent pharmacophore and a versatile component in molecular architecture.

The "Click" Revolution: Synthesizing the 1,2,3-Triazole Core

The surge in the use of 1,2,3-triazoles is inextricably linked to the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[8] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9] This reaction is lauded for its high efficiency, regioselectivity, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for applications in medicinal chemistry and bioconjugation.[8][9]

The causality behind the preference for the copper-catalyzed reaction over the thermal Huisgen 1,3-dipolar cycloaddition lies in its dramatically accelerated rate and specificity. The thermal reaction often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, whereas the CuAAC exclusively produces the 1,4-isomer under benign, often aqueous, conditions.[8]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The currently accepted mechanism for the CuAAC is more complex than a simple concerted cycloaddition and is believed to involve a dinuclear copper intermediate.[9][10] This understanding is critical for optimizing reaction conditions and troubleshooting.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products R1_alkyne R¹-C≡CH Cu_acetylide [Cu]-C≡C-R¹ R1_alkyne->Cu_acetylide + Cu(I) R2_azide R²-N₃ Cu_I Cu(I) Six_membered_intermediate Six-membered Copper Metallacycle Cu_acetylide->Six_membered_intermediate + R²-N₃ Triazolyl_copper Triazolyl-Copper Intermediate Six_membered_intermediate->Triazolyl_copper Ring Contraction Triazole_product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_copper->Triazole_product Protonation Cu_I_regen Cu(I) Triazolyl_copper->Cu_I_regen Catalyst Regeneration

A simplified representation of the CuAAC catalytic cycle.

The reaction is initiated by the formation of a copper-acetylide intermediate. The azide then coordinates to the copper center, and a six-membered copper metallacycle is formed. This intermediate then undergoes ring contraction to a triazolyl-copper species, which upon protonation, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.[9][11] The involvement of two copper centers is believed to lower the activation energy of the reaction, hence the preference for a dinuclear mechanism.[10]

Experimental Protocol: General Procedure for CuAAC Synthesis

This protocol provides a general framework for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The specific conditions may require optimization based on the substrates.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • To a solution of the organic azide and terminal alkyne in the chosen solvent, add an aqueous solution of CuSO₄·5H₂O.

  • Add an aqueous solution of sodium ascorbate to the reaction mixture. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Causality in Experimental Choices:

  • Sodium Ascorbate: This is a crucial component as it reduces the more stable Cu(II) salt to the catalytically active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts.

  • Ligands (e.g., TBTA, THPTA): In bioconjugation applications, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed. These ligands stabilize the Cu(I) oxidation state, preventing oxidative damage to sensitive biomolecules and increasing the reaction rate.

The Multifaceted Roles of the 1,2,3-Triazole Core in Drug Design

The utility of the 1,2,3-triazole ring in drug discovery extends beyond its ease of synthesis. It serves several critical functions in molecular design.

Triazole_Roles Triazole 1,2,3-Triazole Core Bioisostere Bioisostere Triazole->Bioisostere Mimics functional groups Pharmacophore Pharmacophore Triazole->Pharmacophore Interacts with target Linker Linker Triazole->Linker Connects pharmacophores

Sources

Methodological & Application

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comprehensive Guide to the Quintessential Click Reaction for Synthesizing 1,4-Disubstituted-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of "Click" Chemistry

In the landscape of modern chemical synthesis, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry"—a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] This powerful transformation unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles.[3][4] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often results in a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds with remarkable efficiency and absolute regioselectivity under mild, often aqueous, conditions.[1][3]

The resulting 1,2,3-triazole core is far more than a simple linker; it is a robust and highly stable aromatic heterocycle that is surprisingly versatile. It can act as a rigid scaffold, participate in hydrogen bonding, and serve as a stable replacement for the amide bond.[3] These attributes have made the CuAAC reaction an indispensable tool in diverse fields, including drug discovery, bioconjugation, materials science, and diagnostics.[5][6][7] This guide provides a detailed exploration of the CuAAC reaction, from its mechanistic underpinnings to practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Mechanism: A Symphony of Copper Catalysis

The remarkable rate acceleration—up to 10⁷ to 10⁸ times faster than the uncatalyzed reaction—is a direct result of the copper(I) catalyst.[1] The catalytic cycle, while seemingly straightforward, involves a series of intricate steps that ensure the high fidelity of the reaction.

The active catalyst is the copper(I) ion. While Cu(I) salts like copper(I) iodide or bromide can be used directly, it is often more convenient and reliable to generate Cu(I) in situ. This is typically achieved by reducing a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a mild reducing agent like sodium ascorbate.[4][8] This approach circumvents the instability of Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9][10]

The key steps of the catalytic cycle are as follows:

  • Formation of the Copper-Acetylide Complex: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate. This coordination significantly lowers the pKa of the terminal alkyne's C-H bond, facilitating its deprotonation.[4]

  • Coordination of the Azide: The azide then coordinates to the copper center. Mechanistic studies suggest a transition state involving two copper atoms, where one is bound to the acetylide and the other activates the azide.[4]

  • Cyclization: The crucial C-N bond formation occurs between the nucleophilic carbon of the copper acetylide and the terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate.[]

  • Rearrangement and Protonation: This intermediate rapidly rearranges and, upon protonation, releases the 1,4-disubstituted-1,2,3-triazole product, regenerating the active copper(I) catalyst for the next cycle.[]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Cu_I Cu(I) Catalyst Cu_Alkyne Copper-Acetylide Complex Cu_I->Cu_Alkyne + Alkyne Transition_State Azide Coordination & Cyclization Cu_Alkyne->Transition_State + Azide Product_Release Protonation & Product Release Transition_State->Product_Release Rearrangement Product_Release->Cu_I + H+ Triazole 1,4-Disubstituted-1,2,3-Triazole Product_Release->Triazole Alkyne Terminal Alkyne Alkyne->Cu_Alkyne Azide Organic Azide Azide->Transition_State

Sources

Application Note: Metal-Free Synthesis Routes for Functionalized 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has long been the gold standard for synthesizing 1,2,3-triazoles. However, in pharmaceutical development and chemical biology, trace copper contamination poses critical risks: cytotoxicity in live-cell assays, oxidative degradation of biomolecules, and strict heavy metal limits (<10 ppm) in API manufacturing.

This Application Note details three validated metal-free methodologies for synthesizing functionalized 1,2,3-triazoles. Unlike thermal Huisgen cycloadditions which require harsh temperatures and lack regioselectivity, these protocols utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for bio-orthogonal applications and Organocatalytic Enamine-Mediated Cycloaddition for small molecule synthesis.

Decision Matrix: Selecting the Right Route

DecisionMatrix Start Start: Define Substrate & Goal Environment Reaction Environment? Start->Environment Bio Biological / Aqueous (Live Cells, Proteins) Environment->Bio Sensitive Biomolecules Synth Organic Synthesis (Small Molecules, APIs) Environment->Synth Robust Substrates SPAAC Route A: SPAAC (Strain-Promoted) Bio->SPAAC Use DBCO/BCN Reagents Organo Route B: Organocatalysis (Enamine/Enolate) Synth->Organo Complex Functionalization (Ketones/Aldehydes) DES Route C: Deep Eutectic Solvents (Green Chemistry) Synth->DES Sustainability/Scale-up

Figure 1: Decision matrix for selecting the optimal metal-free synthesis route based on substrate stability and application context.

Route A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Target Application: Bioconjugation (ADCs, fluorescent labeling), Live-cell imaging.

Mechanistic Insight

SPAAC circumvents the need for copper catalysis by utilizing cyclooctynes (e.g., DBCO, BCN).[1][2] The immense ring strain (~18 kcal/mol) of the cyclooctyne lowers the activation energy of the [3+2] cycloaddition, allowing rapid kinetics at physiological temperatures.

Protocol: Antibody-Drug Conjugate (ADC) Mimic

Objective: Conjugation of a DBCO-functionalized fluorophore to an Azide-labeled IgG antibody.

Materials:

  • Azide-labeled Antibody (1 mg/mL in PBS, pH 7.4).

  • DBCO-PEG4-Fluorophore (10 mM stock in anhydrous DMSO).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Determine the number of azide groups per antibody (DOL). Target a 1.5 to 3.0 molar excess of DBCO per azide residue.[2]

  • Reaction Initiation:

    • Add the DBCO reagent slowly to the antibody solution while gently vortexing.

    • Critical Check: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 1–4 hours or at 4°C overnight.

    • Note: Protect from light if using fluorophores.

  • Quenching (Optional but Recommended): Add excess soluble azide (e.g., 10 mM Sodium Azide) or Tris buffer to quench unreacted DBCO if purification is delayed.

  • Purification: Remove excess small molecules via size-exclusion chromatography (desalting column) equilibrated with PBS.

Validation Criteria:

  • UV-Vis: Monitor disappearance of the DBCO absorbance peak at ~309 nm.

  • SDS-PAGE: Observe molecular weight shift corresponding to the conjugate.[3]

Route B: Organocatalytic Enamine-Mediated Synthesis

Target Application: Synthesis of 1,4,5-trisubstituted triazoles and carbonyl-functionalized scaffolds.[4][5]

Mechanistic Insight

Unlike CuAAC which requires alkynes, this route utilizes ketones or aldehydes reacting with azides. The reaction is driven by an amine catalyst (e.g., pyrrolidine, proline, or DBU) which generates an electron-rich enamine or enolate intermediate. This intermediate undergoes a [3+2] cycloaddition with the azide, followed by elimination/rearrangement to form the triazole.[6]

Key Advantage: This method allows for the direct synthesis of carbonyl-functionalized triazoles, which are difficult to access via CuAAC due to the instability of the corresponding alkynes.

Organocatalysis Ketone Ketone/Aldehyde Enamine Enamine/Enolate Intermediate Ketone->Enamine + Amine - H2O Amine Amine Catalyst (e.g., Proline/DBU) Amine->Enamine Triazoline Triazoline Intermediate Enamine->Triazoline + Azide [3+2] Cycloaddition Azide Organic Azide (R-N3) Azide->Triazoline Product 1,4,5-Trisubstituted 1,2,3-Triazole Triazoline->Product - Amine Elimination/Aromatization Product->Amine Catalyst Regeneration

Figure 2: Mechanism of organocatalytic enamine-mediated triazole formation (Ramachary Protocol).

Protocol: Synthesis of 1,4,5-Trisubstituted Triazoles

Based on methodologies developed by D.B. Ramachary et al.[4][6][7]

Reagents:

  • Ketone (e.g., Acetophenone derivatives) or

    
    -keto ester.
    
  • Organic Azide (e.g., Phenyl azide).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or L-Proline.

  • Solvent: DMSO or DMF (polar aprotic solvents stabilize the transition state).

Step-by-Step Methodology:

  • Setup: In a clean round-bottom flask, dissolve the ketone (1.0 equiv) and organic azide (1.2 equiv) in DMSO (0.5 M concentration).

  • Catalysis: Add DBU (20–30 mol%) or L-Proline (20 mol%) to the mixture.

  • Reaction:

    • Stir at 60–80°C for 2–6 hours .

    • Note: Enolizable ketones react faster. Non-activated ketones may require higher temperatures or longer times.

  • Workup:

    • Dilute with ethyl acetate and wash with water (3x) to remove DMSO and catalyst.

    • Dry organic layer over

      
      .
      
  • Purification: Isolate via silica gel column chromatography (Hexane/EtOAc gradient).

Route C: Deep Eutectic Solvents (DES)

Target Application: Green chemistry, bulk synthesis, regioselective control.[8]

Mechanistic Insight

Deep Eutectic Solvents (e.g., Choline Chloride:Urea) act as both solvent and catalyst. The hydrogen bond network activates the dipole (azide) and dipolarophile, facilitating the cycloaddition. This method often permits the isolation of products via simple filtration (precipitation), avoiding chromatography.

Protocol: Regioselective Synthesis in Choline Chloride/Urea

Based on methodologies by Sebest et al.

Materials:

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear liquid forms.

  • Substrates: Enol ether or Nitroolefin and Organic Azide.

Step-by-Step Methodology:

  • Reaction: Add substrates (1.0 equiv each) directly to the DES melt.

  • Conditions:

    • For 1,5-disubstituted triazoles: Stir at Room Temperature for 24 hours.

    • For 1,4-disubstituted triazoles: Heat to 60–90°C.

  • Isolation:

    • Add water to the reaction mixture. The DES dissolves, while the triazole product precipitates.

    • Filter the solid, wash with water, and dry.

    • Recrystallization: From ethanol if necessary.

Comparative Analysis & Data

FeatureSPAAC (Route A)Organocatalysis (Route B)DES (Route C)
Primary Mechanism Strain-Promoted [3+2]Enamine/Enolate [3+2]Solvent-Promoted [3+2]
Metal Requirement NoneNoneNone
Substrate Scope Biomolecules, AzidesKetones, Aldehydes, AzidesNitroolefins, Enol Ethers
Regioselectivity Mixture (unless symmetric)High (controlled by catalyst)High (controlled by Temp)
Reaction Time 1–4 Hours2–12 Hours12–24 Hours
Purification Desalting / DialysisColumn ChromatographyPrecipitation / Filtration
Key Limitation Reagent Cost (DBCO)Requires enolizable ketoneHigh viscosity of solvent

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[9] Journal of the American Chemical Society. [Link]

  • Ramachary, D. B., et al. (2014). Enolate-Mediated Organocatalytic Azide–Ketone [3+2]-Cycloaddition Reaction: Regioselective High-Yielding Synthesis of Fully Decorated 1,2,3-Triazoles.[4][10] Angewandte Chemie International Edition. [Link]

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. [Link]

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. (Cited for context on metal drawbacks). [Link]

Sources

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The realm of bioconjugation and materials science has been profoundly impacted by the advent of "click" chemistry, a set of reactions prized for their high efficiency, selectivity, and biocompatibility.[1][2] Central to this chemical toolbox are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] While traditionally reliant on terminal alkynes, the field is continually evolving, seeking novel reactants with unique properties. This document introduces 1-Methyl-1H-1,2,3-triazole-4-carbonitrile , a promising yet underutilized reagent in click chemistry. The electron-withdrawing nature of the nitrile group at the 4-position is hypothesized to activate the triazole ring, presenting it as a unique partner in cycloaddition reactions. These notes provide a comprehensive guide to the synthesis, theoretical background, and practical application of this compound in both CuAAC and SPAAC protocols, empowering researchers to explore its potential in their endeavors.

The Scientific Foundation: Understanding the Reagent

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

The synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile can be approached through a multi-step process, beginning with the readily available 1H-1,2,3-triazole-4-carboxylic acid. While a direct, published synthesis for this specific methylated carbonitrile is not widely available, a logical and scientifically sound pathway can be extrapolated from the synthesis of analogous 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles.[3] The proposed synthetic workflow is as follows:

Synthesis_Workflow A 1H-1,2,3-triazole-4-carboxylic acid B Methyl 1H-1,2,3-triazole-4-carboxylate A->B Esterification (MeOH, H+) C 1-Methyl-1H-1,2,3-triazole-4-carboxamide B->C Methylation & Amidation (MeI, K2CO3 then NH3) D 1-Methyl-1H-1,2,3-triazole-4-carbonitrile C->D Dehydration (POCl3 or SOCl2)

Caption: Proposed synthetic workflow for 1-Methyl-1H-1,2,3-triazole-4-carbonitrile.

This proposed synthesis leverages well-established organic chemistry transformations. The initial esterification protects the carboxylic acid. The subsequent methylation of the triazole nitrogen followed by amidation provides the precursor for the final dehydration step to yield the target nitrile.

Mechanistic Insights: The Role of the 4-Carbonitrile Group

The defining feature of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is the strongly electron-withdrawing nitrile group. This functional group is expected to significantly influence the electronic properties of the triazole ring, which in turn affects its reactivity in cycloaddition reactions.

  • In CuAAC: The copper-catalyzed reaction typically involves the coordination of Cu(I) to a terminal alkyne.[5] While the triazole itself is not a classical alkyne, the electron deficiency induced by the nitrile group could render the C4-C5 bond susceptible to nucleophilic attack by a copper-acetylide intermediate, or the entire ring system could participate in a more complex, stepwise mechanism. The reaction would likely still proceed to form a new, more complex triazole-containing structure.

  • In SPAAC: Strain-promoted click chemistry relies on the release of ring strain from a cyclooctyne to drive the reaction forward.[3] The reactivity in SPAAC is also influenced by the electronic nature of the azide partner. Electron-deficient azides have been shown to accelerate these reactions through an inverse-electron demand pathway.[6] It is plausible that an electron-deficient triazole-carbonitrile could similarly modulate the reaction kinetics, potentially acting as a unique 1,3-dipole surrogate.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction using an azide and 1-Methyl-1H-1,2,3-triazole-4-carbonitrile as the reaction partners. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

CuAAC_Workflow A Prepare Reagents B Reaction Setup A->B Dissolve azide and triazole-carbonitrile C Reaction Monitoring B->C Add Cu(I) catalyst and stir D Work-up & Purification C->D TLC or LC-MS analysis E Characterization D->E Extraction and chromatography

Caption: General experimental workflow for a CuAAC reaction.

Materials:

  • Azide-containing molecule

  • 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand[1][10]

  • Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in the chosen solvent.

    • Prepare a stock solution of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile in the same solvent.

    • Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.

    • Prepare a stock solution of the chosen ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO for TBTA, water for THPTA).

  • Reaction Setup:

    • In a reaction vial, add the azide solution (1.0 equivalent).

    • Add the 1-Methyl-1H-1,2,3-triazole-4-carbonitrile solution (1.0 - 1.2 equivalents).

    • Add the ligand solution (typically 1-5 mol%).

    • Add the CuSO₄·5H₂O solution (typically 1-5 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[11]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterRecommended RangeNotes
Azide:Triazole Ratio 1:1 to 1:1.2A slight excess of the triazole may drive the reaction to completion.
Catalyst Loading 1-5 mol% Cu(II)Higher loadings may be required for challenging substrates.
Reducing Agent 5-10 mol% Sodium AscorbateA fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Ligand 1-5 mol% TBTA or THPTALigands stabilize the Cu(I) oxidation state and accelerate the reaction.[10]
Solvent H₂O/t-BuOH, H₂O/DMSO, H₂O/DMFThe choice of co-solvent depends on the solubility of the reactants.
Temperature Room TemperatureGentle heating may be applied if the reaction is sluggish.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a metal-free SPAAC reaction between an azide and a strained cyclooctyne, where 1-Methyl-1H-1,2,3-triazole-4-carbonitrile could potentially be explored as a novel reaction partner, possibly as a 1,3-dipole surrogate.

SPAAC_Workflow A Prepare Reagents B Reaction Setup A->B Dissolve azide and cyclooctyne C Reaction Monitoring B->C Stir at room temperature D Purification C->D TLC or LC-MS analysis E Characterization D->E Direct purification (often no work-up needed)

Caption: General experimental workflow for a SPAAC reaction.

Materials:

  • Azide-containing molecule

  • A strained cyclooctyne (e.g., BCN, DBCO, DIFO)

  • 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (as a potential modulator or co-reactant)

  • Biocompatible solvent (e.g., PBS, DMSO, methanol, or mixtures thereof)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in the chosen solvent.

    • Dissolve the strained cyclooctyne in the same solvent.

    • If exploring its role as a modulator, dissolve 1-Methyl-1H-1,2,3-triazole-4-carbonitrile in the reaction solvent.

  • Reaction Setup:

    • In a reaction vial, combine the azide solution (1.0 equivalent) and the strained cyclooctyne solution (1.0 - 1.5 equivalents).

    • If using, add the 1-Methyl-1H-1,2,3-triazole-4-carbonitrile solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • SPAAC reactions are often rapid, with significant product formation observed within minutes to a few hours. Monitor by TLC or LC-MS.

  • Purification:

    • In many cases, especially in bioconjugation, the reaction is clean enough that the product can be used without further purification.

    • If necessary, purification can be achieved by HPLC or size-exclusion chromatography.

Data Presentation:

ParameterRecommended ConditionNotes
Azide:Cyclooctyne Ratio 1:1 to 1:1.5A slight excess of the cyclooctyne is common.
Solvent PBS, DMSO, MeOH, H₂OThe choice depends on the application, with aqueous buffers being common for bioconjugation.
Temperature Room TemperatureThe reaction is driven by strain release and does not typically require heating.[3]
pH 4-9SPAAC is generally tolerant of a wide pH range.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of both CuAAC and SPAAC reactions should be meticulously followed using appropriate analytical techniques such as TLC and LC-MS. This allows for the determination of the optimal reaction time and provides initial evidence of product formation.

  • Product Characterization: The identity and purity of the final product must be unequivocally confirmed by a suite of analytical methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the newly formed triazole product.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By adhering to these validation steps, researchers can have high confidence in the outcome of their click chemistry reactions utilizing 1-Methyl-1H-1,2,3-triazole-4-carbonitrile.

Conclusion and Future Perspectives

1-Methyl-1H-1,2,3-triazole-4-carbonitrile represents an intriguing and potentially valuable building block for advancing click chemistry. Its unique electronic properties, conferred by the 4-carbonitrile group, open up new avenues for reaction design and the synthesis of novel molecular architectures. The protocols detailed herein provide a solid foundation for researchers to begin exploring the utility of this compound in their specific applications, from drug discovery and development to materials science and bioconjugation. Further investigation into the precise mechanistic role of the triazole-carbonitrile moiety in both CuAAC and SPAAC will undoubtedly lead to a deeper understanding and broader application of this promising reagent.

References

  • Sekh, T. V., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Synthetic Communications, 51(21), 3174-3184. [Link]

  • van Delft, F. L., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • Ishii, K., et al. (2015). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 13(1), 107-110. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • SCM. (2015). Highly accelerated strain-promoted azide-alkyne cycloadditions. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • Wiley-VCH. (2016). Click Chemistry: Mechanistic and Synthetic Perspectives. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2017). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. [Link]

  • PubChem. (2023). 1-Methyl-1H-1,2,3-triazole. [Link]

  • Khandelwal, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry Letters, 129927. [Link]

  • Wang, J., et al. (2013). Click Triazoles for Bioconjugation. Current Protocols in Chemical Biology, 5(4), 243-259. [Link]

  • Poulsen, S.-A. (2012). Click chemistry and triazole based carbonic anhydrase inhibitors. Current Pharmaceutical Design, 18(22), 3186-3203. [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. [Link]

  • González-Calderón, D., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5359. [Link]

  • Kamber, D. N., et al. (2015). 1,2,4-Triazines Are Versatile Bioorthogonal Reagents. Journal of the American Chemical Society, 137(26), 8388-8391. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 50(30), 6956-6998. [Link]

  • ScienceDaily. (2017, September 25). New synthesis method for click chemistry. [Link]

  • ResearchGate. (2025, October 15). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]

  • ResearchGate. (2013). Click Triazoles for Bioconjugation. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334-4346. [Link]

  • Kamber, D. N., et al. (2015). 1,2,4-Triazines Are Versatile Bioorthogonal Reagents. Journal of the American Chemical Society, 137(26), 8388-8391. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2018). Bioorthogonal chemistry. eScholarship, University of California. [Link]

  • Jankovič, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(6), 4018-4028. [Link]

  • Nielsen, T. E., et al. (2009). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 14(12), 5030-5047. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988282. [Link]

Sources

Application Note: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile as a Divergent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole moiety is widely recognized as a "privileged scaffold" due to its high metabolic stability, strong dipole moment (approx. 5 D), and ability to mimic peptide bonds without hydrolytic susceptibility. 1-Methyl-1H-1,2,3-triazole-4-carbonitrile represents a highly strategic, yet underutilized, building block.

Unlike simple triazoles used solely as linkers (via CuAAC "click" chemistry), the 4-carbonitrile derivative serves as a reactive electrophilic hub. It enables the divergent synthesis of bioisosteres (tetrazoles), heterocyclic fusions (pyrimidines), and amine linkers for Fragment-Based Drug Discovery (FBDD).

This guide provides validated protocols for synthesizing this core scaffold and deploying it to generate high-value medicinal libraries.

Chemical Profile & Structural Logic

PropertyDataRelevance in Drug Design
IUPAC Name 1-Methyl-1H-1,2,3-triazole-4-carbonitrileCore tracking ID
Molecular Weight 108.10 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
H-Bond Acceptors 3 (N2, N3, CN)High potential for specific receptor binding
H-Bond Donors 0Membrane permeability facilitator
Topological Polar Surface Area ~54 ŲGood oral bioavailability predictor
Key Reactivity Electrophilic Nitrile (C≡N)Precursor to amines, amidines, tetrazoles, and acids
Structural Advantage

The 1-methyl substituent locks the tautomeric equilibrium, ensuring a defined vector for the 4-position substituent. The nitrile group at C4 is electronically coupled to the electron-deficient triazole ring, making it more susceptible to nucleophilic attack (e.g., Pinner reaction, cycloaddition) compared to benzonitriles.

Divergent Synthesis Workflows

The utility of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile lies in its ability to access three distinct chemical spaces relevant to drug discovery.

DivergentSynthesis Core 1-Methyl-1H-1,2,3- triazole-4-carbonitrile (The Scaffold) Tetrazole Tetrazole Derivative (Carboxylic Acid Bioisostere) Core->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amine Primary Amine (Linker for PROTACs/Conjugates) Core->Amine Reduction (H2, Pd/C or LiAlH4) Amidine Amidine/Imidate (Precursor to Fused Heterocycles) Core->Amidine Pinner Reaction (HCl, MeOH) Bioactivity High-Value Medicinal Targets Tetrazole->Bioactivity Improved Metabolic Stability Amine->Bioactivity Library Expansion Amidine->Bioactivity Kinase Inhibitor Synthesis

Figure 1: Divergent synthetic pathways from the nitrile scaffold to key medicinal functionalities.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Rationale: Direct methylation of 4-cyanotriazole yields a mixture of N1 and N2 isomers. To ensure 100% regioselectivity for the N1-methyl isomer, we utilize a "Click-then-Transform" strategy starting from methyl propiolate.

Step 1: Cycloaddition (Formation of Ester)

  • Reagents: Methyl propiolate (1.0 eq), Sodium azide (1.1 eq), Methyl iodide (1.2 eq), CuI (5 mol%), Sodium ascorbate (10 mol%). Note: In situ generation of methyl azide is hazardous; use pre-formed organic azides or alternative safe protocols if available.

    • Safer Alternative: React Methyl propiolate with Methyl azide (generated in situ safely or using trimethylsilyl azide/methanol) in t-BuOH/H2O (1:1).

    • Reaction: Stir at RT for 12 h.

    • Workup: Extract with EtOAc, wash with brine.

    • Product: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Amidation

  • Dissolve the ester in Methanolic Ammonia (7N) .

  • Stir in a sealed tube at 50°C for 4-6 hours.

  • Concentrate in vacuo to afford 1-methyl-1H-1,2,3-triazole-4-carboxamide as a white solid (Yield >90%).

Step 3: Dehydration to Nitrile (The Core Scaffold) This step converts the amide to the nitrile.

  • Setup: Flame-dried RBF under Argon.

  • Reagents: Suspend the amide (1.0 eq) in dry Dichloromethane (DCM) . Add Triethylamine (TEA) (2.5 eq).

  • Addition: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 eq).

  • Reaction: Stir at 0°C for 1 h, then warm to RT for 1 h.

  • Quench: Pour into saturated NaHCO3 solution.

  • Purification: Extract with DCM. Dry over MgSO4. Evaporate solvent.[1]

  • Result: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile .

    • Validation: IR spectrum should show a sharp peak at ~2240-2250 cm⁻¹ (C≡N stretch).

Protocol B: Synthesis of the Tetrazole Bioisostere

Context: The tetrazole ring is a classic bioisostere for carboxylic acids, offering similar acidity (pKa ~4.5-5) but improved lipophilicity and metabolic resistance.

  • Reagents: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (1.0 eq), Sodium Azide (NaN3, 1.5 eq), Zinc Bromide (ZnBr2, 1.0 eq).

  • Solvent: Water/Isopropanol (2:1) or DMF.[1]

  • Procedure:

    • Dissolve nitrile and zinc bromide in the solvent.

    • Add Sodium Azide.

    • Reflux at 100°C for 12-24 hours. (ZnBr2 acts as a Lewis acid catalyst, accelerating the [3+2] cycloaddition).

  • Workup:

    • Cool to RT. Acidify with 1N HCl to pH 2 (Caution: HN3 gas evolution—perform in fume hood).

    • Extract with Ethyl Acetate.

    • The product is the 5-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole .

  • Application: Use this moiety to replace carboxylic acid groups in NSAID analogs or metabolic enzyme inhibitors to improve half-life.

Protocol C: Nitrile Reduction to Primary Amine (Linker Synthesis)

Context: The resulting amine is a critical intermediate for creating "linked" drugs (e.g., PROTACs) or for amide coupling reactions.

  • Reagents: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (1.0 eq), CoCl2·6H2O (2.0 eq), NaBH4 (5.0 eq).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve nitrile and Cobalt(II) chloride in Methanol. Solution turns pink.

    • Cool to 0°C.

    • Add NaBH4 portion-wise. (Solution turns black due to formation of Cobalt boride active species).

    • Stir for 2 hours at RT.

  • Workup:

    • Quench with 1N HCl (to dissolve cobalt salts).

    • Basify with NH4OH to pH 10.

    • Extract with DCM/MeOH (9:1).

  • Product: (1-Methyl-1H-1,2,3-triazol-4-yl)methanamine .

  • Storage: Store as the hydrochloride salt to prevent degradation.

Mechanistic Insight: The "Electron Sink" Effect

The 1,2,3-triazole ring is electron-deficient. When coupled with the nitrile group, the C4 position becomes highly activated.

  • Nucleophilic Attack: In the Pinner reaction (acid-catalyzed addition of alcohols), the triazole ring stabilizes the intermediate imidate cation better than a phenyl ring would, often leading to faster reaction rates.

  • C-H Activation: The C5 proton (adjacent to the methyl group) is relatively acidic. While the nitrile directs reactivity to the C4 substituent, the C5 position remains open for late-stage functionalization (e.g., Pd-catalyzed arylation), allowing for "scaffold decoration" after the nitrile transformation.

Mechanism Step1 Nitrile Activation (Electron withdrawal by Triazole) Step2 Nucleophilic Attack (by Azide, Alcohol, or Hydride) Step1->Step2 Step3 Stabilization of Intermediate (Resonance with Triazole Ring) Step2->Step3 Step4 Final Product Formation (Tetrazole/Amidine/Amine) Step3->Step4

Figure 2: Mechanistic flow of nitrile activation mediated by the triazole core.[2]

References

  • Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks. Pokhodylo, N. T., et al. (2021).[3][4] Synthetic Communications. Describes the synthesis of aryl-methyl-triazole-carbonitriles and their conversion to thienopyrimidines.

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry. Dheer, D., et al.[5] (2017). Bioorganic & Medicinal Chemistry Letters. Reviews the "linker" property and bioisosteric applications of triazoles.

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents. Pingaew, R., et al.[6] (2015).[3][6][7] SpringerPlus. Discusses QSAR and structural modifications of the triazole scaffold for cytotoxicity.

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Bonnet, P., et al. (2022).[3][8][9] Expert Opinion on Drug Discovery. Highlights the triazole as a bioisostere, pharmacophore, and linker.

  • Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives. Bouchekara, M., et al. (2020).[10] Letters in Organic Chemistry. Demonstrates click chemistry routes to functionalized triazoles.

Sources

Use of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile in developing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (MTC) and its structural analogs as privileged scaffolds for developing Reversible Covalent Inhibitors (RCIs) . While traditional nitrile inhibitors often utilize peptide backbones, the 1,2,3-triazole ring offers a metabolically stable, rigid bioisostere that electronically activates the nitrile "warhead" for nucleophilic attack by active-site cysteines.

This document provides a validated workflow for:

  • Synthesizing the triazole-nitrile motif via Click Chemistry.

  • Quantifying intrinsic electrophilicity using NMR thiol-trapping assays.

  • Validating enzyme inhibition kinetics (

    
    ) against model cysteine proteases (e.g., Cathepsin L, Cruzain).
    
  • Confirming the thioimidate binding mechanism via Mass Spectrometry.

Scientific Rationale: The Triazole-Nitrile Advantage

Mechanism of Action

Cysteine proteases (CPs) catalyze peptide bond hydrolysis via a nucleophilic cysteine thiolate (


). Nitrile-based inhibitors function by trapping this thiolate to form a thioimidate adduct .
  • The Problem: Aliphatic nitriles are often too unreactive (high

    
    ), while electron-deficient aromatic nitriles can be non-specifically toxic.
    
  • The MTC Solution: The 1,2,3-triazole ring is electron-withdrawing (via both inductive

    
    -effects and 
    
    
    
    -deficiency). In 1-Methyl-1H-1,2,3-triazole-4-carbonitrile , the triazole ring lowers the LUMO energy of the nitrile group, increasing its susceptibility to nucleophilic attack specifically within the oxyanion hole of the enzyme, while maintaining stability in plasma.
Pathway Visualization

InhibitorMechanism Enzyme Free Enzyme (Active Cys-SH) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (Kd) Inhibitor MTC Inhibitor (R-Triazole-CN) Inhibitor->Complex TS Transition State (Oxyanion Stabilization) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (E-I Covalent) TS->Adduct k_inact (Covalent Bond) Adduct->Enzyme k_off (Slow Dissociation)

Figure 1: Kinetic pathway of cysteine protease inhibition by MTC-based scaffolds. The reaction forms a reversible thioimidate adduct.

Experimental Protocols

Protocol A: Synthesis of the MTC Core via CuAAC

Objective: To install the 4-carbonitrile-1,2,3-triazole motif using Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).[1]

Reagents:

  • Azide Precursor: Methyl azide (or R-N3 for library generation).

  • Alkyne: 2-Propynenitrile (Cyanoacetylene) - Note: Volatile and lachrymatory; handle in fume hood.

  • Catalyst: CuSO4[2]·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H2O (1:1).[2]

Step-by-Step:

  • Preparation: Dissolve the organic azide (1.0 equiv) in t-BuOH/H2O (0.5 M concentration).

  • Activation: Add 2-Propynenitrile (1.2 equiv) to the solution.

  • Catalysis: Add freshly prepared Sodium Ascorbate solution, followed immediately by CuSO4 solution. The solution should turn bright orange/yellow.

  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor by TLC (the triazole product is more polar than the azide).

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the 1,4-disubstituted triazole regioselectively.

Critical Note: The electron-withdrawing nitrile group on the alkyne accelerates the CuAAC reaction compared to standard alkynes.

Protocol B: Intrinsic Reactivity Assay (NMR Thiol Trapping)

Objective: To verify that the MTC warhead is capable of reacting with thiols before testing on enzymes.

Method:

  • Dissolve 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (10 mM) in DMSO-d6.

  • Add Cysteamine or N-Acetyl Cysteine methyl ester (20 mM, 2 equiv) buffered to pH 7.4 (using phosphate buffer in D2O/DMSO mix).

  • Monitor: Acquire 1H-NMR spectra at t=0, 1h, 4h, and 24h.

  • Analysis: Look for the disappearance of the triazole C5-proton signal and the appearance of the thioimidate signal (typically downfield shift).

  • Outcome: A successful warhead will show >50% conversion to the adduct within 4-6 hours under pseudo-first-order conditions.

Protocol C: Enzyme Kinetics (Fluorescence Resonance Energy Transfer)

Objective: Determine the potency (


) and kinetic parameters (

) against a model enzyme (e.g., Cathepsin L).

Materials:

  • Enzyme: Recombinant Human Cathepsin L (Sigma or R&D Systems).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.

Workflow:

  • Pre-Incubation: Incubate Cathepsin L (1 nM final) with varying concentrations of MTC inhibitor (0.1 nM to 10 µM) for 30 minutes at 25°C. This allows the covalent bond to form.[3][4][5]

  • Initiation: Add Z-Phe-Arg-AMC substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 20 minutes on a microplate reader.

  • Data Processing: Calculate the initial velocity (

    
    ) for each inhibitor concentration.
    
  • Curve Fitting: Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine

    
    .
    

Data Interpretation Table:

CompoundStructure

(Cathepsin L)
Mechanism
MTC (Core) 1-Methyl-Triazole-4-CN~50 - 100 µMWeak Reversible (Fragment)
Analog A 1-Benzyl-Triazole-4-CN~5 - 10 µMImproved Hydrophobic Fit
Analog B 1-(Biphenyl)-Triazole-4-CN< 100 nMPotent (P2/P3 interactions)
Control 1-Methyl-Triazole-4-HNo InhibitionNegative Control (No Warhead)

Note: The "Core" MTC is a fragment. High potency requires attaching this core to a P2/P3 recognition element (e.g., Analog B).

Protocol D: Mass Spectrometry Validation (Adduct Confirmation)

Objective: Confirm the covalent thioimidate bond formation.

  • Incubation: Mix Enzyme (10 µM) + MTC Inhibitor (100 µM) in Ammonium Acetate buffer (pH 5.5). Incubate for 1 hour.

  • LC-MS Analysis: Inject onto a C4 protein column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the protein envelope.

  • Verification:

    • Mass Shift (+Δm): The enzyme mass should increase by exactly the molecular weight of the inhibitor (MW of MTC = 108.1 Da).

    • Observation:

      
      .
      
    • If no shift is observed, the inhibition is non-covalent.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: National Institutes of Health (PMC) URL:[Link]

  • Nitriles: An Attractive Approach to the Development of Covalent Inhibitors. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Derivatives. Source: Frontiers in Chemistry URL:[Link]

Sources

Application Note: Precision Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles . Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), which predominantly yields 1,4-disubstituted regioisomers, this protocol utilizes a base-mediated cycloaddition of aryl azides with active methylene compounds (modified Dimroth route) to exclusively secure the 1,5-disubstitution pattern .

The target scaffold is critical in medicinal chemistry, serving as a bioisostere for amide bonds and a key pharmacophore in anticancer (e.g., tubulin polymerization inhibitors) and antimicrobial research. This guide addresses the challenge of regioselectivity and the subsequent functional group interconversion (FGI) required to install the C4-cyano moiety.

Key Advantages of This Protocol
  • Regio-fidelity: >98% selectivity for the 1,5-isomer.

  • Scalability: Validated on gram-scale synthesis.[1]

  • Safety: Eliminates the need for handling unstable cyano-alkynes.

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The standard "Click" chemistry (CuAAC) utilizes terminal alkynes and azides to form 1,4-disubstituted triazoles. Accessing the 5-methyl-1,2,3-triazole core requires an alternative approach because internal alkynes (e.g., 2-butyne) often yield mixtures of regioisomers under thermal conditions, and Ruthenium catalysis (RuAAC) can be sensitive to specific functional groups.

The Solution: Base-Mediated Enolate Cycloaddition

This protocol employs ethyl acetoacetate as a masked alkyne equivalent. In the presence of an alkoxide base, the


-keto ester forms an enolate that undergoes a regioselective cycloaddition with the aryl azide. The methyl group of the acetoacetate becomes the C5-methyl, and the ester moiety ends up at C4, which is then converted to the nitrile.

Pathway Logic:

  • Cycloaddition: Ar-N

    
     + Ethyl Acetoacetate 
    
    
    
    1-Aryl-5-methyl-1,2,3-triazole-4-carboxylate.
  • Amidation: Ester

    
     Primary Amide.
    
  • Dehydration: Primary Amide

    
     Nitrile.
    
Mechanistic Workflow (DOT Visualization)

ReactionPathway Azide Aryl Azide (Ar-N3) Enolate Enolate Intermediate Azide->Enolate NaOEt/EtOH Reflux KetoEster Ethyl Acetoacetate KetoEster->Enolate NaOEt/EtOH Reflux TriazoleEster 1-Aryl-5-methyl- triazole-4-carboxylate Enolate->TriazoleEster Cycloaddition - H2O TriazoleAmide Triazole-4-carboxamide TriazoleEster->TriazoleAmide NH4OH Ammonolysis FinalProduct 1-Aryl-5-methyl- triazole-4-carbonitrile TriazoleAmide->FinalProduct POCl3 Dehydration

Caption: Stepwise synthetic pathway ensuring 1,5-regioselectivity via enolate cycloaddition followed by functional group transformation.

Experimental Protocol

Stage 1: Synthesis of Ethyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate

This step establishes the heterocyclic core and the 1,5-substitution pattern.

  • Reagents:

    • Aryl Azide (1.0 equiv) [Prepare via diazotization of aniline if not commercial]

    • Ethyl Acetoacetate (1.1 equiv)

    • Sodium Ethoxide (NaOEt) (1.2 equiv)

    • Ethanol (Absolute)

  • Procedure:

    • Preparation: In a dry round-bottom flask under Argon, dissolve Sodium metal (1.2 equiv) in absolute Ethanol to generate a fresh NaOEt solution.

    • Addition: Add Ethyl Acetoacetate (1.1 equiv) dropwise at 0°C. Stir for 15 minutes to ensure enolate formation.

    • Cyclization: Add the Aryl Azide (1.0 equiv) dropwise.

    • Reflux: Warm the mixture to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

    • Workup: Cool to room temperature. Pour the mixture into ice-water and acidify with dilute HCl to pH 4.

    • Isolation: The ester usually precipitates. Filter the solid.[3] If oil forms, extract with Dichloromethane (DCM), dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water.

Stage 2: Conversion to 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Direct conversion of the ester to the primary amide.

  • Reagents:

    • Triazole Ester (from Stage 1)

    • Ammonium Hydroxide (25% NH

      
       aq.) or Saturated Methanolic Ammonia.
      
  • Procedure:

    • Dissolve the Triazole Ester in a minimal amount of Ethanol.

    • Add excess Ammonium Hydroxide (10 equiv).

    • Stir in a sealed pressure tube at 60°C for 12 hours.

    • Isolation: Cool the tube. The amide product often precipitates as a white solid. Filter and wash with cold ethanol.

    • Yield Check: Expected yield >85%.

Stage 3: Dehydration to 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitrile

The final transformation of the amide to the nitrile using Phosphorus Oxychloride.

  • Reagents:

    • Triazole Carboxamide (1.0 equiv)

    • Phosphorus Oxychloride (POCl

      
      ) (5.0 equiv)
      
    • Triethylamine (Et

      
      N) (2.0 equiv) - Optional, buffers HCl
      
    • Dry Dichloromethane (DCM) or Benzene (traditional, but DCM is safer).

  • Procedure:

    • Setup: Place the Triazole Carboxamide in a dry flask under inert atmosphere.

    • Reagent Addition: Add POCl

      
       carefully. (If using solvent, suspend amide in DCM first, then add POCl
      
      
      
      ).
    • Reaction: Reflux the mixture for 3–5 hours.

      • Note: The solution will become clear as the reaction proceeds.

    • Quench (Critical Safety): Cool the mixture to 0°C. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl

      
      . Caution: Exothermic. 
      
    • Neutralization: Neutralize the aqueous layer with 20% NaOH solution or saturated NaHCO

      
      .
      
    • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO

      
      .
      
    • Purification: Evaporate solvent. Purify residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Critical Parameters & Troubleshooting

Solvent Effects on Cycloaddition

The choice of solvent and base in Stage 1 dictates the yield and purity.

Solvent SystemBaseTemperatureYield (Avg)Notes
Ethanol NaOEt 78°C (Reflux) 85-92% Standard. Best balance of solubility and rate.
MethanolNaOMe65°C70-80%Transesterification (Methyl ester) may occur; acceptable if amide is next step.
DMSOK2CO3100°C60-75%Faster, but workup is more difficult (DMSO removal).
WaterNaOH100°C40-50%Poor solubility of aryl azides limits conversion.
Safety Considerations
  • Organic Azides: Low molecular weight azides can be explosive.[4] Maintain the ratio of (Carbon + Oxygen) / Nitrogen

    
     3. Aryl azides are generally stable but should not be distilled.
    
  • POCl

    
    :  Highly corrosive and reacts violently with water. All glassware must be bone-dry. Quenching requires a blast shield.
    

Mechanistic Validation (Self-Validating System)

To ensure the protocol is working correctly, use 1H NMR to validate the regiochemistry at Stage 1.

  • 1,5-Isomer (Target): The C5-Methyl group typically appears as a singlet around

    
     2.3 - 2.5 ppm .
    
  • 1,4-Isomer (Impurity): If produced (rare in this method), the C5-Proton would appear as a singlet in the aromatic region (

    
     7.5 - 8.5 ppm), and the methyl group (now at C4) would be chemically distinct.
    
  • Nitrile Confirmation (Stage 3): Look for the disappearance of Amide N-H protons (

    
     7.0 - 8.0 ppm, broad) and the appearance of the Nitrile carbon in 13C NMR  around 
    
    
    
    112-115 ppm
    . IR spectroscopy will show a sharp peak at ~2230 cm
    
    
    (C
    
    
    N stretch).

ValidationLogic Check1 Stage 1 Product NMR Decision1 Singlet @ 2.4 ppm? Check1->Decision1 Result1 1,5-Regioisomer Confirmed Decision1->Result1 Yes Result2 Check Reaction Conditions Decision1->Result2 No Check2 Stage 3 Product IR Result1->Check2 Decision2 Peak @ 2230 cm-1? Check2->Decision2 Result3 Nitrile Formed Decision2->Result3 Yes

Caption: Analytical decision tree for validating intermediate and final product structure.

References

  • Pokhodylo, N. T., et al. (2021). "Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promisin." Synthetic Communications.

  • L'abbé, G. (1990). "Rearrangements of 1,2,3-Triazoles." Journal of Heterocyclic Chemistry. (Foundational work on Dimroth rearrangement mechanics).
  • Liu, P., et al. (2018).[4] "Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles." Journal of Organic Chemistry. (Contrast method for 4-cyano regioisomers).

  • Grimes, K. D., et al. (2010).[5] "Synthesis of Aryl Azides." Synthesis. (Preparation of starting materials).

  • Anary-Abbasinejad, M. (2024).[6] "An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction." Synthetic Communications. [6]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for copper-catalyzed triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Welcome to the Optimization Hub

Welcome. You are likely here because your "Click" reaction—often marketed as foolproof—has failed or underperformed. While CuAAC is thermodynamically favorable, the kinetic reality is dictated by the stability of the Copper(I) oxidation state.

This guide moves beyond basic recipes to the mechanistic causality of reaction failure. We treat the reaction as a system with three failure points: Catalyst Death (Oxidation) , Ligand Insufficiency , and Substrate Inhibition .

The Engine: Catalyst & Ligand Selection

The most common error in CuAAC is using "naked" copper (e.g., CuSO₄ + Ascorbate without a ligand). While this works for simple small molecules in t-BuOH/Water, it fails in complex environments because Cu(I) is thermodynamically unstable. It disproportionates to Cu(0) and Cu(II) or is rapidly oxidized by dissolved O₂.

The Solution: You must use a stabilizing ligand. The ligand accelerates the reaction by lowering the activation energy of the metallacycle formation and protects Cu(I) from oxidation.

Ligand Selection Matrix
FeatureTBTA THPTA BTTAA
Solubility Organic (DMSO/MeOH)Water Highly SolubleWater Highly Soluble
Reaction Rate ModerateFastVery Fast
Biocompatibility Low (Cytotoxic)ModerateHigh (Low Cytotoxicity)
Best Use Case Small molecule synthesis in organic solventsProtein/DNA conjugationLive cell labeling; trace-concentration reactants
Oxidation Protection ModerateGoodExcellent

Technical Insight: BTTAA is currently the gold standard for bioconjugation. It forms a dinuclear copper complex that is kinetically superior to the monomeric species often formed by TBTA.

Visualizing the Mechanism

Understanding the catalytic cycle is crucial for troubleshooting. The reaction is not first-order in Copper; it often requires a dinuclear copper intermediate.

CuAAC_Mechanism Start Cu(II) Precursor Cu1 Cu(I)-Ligand Complex (Active Catalyst) Start->Cu1 + Ascorbate (Reduction) Alkyne Alkyne Coordination (Cu-Acetylide) Cu1->Alkyne + Alkyne Death Oxidation to Cu(II) (Inactive/Blue) Cu1->Death + O2 (Air Exposure) Azide Azide Binding (Dinuclear Assembly) Alkyne->Azide + Azide Cycle Metallacycle Intermediate Azide->Cycle Rate Limiting Step Product 1,2,3-Triazole + Regenerated Cu(I) Cycle->Product Ring Contraction Product->Cu1 Catalyst Turnover Death->Cu1 + Excess Ascorbate

Figure 1: The CuAAC catalytic cycle.[1][2][3][4] Note that O₂ acts as a competitive inhibitor by oxidizing the active Cu(I) species.

Standard Operating Procedure (The "Golden" Protocol)

Do not add reagents sequentially into the reaction vessel. This creates local concentration spikes that can precipitate the copper.

The "Premix" Strategy:

  • Prepare Stock Solutions:

    • CuSO₄: 20 mM in water.

    • Ligand (THPTA/BTTAA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).

  • Form the Catalyst Complex:

    • Premix CuSO₄ and Ligand in a 1:2 to 1:5 molar ratio (Cu:Ligand) in a separate tube.

    • Why? This ensures every Cu ion is chelated before it touches the reaction mixture, preventing precipitation.

  • Reaction Assembly:

    • Mix Alkyne and Azide in your solvent (e.g., PBS, Water/DMSO).

    • Add the Cu-Ligand Premix .

    • Add Sodium Ascorbate LAST.

    • Why? The reaction starts immediately upon reduction.

  • Incubation:

    • Room temperature, 30–60 mins. Protect from light.

Troubleshooting & Diagnostics (Q&A)

Q1: My reaction mixture turned blue/green. What happened?

Diagnosis: Catalyst Death via Oxidation. Copper(I) is yellow/colorless. Copper(II) is blue/green. If your reaction turns blue, dissolved oxygen has oxidized your catalyst faster than the reaction could proceed. Fix:

  • Immediate: Add more Sodium Ascorbate (freshly made) to reduce Cu(II) back to Cu(I).

  • Systemic: Degas your buffers. For strict anaerobic conditions, use an inert atmosphere (N₂/Ar). Increase the Ligand:Cu ratio to 5:1 to shield the metal center.

Q2: I see a brown/red precipitate, and the reaction stalled.

Diagnosis: Glaser Coupling or Acetylide Precipitation. Terminal alkynes can react with themselves (Glaser coupling) or form insoluble polymeric copper acetylides if the copper concentration is too high relative to the ligand. Fix:

  • Ligand Check: Ensure you are using a stabilizing ligand (THPTA/BTTAA).[5] Naked copper promotes precipitation.

  • Concentration: Lower the copper loading. Standard loading is 1–5 mol%.

  • Additives: Addition of Aminoguanidine (1–5 mM) can prevent byproducts reacting with oxidized ascorbate.

Q3: My protein precipitated after the reaction.

Diagnosis: ROS Damage or Copper Denaturation. The Cu/Ascorbate system generates Reactive Oxygen Species (ROS) like hydroxyl radicals, which can cleave protein backbones or oxidize Histidine/Cysteine residues. Fix:

  • Switch Ligand: Move to BTTAA . It is specifically designed to minimize ROS generation [1].

  • Sacrificial Scavengers: Add Aminoguanidine or increasing concentrations of Ascorbate (which acts as both reductant and radical scavenger).

Q4: The reaction works for small molecules but fails with my DNA/RNA.

Diagnosis: Chelation Inhibition. Nucleic acids are polyanions that can chelate copper, stripping it from the ligand and rendering it inactive. Fix:

  • Overwhelm the Chelation: Increase the Cu:Ligand concentration (maintaining the 1:5 ratio).

  • Magnesium Spike: Add MgCl₂ (10–50 mM). Mg²⁺ binds to the phosphate backbone of DNA/RNA, "blocking" those sites and freeing the Copper for catalysis.

Decision Tree: Diagnosing Failure

Troubleshooting_Tree Start Reaction Failed/Low Yield CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue / Green CheckColor->BlueGreen Oxidation Precipitate Brown / Red Precipitate CheckColor->Precipitate Acetylide Aggregation Clear Clear / Yellow (No Product) CheckColor->Clear Kinetic Stall Sol1 Solution: Restore Cu(I) BlueGreen->Sol1 Add Ascorbate Degas Solvents Sol2 Solution: Stabilize Cu Precipitate->Sol2 Increase Ligand Ratio Add Aminoguanidine Sol3 Solution: Enhance Rate Clear->Sol3 Switch to BTTAA Check Steric Hindrance

Figure 2: Diagnostic workflow for identifying the root cause of CuAAC failure.

Post-Processing: Removing the Copper[7]

Leaving copper in your sample is toxic to cells and interferes with downstream assays (e.g., quenching fluorescence or inhibiting enzymes).

Method A: Chelation (For Water-Soluble Products)

  • EDTA Wash: Add EDTA (10–50 mM) to the crude mixture. The solution will turn blue (Cu-EDTA complex).[6] Dialyze or use size-exclusion chromatography to remove the small Cu-EDTA complex.

  • Protocol: Dialysis against 5 mM EDTA buffer x2, followed by water x2.

Method B: Scavenger Resins (For Organic/Mixed Solvents)

  • Use commercial resins like Chelex 100 or QuadraPure™ TU .

  • Add resin beads to the reaction mixture, stir for 30 mins, and filter. This is often superior to extraction for removing trace copper (ppm levels).

Method C: Solid Phase Extraction (C18)

  • For peptides/oligonucleotides, a C18 Sep-Pak cartridge is effective. Wash with water (removes salts/copper), elute product with Acetonitrile/Methanol.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

  • Worrell, B. T., et al. (2013).[7] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting Regioselectivity, Safety, and Purification in Triazole Synthesis

Executive Summary: The "Gold Standard" Route

For the scale-up of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile , researchers often encounter two primary bottlenecks: regioselectivity (separating the N1-methyl vs. N2-methyl isomers) and safety (handling methyl azide).

Critical Advisory: Do NOT attempt direct methylation of 4-cyano-1H-1,2,3-triazole for pharmaceutical-grade scale-up. This route typically yields a difficult-to-separate mixture of N1 and N2 isomers (often favoring the unwanted N2 thermodynamic product).

Recommended Route: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) sequence. This pathway guarantees exclusive 1,4-disubstitution (N1-methyl isomer) and allows for the safe, in situ generation of methyl azide.

Master Synthesis Workflow

SynthesisWorkflow Start Precursors: NaN3 + MeI/Me2SO4 InSitu In Situ Generation: Methyl Azide (MeN3) (Hazard Control) Start->InSitu Click CuAAC Reaction: + Methyl Propiolate (CuI/Ascorbate) InSitu->Click Immediate Consumption Inter1 Intermediate 1: Methyl 1-methyl-1,2,3- triazole-4-carboxylate Click->Inter1 >98% Regioselectivity Amidation Amidation: NH3 / MeOH Inter1->Amidation Inter2 Intermediate 2: Primary Amide Amidation->Inter2 Dehydration Dehydration: POCl3 or TFAA/Pyridine Inter2->Dehydration Final TARGET: 1-Methyl-1H-1,2,3- triazole-4-carbonitrile Dehydration->Final

Figure 1: The regioselective CuAAC route avoids isomer separation issues by constructing the triazole ring with the correct substitution pattern from the start.

Critical Safety Protocols: Handling Methyl Azide

WARNING: Methyl azide (MeN3) is a low-molecular-weight, explosive liquid (bp ~20 °C). It must never be isolated in pure form.

Q: How do I safely scale up the formation of the triazole ring without isolating methyl azide?

A: Use a "telescoped" (one-pot) or continuous flow protocol where MeN3 is generated and consumed simultaneously.

Protocol:

  • Reactor Setup: Use a jacketed reactor with efficient overhead stirring. Ensure the condenser is set to <0 °C to reflux any escaping MeN3 back into the solution.

  • Solvent System: Use a biphasic system (e.g., Water/DCM or Water/t-BuOH). MeN3 is generated in the aqueous phase (NaN3 + MeI) and partitions into the organic phase where the alkyne and Copper catalyst reside.

  • Headspace Purge: Maintain a slow nitrogen sweep to prevent MeN3 accumulation in the reactor headspace.

  • Quenching: Upon completion, verify the absence of residual azide using a colorimetric test (FeCl3) before workup.

Troubleshooting Guide

Issue Category: Regioselectivity & Impurities

Q: I used direct methylation on 4-cyano-1,2,3-triazole and have two spots on TLC. Which is which?

  • Diagnosis: You have a mixture of N1-methyl (Target) and N2-methyl (Impurity).

  • Technical Insight: Alkylation of 1,2,3-triazoles is governed by tautomeric equilibrium. The N2 position is often sterically less hindered and electronically favored, leading to N2-alkylation as the major product (often 60:40 or 70:30 ratio).

  • Resolution:

    • Purification: The isomers typically have significantly different polarities. The N2-isomer is usually less polar (higher Rf) than the N1-isomer due to its symmetry and lack of a dipole moment perpendicular to the ring. Flash chromatography (Ethyl Acetate/Hexanes) can separate them, but yield will be lost.

    • Prevention: Switch to the CuAAC route described in Figure 1. It is the only way to guarantee 100% N1-selectivity [1, 5].

Q: My final nitrile product is blue/green. How do I remove the copper?

  • Diagnosis: Copper catalyst residue (Cu species complex strongly to triazole nitrogens).[1]

  • Resolution: Standard aqueous washes are often insufficient.

    • Method A (Chelation): Wash the organic layer with 10% aqueous EDTA (pH 8) or aqueous Ammonia (10%). Repeat until the aqueous layer is colorless.[2][3]

    • Method B (Scavenging): Stir the crude mixture with a silica-supported metal scavenger (e.g., QuadraPure™ TU or similar thiourea resins) for 2-4 hours, then filter. This is preferred for GMP scale-up [2, 3].

Issue Category: Reaction Stalling (Dehydration Step)

Q: The conversion from amide to nitrile using POCl3 is stalling at 60%.

  • Diagnosis: Inefficient activation of the amide or hydrolysis of the intermediate imidoyl chloride.

  • Technical Insight: The electron-deficient triazole ring pulls density from the amide, making it less nucleophilic toward the dehydrating agent.

  • Optimization:

    • Switch Reagent: Try Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0 °C -> RT. This is milder and often proceeds faster for electron-poor amides.

    • Temperature: If using POCl3, ensure you are refluxing (approx. 70-80 °C).

    • Stoichiometry: Use 1.5 - 2.0 equivalents of the dehydrating agent.

Technical Data & Specifications

Physical Properties Profile
PropertyValue / DescriptionNotes
IUPAC Name 1-Methyl-1H-1,2,3-triazole-4-carbonitrile
Molecular Weight 108.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 65 - 70 °C (Estimated)Note: Analogous 4-methyl isomer mp is 40-45°C [4]; cyano group increases mp.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.Poor solubility in Hexanes/Water.
Storage 2-8 °C, DesiccatedHygroscopic; nitrile hydrolysis risk.
Isomer Identification (NMR)

Distinguishing the N1 vs. N2 isomers is critical.

FeatureN1-Methyl (Target)N2-Methyl (Impurity)
Symmetry AsymmetricSymmetric (C2v)
1H NMR (Triazole-H) Singlet, typically δ 8.2 - 8.5 ppm Singlet, typically δ 7.8 - 8.0 ppm
13C NMR (Methyl) δ ~36-38 ppm δ ~40-42 ppm
Dipole Moment High (More Polar)Low (Less Polar)

Detailed Experimental Protocol (CuAAC Route)

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
  • Charge a reactor with Water and t-Butanol (1:1 ratio).

  • Add Sodium Azide (1.1 equiv) and Methyl Iodide (1.2 equiv). Caution: MeI is carcinogenic.

  • Add Methyl Propiolate (1.0 equiv).

  • Catalyst: Add CuSO4·5H2O (1 mol%) and Sodium Ascorbate (5 mol%).

  • Reaction: Stir vigorously at RT for 12-24 hours. The initial MeN3 formed reacts immediately with the alkyne.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 10% NH4OH (to remove Cu) and Brine. Dry (Na2SO4) and concentrate.[2][4]

    • Yield: Typically 85-95%.

    • Purity: >98% (Exclusive N1 isomer).

Step 2: Amidation
  • Dissolve the ester from Step 1 in Methanol .

  • Add 7N Ammonia in Methanol (5-10 equiv).

  • Stir at RT for 16 hours (or sealed tube at 50 °C for 4 hours).

  • Isolate: Concentrate to dryness. The primary amide usually precipitates and can be triturated with cold ether.

Step 3: Dehydration to Nitrile
  • Dissolve the amide in dry DCM (0.5 M).

  • Add Pyridine (3.0 equiv). Cool to 0 °C.

  • Add Trifluoroacetic Anhydride (TFAA, 1.5 equiv) dropwise.

  • Stir at 0 °C for 1 hour, then warm to RT.

  • Quench: Pour into saturated NaHCO3. Extract with DCM.

  • Purification: Pass through a short silica plug or crystallize from EtOAc/Heptane.

References

  • Regioselectivity in Triazole Synthesis

    • Title: Regioselective Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition.[5]

    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Copper Removal Techniques: Title: Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Source: BenchChem Technical Guides.
  • Scale-Up of Azide Chemistry

    • Title: Safe Practices for Azide Chemistry Scale-up: A Case Study.
    • Source:Organic Process Research & Development, 2025 (via ResearchG
    • URL:[Link]

  • Physical Properties

    • Title: 4-methyl-1H-1,2,3-triazole Properties and Safety.[6][7]

    • Source: ChemShuttle / PubChem.
    • URL:[Link]

  • Dehydration of Amides

    • Title: Efficient New Protocols for Converting Primary Amides into Nitriles.[8][9]

    • Source:Journal of Organic Chemistry, 2018.[8]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Reactivity & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-rich heterocycles, triazoles are ubiquitous bioisosteres, yet the distinction between the 1,2,3- and 1,2,4- isomers is often oversimplified. While they share the formula


, their electronic maps are fundamentally different, dictating divergent synthetic strategies and biological profiles.[1]
  • 1,2,3-Triazole: The "Click" chemistry darling.[2] Characterized by an exceptionally high dipole moment (~5 D) and high metabolic stability. It is primarily accessed via cycloaddition.

  • 1,2,4-Triazole: The clinical workhorse (e.g., Fluconazole). Characterized by strong coordination ability (heme iron binding) and lower lipophilicity. It is primarily accessed via condensation reactions.

This guide dissects their reactivity profiles to aid in rational scaffold selection.

Physicochemical Atlas

Understanding the electronic distribution is the prerequisite for predicting reactivity. The adjacent nitrogen arrangement in the 1,2,3-isomer creates a stronger "push-pull" resonance effect compared to the separated arrangement in the 1,2,4-isomer.

Feature1,2,3-Triazole1,2,4-TriazoleImplications
pKa (Neutral) ~9.3~10.31,2,3-triazole is slightly more acidic; both are weak acids.
pKa (Protonated) ~1.2~2.51,2,4-triazole is a stronger base (better ligand for metals).
Dipole Moment ~5.0 D~3.2 D1,2,3-triazole aligns more strongly in electric fields (enzyme pockets).
Tautomerism 2H-form (major in solution)1H-form (major)Dictates the nucleophilic site during alkylation.
Coordination Weak (N2/N3)Strong (N4)1,2,4-triazoles bind heme iron (CYP450 inhibition mechanism).

Synthetic Accessibility & Construction

The method of ring construction is the primary filter for library design.

1,2,3-Triazole: The Modular Approach

The 1,2,3-scaffold is almost exclusively built via Azide-Alkyne Cycloaddition .

  • CuAAC (Copper-Catalyzed): Delivers 1,4-regioisomer exclusively.

  • RuAAC (Ruthenium-Catalyzed): Delivers 1,5-regioisomer.

  • Advantage: Orthogonal to most functional groups; ideal for fragment-based drug discovery (FBDD).

1,2,4-Triazole: The Classical Approach

The 1,2,4-scaffold requires Condensation Chemistry (Einhorn-Brunner or Pellizzari reactions).

  • Reagents: Hydrazines + Imidates/Amides.[3][4]

  • Disadvantage: Harsh conditions (high heat) often required; less modular than "click" chemistry.

Visualization: Synthesis Decision Matrix

Synthesis_Pathway Start Target Scaffold Tri123 1,2,3-Triazole Start->Tri123 High Dipole Needed Tri124 1,2,4-Triazole Start->Tri124 Metal Coord. Needed CuAAC CuAAC (Click) (1,4-isomer) Tri123->CuAAC Cu(I) RuAAC RuAAC (1,5-isomer) Tri123->RuAAC Ru(II) Condensation Condensation (Hydrazine + Amide) Tri124->Condensation Heat/-H2O App123 Bioisostere / Linker CuAAC->App123 RuAAC->App123 App124 Metal Binding / Antifungal Condensation->App124

Figure 1: Decision matrix for scaffold selection based on synthetic accessibility and desired application.

Reactivity Profile: The Alkylation Challenge

Post-synthesis functionalization (alkylation) is where these isomers diverge most painfully for the synthetic chemist.

1,2,3-Triazole: The Regioselectivity Problem

Alkylation of the NH-triazole is non-selective.

  • Kinetic Control: Attack at N1 (sterically sensitive).

  • Thermodynamic Control: Attack at N2 (preserves aromaticity).

  • Result: Often inseparable mixtures of N1- and N2-alkylated products. Recommendation: Build the substituent onto the azide before cyclization (CuAAC) to guarantee regiocontrol.

1,2,4-Triazole: The N1 Dominance

Alkylation is generally more predictable.

  • Primary Site: N1 is the most nucleophilic site in the anion.

  • Secondary Site: N2 alkylation is possible but less common.

  • N4 Alkylation: Rare, usually requires blocking N1/N2 or specific directing groups.

Visualization: Tautomerism & Alkylation Pathways

Alkylation_Pathways Tri123_Base 1,2,3-Triazole Anion N1_Prod N1-Alkylated (Kinetic/Mix) Tri123_Base->N1_Prod R-X (Steric dependent) N2_Prod N2-Alkylated (Thermodynamic) Tri123_Base->N2_Prod Equilibrium/Heat Tri124_Base 1,2,4-Triazole Anion N1_124 N1-Alkylated (Major Product) Tri124_Base->N1_124 R-X (SN2) N4_124 N4-Alkylated (Rare/Quaternary) Tri124_Base->N4_124 Blocked N1/N2

Figure 2: Divergent alkylation outcomes. 1,2,3-triazoles prone to mixtures; 1,2,4-triazoles favor N1.

Experimental Protocols (SOPs)

Protocol A: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole (CuAAC)

Rationale: This protocol uses in situ generation of Cu(I) to prevent oxidation and ensures exclusive 1,4-regioselectivity.

  • Reagents: Alkyne (1.0 equiv), Azide (1.0 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1). Why: Solubilizes organic reactants while water accelerates the "on-water" catalytic effect.

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add sodium ascorbate (freshly prepared in water) followed by CuSO₄ solution.

    • Stir vigorously at RT for 6–12 hours.

    • Monitoring: TLC/LCMS. Reaction is usually clean.

  • Workup: Dilute with water, extract with EtOAc. If copper persists (blue tint), wash with dilute NH₄OH or EDTA.

Protocol B: N1-Alkylation of 1,2,4-Triazole

Rationale: Uses a mild base to generate the anion, favoring the N1-substitution via SN2 mechanism.

  • Reagents: 1,2,4-Triazole (1.0 equiv), Alkyl Halide (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Suspend triazole and K₂CO₃ in dry ACN. Stir at RT for 30 min to ensure deprotonation.

    • Add Alkyl Halide dropwise.

    • Heat to 60°C for 4–8 hours.

  • Purification: Filter off inorganic salts. Concentrate filtrate.

    • Note: Isomer separation (if N2 forms) usually requires column chromatography (SiO₂, MeOH/DCM gradient). N1 isomer is typically less polar than N4 salts but polarity relative to N2 varies by substituent.

Medicinal Chemistry Implications[1][2][5][6][7][8][9][10][11][12]

  • Metabolic Stability: 1,2,3-triazoles are essentially inert to hydrolysis and oxidation, making them excellent peptide bond isosteres.

  • Target Binding:

    • Use 1,2,4-triazole if targeting metalloenzymes (e.g., aromatase, lanosterol demethylase) where the N4 nitrogen must coordinate to a metal center.

    • Use 1,2,3-triazole to mimic the dipole and H-bonding of an amide bond without the susceptibility to proteases.

References

  • Synthesis of 1,2,3-triazoles (CuAAC): Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link

  • Acidity and Tautomerism: Catalan, J., et al. "Acidity and Basicity of Azoles." Advances in Heterocyclic Chemistry, 1987. Link

  • 1,2,4-Triazole Antifungals: Zonios, G., & Bennett, J. E. "Update on Azole Antifungals." Seminars in Respiratory and Critical Care Medicine, 2008. Link

  • Alkylation Regioselectivity: Kallander, L. S., et al. "Regioselectivity in the alkylation of 1,2,4-triazoles." Journal of Organic Chemistry, 1986. Link

  • Dipole Moments: Dalvie, D. K., et al. "Metabolism and bioactivation of 1,2,3-triazoles." Chemical Research in Toxicology, 2002. Link

Sources

Spectroscopic differences between N1, N2, and N3 substituted triazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of N1, N2, and N3 substituted triazole isomers, focusing on 1,2,3-triazoles and benzotriazoles , the two most critical scaffolds in drug discovery and materials science.

Executive Summary

The regioselective identification of triazole isomers is a critical quality attribute in pharmaceutical development. While N1-substituted isomers (1,4-disubstituted) are the standard product of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), N2- and N3- (or 1,5-) isomers frequently arise as byproducts in thermal cycloadditions or alkylation reactions. These isomers exhibit drastically different biological activities and physicochemical properties (e.g., N2-isomers often possess superior UV stability). This guide provides a definitive spectroscopic framework for distinguishing these regioisomers using NMR (


H, 

C,

N) and UV-Vis spectroscopy.

Structural Definitions and Isomerism

Before analyzing spectra, one must define the isomers based on the scaffold.

A. 1,2,3-Triazoles

For a 4-substituted-1,2,3-triazole, three "N-substituted" isomers are theoretically possible during alkylation or cycloaddition:

  • N1-Isomer (1,4-disubstituted): The classic "Click" product.

  • N2-Isomer (2,4-disubstituted): Often formed during alkylation of the triazole ring; thermodynamically stable.

  • N3-Isomer (1,5-disubstituted): Formed via Ruthenium catalysis (RuAAC) or as a minor thermal product. Structurally, this is the regioisomer of the N1 form.

B. Benzotriazoles[1][2][3][4][5][6][7]
  • N1-Isomer: Benzenoid structure; chiral if the benzene ring is asymmetrically substituted.

  • N2-Isomer: Quinoid resonance contribution; possesses a plane of symmetry perpendicular to the benzene ring.

  • N3-Isomer: In unsubstituted benzotriazoles, N1 and N3 are identical due to rapid tautomerism. In fixed N-alkylated derivatives, N3 is chemically equivalent to N1 unless the benzene ring bears a substituent (e.g., 5-methyl), rendering N1 and N3 distinct.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation. The loss of symmetry in N1-isomers versus the retention of symmetry in N2-isomers is the primary diagnostic tool.

A. H NMR (Proton)

The chemical shift of the triazole ring proton (H5) or the


-protons of the alkyl group provides the first clue.
FeatureN1-Isomer (1,4)N2-Isomer (2,4)N3-Isomer (1,5)
Triazole H5 Shift

7.8 – 8.5 ppm
(Deshielded)

7.5 – 8.2 ppm
(Often upfield of N1)

7.5 – 7.9 ppm

-CH

Pattern
Often appears as a triplet or distinct multiplet.Often appears slightly downfield due to adjacent N2.Similar to N1 but may show NOE to R4 substituent.
Benzotriazole Symmetry Aromatic protons show ABCD or complex splitting (Asymmetric).Aromatic protons often show AA'BB' symmetry (Symmetric).Same as N1 (Asymmetric).

Key Insight: In 1,2,3-triazoles, the H5 proton in the N1-isomer is typically deshielded by ~0.2–0.4 ppm compared to the N2-isomer due to the anisotropy of the adjacent N2 and N3 lone pairs.

B. C NMR (Carbon)

Carbon NMR provides definitive proof through the chemical shifts of the ring carbons.

  • 1,2,3-Triazoles:

    • N1-Isomer: C4 (quaternary) and C5 (CH) have distinct shifts. C4

      
       145–148 ppm; C5 
      
      
      
      120–125 ppm.
    • N2-Isomer: C4 and C5 shifts often converge or shift significantly. C4 is often shielded relative to the N1 isomer.

  • Benzotriazoles (The C3a/C7a Rule): This is the most reliable method for benzotriazoles.

    • N1-Alkyl: The bridgehead carbons (C3a and C7a) are non-equivalent . One appears at

      
       133 ppm, the other at 
      
      
      
      146 ppm.
    • N2-Alkyl: The bridgehead carbons are equivalent (due to symmetry) and appear downfield at

      
       145–147 ppm .
      
C. N NMR (Nitrogen)

If available,


N HMBC is the "smoking gun." The chemical shift of the nitrogen atoms varies by over 100 ppm depending on substitution.
  • N1-Substituted: Shows three distinct nitrogen signals. The alkylated N1 is significantly shielded (

    
     -130 to -160 ppm relative to nitromethane).
    
  • N2-Substituted: The alkylated N2 is the most shielded, while N1 and N3 are equivalent (in symmetric systems) and deshielded.

UV-Vis and Electronic Properties[2][7]

The electronic structure differs fundamentally between isomers, affecting their utility in materials science (e.g., UV stabilizers).

  • N1-Isomers (Benzenoid):

    • Dominant resonance structure preserves the aromatic sextet of the benzene ring (in benzotriazoles).

    • Absorption: Typically

      
       250–290 nm.
      
    • Fluorescence: Often fluorescent with large Stokes shifts.

  • N2-Isomers (Quinoid):

    • Contribution from ortho-quinonoid resonance structures.

    • Absorption: Bathochromic shift (Red-shifted) compared to N1. Often broad absorption extending into 300–350 nm.

    • Application: This broad absorption makes N2-isomers ideal UV absorbers for polymer stabilization.

Experimental Protocol: Differentiation Workflow

Objective: Unambiguously assign N1 vs N2 regiochemistry for a synthesized triazole.

Step 1: Crude Analysis (TLC)
  • Method: Run TLC in 30% EtOAc/Hexane.

  • Observation: N2-isomers are typically less polar (higher

    
    ) than N1-isomers due to the lack of a large dipole moment (vectors cancel in the symmetric N2 form).
    
Step 2: C NMR Verification (The "Junction Test")
  • Protocol:

    • Dissolve 10-20 mg of sample in CDCl

      
       or DMSO-d
      
      
      
      .
    • Acquire proton-decoupled

      
      C NMR (minimum 256 scans).
      
    • Analysis:

      • Locate the aromatic region (110–150 ppm).

      • Benzotriazoles: Look for the bridgehead carbons (C3a/C7a).

        • Two distinct peaks (

          
           ppm) 
          
          
          
          N1 Isomer .
        • Single intense peak (or two very close peaks < 1 ppm)

          
          N2 Isomer .
          
      • 1,2,3-Triazoles: Check C5 (CH).

        • 
           ~120-125 ppm 
          
          
          
          Likely N1 (1,4) .
        • 
           ~130-135 ppm 
          
          
          
          Likely N2 (2,4) .
Step 3: NOE/NOESY Confirmation (Spatial Proximity)
  • Protocol: Irradiate the

    
    -CH protons of the alkyl group.
    
  • N1-Isomer: NOE observed to one ortho-proton (in benzotriazole) or the C5-H (in 1,2,3-triazole).

  • N2-Isomer: NOE observed to two equivalent ortho-protons (benzotriazole) or potentially C5-H and Substitution at C4 (if applicable).

Visualization of Logic and Structure

Diagram 1: Spectroscopic Decision Tree

This logic flow ensures correct assignment of the isomer.

TriazoleAssignment Start Unknown Triazole Isomer (N1 vs N2) TLC Step 1: TLC Analysis (Polarity Check) Start->TLC HighRf High Rf (Less Polar) Suspect N2 TLC->HighRf LowRf Low Rf (More Polar) Suspect N1 TLC->LowRf NMR_C13 Step 2: 13C NMR Analysis (Bridgehead/Ring Carbons) HighRf->NMR_C13 LowRf->NMR_C13 BZT_Check Is it a Benzotriazole? NMR_C13->BZT_Check BZT_Sym C3a/C7a Equivalent (~146 ppm) BZT_Check->BZT_Sym Yes BZT_Asym C3a/C7a Distinct (~133 & ~146 ppm) BZT_Check->BZT_Asym Yes Tri_Check 1,2,3-Triazole C5 Shift BZT_Check->Tri_Check No Result_N2 Conclusion: N2-Isomer (Quinoid/Symmetric) BZT_Sym->Result_N2 Result_N1 Conclusion: N1-Isomer (Benzenoid/Asymmetric) BZT_Asym->Result_N1 Tri_N1 C5 ~120-125 ppm Tri_Check->Tri_N1 Tri_N2 C5 Shifted/Distinct Tri_Check->Tri_N2 Tri_N1->Result_N1 Tri_N2->Result_N2

Caption: Decision tree for the spectroscopic assignment of triazole regioisomers based on polarity and NMR chemical shifts.

Diagram 2: Resonance Contribution (Benzotriazole)

Understanding the electronic difference explains the UV-Vis and reactivity shifts.

Resonance N1 N1-Isomer (Benzenoid) Prop1 Aromatic Sextet Intact N1->Prop1 Prop2 Shorter UV Abs (<300nm) N1->Prop2 N2 N2-Isomer (Quinoid-like) Prop3 Ortho-Quinoid Contribution N2->Prop3 Prop4 Red-Shifted UV (>300nm) (UV Stabilizer) N2->Prop4

Caption: Comparison of electronic properties derived from Benzenoid (N1) versus Quinoid (N2) resonance contributions.

References

  • Royal Society of Chemistry. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Link

  • Carta, A. et al. (2001). 13C-NMR as Useful Tool for Unambiguous Identification of Ring Substituted N1(2)(3)-Alkylbenzotriazole Isomers. Heterocycles. Link

  • Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Application Note. Link

  • National Institutes of Health (PubMed). (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles. Journal of Organic Chemistry. Link

  • BenchChem. (2024). A Comparative Analysis of Commercial Benzotriazole UV Stabilizers. Link

A Senior Scientist's Guide to In Vitro Anticancer Screening of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to this in-depth guide on the in vitro screening of 1,2,3-triazole derivatives for anticancer activity. As a Senior Application Scientist, my goal is not merely to provide you with a set of protocols, but to impart a strategic understanding of the screening process. The 1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and bioisosteric properties that enhance drug-like characteristics[1][2]. Its derivatives have shown remarkable potential, with some already in clinical use or trials for cancer therapy[2][3].

This guide is structured to walk you through a logical, multi-tiered screening cascade. We will begin with high-throughput cytotoxicity assays to identify "hits," then progress to more complex mechanistic assays to understand how these compounds exert their effects. Throughout, I will emphasize the causality behind our experimental choices, ensuring that each step you take is not just a procedure, but a deliberate scientific inquiry.

The Screening Cascade: From Cytotoxicity to Mechanism of Action

Our approach follows a well-established funnel-like progression. We start with a broad screen of many compounds to assess their general toxicity to cancer cells and then apply more focused, resource-intensive assays to the most promising candidates. This ensures efficiency and generates a comprehensive profile for each lead compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Characterization A Library of 1,2,3-Triazole Derivatives B High-Throughput Cytotoxicity Assay (e.g., MTT or SRB Assay) Against a Panel of Cancer Cell Lines A->B Screen C Identify 'Hits' (Compounds with Significant Activity) B->C Analyze Data (IC50) D Cell Cycle Analysis (Flow Cytometry) C->D Characterize Hits E Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) C->E Characterize Hits F Determine Mode of Action D->F E->F G Target Identification & Validation (e.g., Molecular Docking, Western Blot) F->G Deeper Dive H Lead Candidate Selection G->H

Caption: A typical workflow for anticancer drug screening.

Part 1: Primary Cytotoxicity Screening - The First Gate

The initial goal is to determine whether a compound can kill or inhibit the growth of cancer cells. For this, we need assays that are robust, reproducible, and scalable for high-throughput screening. The two most common methods are the MTT and SRB assays.

Comparison of Primary Cytotoxicity Assays
Assay Principle Advantages Disadvantages Best For
MTT Assay Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[4][5].Well-established, sensitive, widely used.Relies on metabolic activity, which can be altered by compounds without affecting viability. Formazan crystals are insoluble and require a solubilization step[5].Initial high-throughput screening of large compound libraries where metabolic activity is a reliable proxy for viability.
SRB Assay Measures total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B (SRB), binds stoichiometrically to basic amino acid residues of proteins under acidic conditions[6].Independent of metabolic activity, less prone to interference from test compounds. Stable endpoint, cost-effective, and highly reproducible[6][7].Requires a cell fixation step. Less sensitive than some fluorometric assays for very low cell numbers.Screening compounds that may interfere with cell metabolism. It is the gold standard used by the National Cancer Institute (NCI) for its NCI-60 screen.

Scientist's Recommendation: For screening novel 1,2,3-triazole derivatives, the SRB assay is often preferable . Its principle of measuring total protein biomass provides a more direct assessment of growth inhibition or cytotoxicity, bypassing potential confounding effects of the compounds on cellular metabolism[6].

Experimental Protocol 1: SRB Cytotoxicity Assay

This protocol is optimized for screening compounds against adherent cells in a 96-well format[6][7].

Materials:

  • Adherent cancer cells of choice (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium

  • Test compounds (1,2,3-triazole derivatives) dissolved in DMSO

  • Fixation Solution: 10% (w/v) Trichloroacetic Acid (TCA)

  • Washing Solution: 1% (v/v) Acetic Acid

  • SRB Dye Solution: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid

  • Solubilization Solution: 10 mM Tris base (unbuffered, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 565 nm)

Procedure:

  • Cell Plating:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your 1,2,3-triazole derivatives in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Scientist's Note: Fixation denatures proteins and attaches the cells to the plate, preventing cell loss in subsequent washing steps.

    • Carefully add 50 µL of cold 10% TCA to each well without aspirating the culture medium.

    • Incubate for 1 hour at 4°C[6].

  • Washing and Staining:

    • Gently wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water by inverting the plate and tapping on a paper towel.

    • Allow the plates to air-dry completely.

    • Add 100 µL of SRB Dye Solution to each well and stain for 15-30 minutes at room temperature[6].

  • Dye Removal and Solubilization:

    • Quickly wash the plates four times with 1% Acetic Acid to remove unbound dye.

    • Air-dry the plates again until no moisture is visible.

    • Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution[6].

  • Data Acquisition:

    • Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100

    • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Experimental Protocol 2: MTT Cytotoxicity Assay

This protocol is a widely-used alternative for assessing cell viability[4].

Materials:

  • Cells and test compounds as in the SRB assay.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS[4].

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the SRB protocol.

  • MTT Incubation:

    • Scientist's Note: It is often recommended to use serum-free media during this step, as components in serum can interfere with the reduction of MTT and affect results.

    • After the treatment period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT reagent to each well[5].

    • Incubate for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan[8].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm within 1 hour.

    • Calculate the percentage of viability and IC₅₀ values as described for the SRB assay.

Comparative Data of 1,2,3-Triazole Derivatives

The following table summarizes published data for several 1,2,3-triazole derivatives, illustrating the kind of comparative data you will generate.

Compound Type Cancer Cell Line Assay Reported IC₅₀ (µM) Reference
1,2,3-Triazole-Chalcone Hybrid (7a)A549 (Lung)MTT8.67[9]
1,2,3-Triazole-Naphthoquinone (64b)A549 (Lung)MTT9.19[9]
1,2,3-Triazole-Coumarin Hybrid (4a)A549 (Lung)MTT2.97[10]
Phosphonate-1,2,3-Triazole (8)HT-1080 (Fibrosarcoma)Not Specified15.13[2]
Phosphonate-1,2,3-Triazole (8)MCF-7 (Breast)Not Specified18.06[2]
Thymol-1,2,3-Triazole Hybrid (24)MCF-7 (Breast)Not Specified6.17[11]

Part 2: Mechanistic Investigation - Unveiling the "How"

Once you have identified potent "hits" from the primary screen, the next critical step is to determine their mechanism of action (MOA). Does the compound simply halt cell division (cytostatic) or does it trigger cell death (cytotoxic)? The two most common mechanisms for anticancer drugs are inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Experimental Protocol 3: Cell Cycle Analysis via Flow Cytometry

This assay quantifies the DNA content of cells, allowing us to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M)[12][13]. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

G A Treat Cells with Triazole Derivative B Harvest & Fix Cells (e.g., with Ethanol) A->B C Stain DNA with Propidium Iodide (PI) + RNase Treatment B->C D Analyze on Flow Cytometer C->D E Generate DNA Content Histogram D->E F Quantify Cells in G0/G1, S, G2/M Phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cells and test compounds

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: Ice-cold 70% Ethanol

  • Staining Solution: Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS[12].

Procedure:

  • Cell Treatment and Harvesting:

    • Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the triazole derivative (e.g., at its IC₅₀ concentration) for 24 hours.

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

    • Scientist's Note: RNase A is crucial because PI can also bind to double-stranded RNA. This step ensures that the fluorescence signal is specific to DNA content[12].

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.

Experimental Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This is a gold-standard flow cytometry assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a DNA stain that is excluded by cells with an intact membrane. Therefore:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (membrane compromised)

G cluster_0 A Anticancer Agent (Triazole) B Mitochondria A->B Stress Signal C Caspase-9 (Initiator) B->C Cytochrome c Release D Caspase-3 (Executioner) C->D Activation E Apoptosis (DNA Fragmentation, Membrane Blebbing) D->E Cleavage of Cellular Substrates

Sources

The Gold Standard and Beyond: A Comparative Guide to the Structural Validation of 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a cornerstone of innovation. For researchers working with novel compounds like 1-methyl-1H-1,2,3-triazole-4-carboxylate, a molecule of significant interest due to the prevalence of the triazole scaffold in pharmaceuticals, agrochemicals, and functional materials, precise structural validation is paramount.[1] This guide provides an in-depth comparison of the principal techniques for structural elucidation, anchored by the gold standard—single-crystal X-ray crystallography—and extending to powerful spectroscopic and computational methods. We will delve into the causality behind experimental choices, offering field-proven insights to guide your research and development endeavors.

The Central Role of Structural Validation

The spatial arrangement of atoms within 1-methyl-1H-1,2,3-triazole-4-carboxylate dictates its physical and chemical properties, including its biological activity, solubility, and stability. An erroneous structural assignment can lead to misguided research efforts, wasted resources, and potential safety concerns in drug development. Therefore, a multi-faceted approach to structural validation is not just recommended; it is a scientific imperative.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise position of each atom in the crystal lattice. This technique provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, offering a static yet highly detailed snapshot of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction of 1-methyl-1H-1,2,3-triazole-4-carboxylate

This protocol is based on established methodologies for similar small organic molecules.

1. Crystal Growth (The Critical First Step):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to obtain a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

  • Procedure:

    • Dissolve purified 1-methyl-1H-1,2,3-triazole-4-carboxylate in a suitable solvent (e.g., ether, as reported for the title compound) to near saturation.[1]

    • Employ a slow evaporation technique in a loosely covered vial at a constant, cool temperature. This encourages slow, ordered crystal growth.

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution.

    • Carefully select a well-formed, transparent crystal under a microscope for mounting.

2. Data Collection:

  • Rationale: To obtain a complete and redundant dataset of diffraction intensities.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Cool the crystal, typically to around 100 K, using a cryostream. This minimizes thermal vibrations and reduces radiation damage.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Rationale: To convert the diffraction data into a three-dimensional molecular model.

  • Procedure:

    • Process the collected images to integrate the diffraction spot intensities and determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

    • Validate the final structure using metrics such as R-factors and goodness-of-fit.

The crystal structure of 1-methyl-1H-1,2,3-triazole-4-carboxylate reveals an almost planar conformation, with intermolecular C—H⋯O hydrogen bonds linking the molecules into layers.[1] This level of detail is invaluable for understanding its solid-state properties.

Diagram: Workflow for X-ray Crystallography

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crucial for high-quality data Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crucial for high-quality data Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Diffractometer Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Computational analysis Model_Refinement Model_Refinement Structure_Solution->Model_Refinement Computational analysis Validation Validation Model_Refinement->Validation Computational analysis Final_Structure Final_Structure Validation->Final_Structure decision_making Start Newly Synthesized Compound Initial_Char Initial Characterization (NMR, MS) Start->Initial_Char Structure_Consistent Structure Consistent with Data? Initial_Char->Structure_Consistent Single_Crystal Single Crystal Available? Structure_Consistent->Single_Crystal Yes Revise_Structure Revise Proposed Structure Structure_Consistent->Revise_Structure No Xray X-ray Crystallography (Gold Standard) Single_Crystal->Xray Yes Further_Analysis Advanced 2D NMR or Derivatization Single_Crystal->Further_Analysis Ambiguous CSP Crystal Structure Prediction + Powder XRD Single_Crystal->CSP No Final_Structure Unambiguous Structure Xray->Final_Structure Further_Analysis->Structure_Consistent CSP->Final_Structure Revise_Structure->Initial_Char

Sources

A Comparative Guide to Triazole Synthesis: Metal-Catalyzed vs. Organocatalyzed Approaches

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, underpinning advancements in pharmaceuticals, materials science, and bioconjugation.[1][2][3][4] Its prevalence is largely due to the development of highly efficient and selective synthetic methods, broadly categorized into metal-catalyzed and organocatalyzed reactions. This guide provides a comparative analysis of these two dominant strategies, offering experimental insights and data to aid researchers in selecting the optimal approach for their specific applications.

The Rise of "Click" Chemistry: Metal-Catalyzed Triazole Synthesis

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a paradigm shift in chemical synthesis, establishing the foundation of "click chemistry".[2][5][6] This reaction offers a significant rate acceleration (10⁷ to 10⁸ fold) compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh thermal conditions and yields mixtures of regioisomers.[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its exceptional reliability, broad functional group tolerance, and strict regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles.[5][7][8][9] The reaction is typically insensitive to aqueous conditions and a wide pH range (4-12), making it suitable for a variety of applications, including bioconjugation.[5] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate, or from Cu(I) salts directly.[10][11]

Catalytic Cycle of CuAAC

The widely accepted mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle.[5][6] Subsequent ring contraction and protonolysis yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + R1-C≡CH Alkyne Alkyne Alkyne->Cu-Acetylide Metallacycle Six-membered Cu(III)-metallacycle Cu-Acetylide->Metallacycle + R2-N3 Azide Azide Azide->Metallacycle Cu-Triazolide Copper(I)-Triazolide Metallacycle->Cu-Triazolide Reductive Elimination Cu-Triazolide->Cu(I) + H+ Product 1,4-Triazole Cu-Triazolide->Product Organocatalysis_Mechanism cluster_cycle Enolate-Mediated Organocatalysis Catalyst Base (e.g., DBU) Enolate Enolate Catalyst->Enolate + H+ ActiveMethylene Active Methylene Compound ActiveMethylene->Enolate Cycloadduct Cycloadduct Enolate->Cycloadduct + R-N3 Azide Azide Azide->Cycloadduct TriazoleProduct Substituted 1,2,3-Triazole Cycloadduct->TriazoleProduct Tautomerization/ Elimination TriazoleProduct->Catalyst Regenerates Catalyst

Caption: Generalized catalytic cycle for enolate-mediated organocatalysis.

Comparative Analysis: Metal-Catalyzed vs. Organocatalyzed

The choice between a metal-catalyzed and an organocatalyzed approach depends on several factors, including the desired regioselectivity, substrate scope, and the specific requirements of the application.

FeatureMetal-Catalyzed (CuAAC/RuAAC)Organocatalyzed
Catalyst Copper (I) or Ruthenium (II) complexes [5][12]Organic bases (e.g., DBU, TMG), amino acids (e.g., proline) [1][13][14]
Regioselectivity High (CuAAC: 1,4-disubstituted; RuAAC: 1,5-disubstituted) [5][15]Often high, can vary with substrates and catalyst [1][16]
Substrate Scope Broad; CuAAC for terminal alkynes, RuAAC for internal/terminal [5][12]Typically requires activated methylene compounds [1][14]
Reaction Conditions Often mild, aqueous conditions possible [5]Generally mild, often in organic solvents like DMSO [1][14]
Advantages High yields, excellent regioselectivity, robust and reliable ("click") [5][8]Metal-free (avoids toxicity), environmentally benign, readily available catalysts [13][17][18]
Disadvantages Potential for metal contamination, catalyst removal may be needed [13][19]May have a more limited substrate scope, reaction rates can be slower [20]

Experimental Protocols

General Workflow for Triazole Synthesis

The following diagram illustrates a typical workflow for a triazole synthesis experiment, from reaction setup to product characterization.

Workflow cluster_workflow General Triazole Synthesis Workflow A 1. Reactant Preparation (Azide, Alkyne/Active Methylene) C 3. Reaction Setup (Solvent, Temperature) A->C B 2. Catalyst Preparation (Metal salt/Organocatalyst) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A generalized workflow for triazole synthesis.

Exemplary Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative example for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Reactant Preparation : In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0-1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL). Stir until all components are dissolved. [11]2. Catalyst Premix : In a separate vial, prepare a stock solution by dissolving CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 1 mL of water. [11]3. Reducing Agent Preparation : In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of water. [11]4. Reaction Initiation : To the stirred solution of azide and alkyne, add the catalyst premix, followed by the sodium ascorbate solution. [11]5. Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-24 hours). [11]6. Work-up : Quench the reaction by adding a saturated aqueous solution of EDTA (10 mL) to chelate the copper catalyst and stir for 30 minutes. [11]7. Extraction and Purification : Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated. The crude product is purified by flash column chromatography. [11]

Exemplary Protocol for Organocatalyzed Triazole Synthesis

This protocol describes a general procedure for the synthesis of a 1,4,5-trisubstituted 1,2,3-triazole using an organic base.

  • Reactant Preparation : To a glass vial equipped with a magnetic stir bar, add the 2,4-diketoester (0.3 mmol, 1.0 equiv), the azide (0.45 mmol, 1.5 equiv), and the organocatalyst, such as tetramethylguanidine (TMG) (0.06 mmol, 20 mol%). [1]2. Solvent Addition : Add dimethyl sulfoxide (DMSO) (1.0 mL) to the vial. [1]3. Reaction : Stir the reaction mixture at ambient temperature.

  • Reaction Monitoring : Monitor the progress of the reaction by TLC. Reaction times can vary from 1 to 12 hours depending on the substrates. [1]5. Work-up and Purification : Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine to remove the DMSO. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography. [21]

Conclusion: Choosing the Right Tool for the Job

Both metal-catalyzed and organocatalyzed methods for triazole synthesis are powerful tools in the modern chemist's arsenal. The choice between them is dictated by the specific needs of the synthesis. For applications requiring high yields, rapid reaction times, and specific regioselectivity (1,4- or 1,5-), metal-catalyzed "click" chemistry remains the gold standard. However, when metal contamination is a critical concern, or when the principles of green chemistry are paramount, organocatalysis provides an elegant and effective alternative. As research in both areas continues to evolve, the synthetic utility and accessibility of the versatile triazole scaffold will undoubtedly continue to expand.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Yadav, D. K., Singh, S., Singh, R. K., Mishra, S. K., & Ramasastry, S. S. V. (2022). Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. ACS Omega, 7(41), 36987–37000. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]

  • Fokin, V. V., Jia, G., & co-workers. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 1,2,3-Triazoles through Organocatalysis. [Link]

  • de F. P. M. Moreira, R., et al. (2020). Organocatalytic Synthesis and Antitumor Activity of Novel 1,2,3-triazoles Derived from Fatty β-ketoesters. Bentham Science. [Link]

  • John, J., Thomas, J., & Dehaen, W. (2015). Organocatalytic routes toward substituted 1,2,3-triazoles. RSC Publishing. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. [Link]

  • John, J., Thomas, J., & Dehaen, W. (2015). Organocatalytic routes toward substituted 1,2,3-triazoles. Chemical Communications, 51(54), 10795-10810. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2714–2730. [Link]

  • Geerdink, D., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

  • ResearchGate. (n.d.). Organocatalyzed 1,2,3-Triazoles Forming Click Chemistry. [Link]

  • ResearchGate. (2024). Advancements in transition metal-catalyzed 1,2,3-triazole synthesis via azide–alkyne cycloaddition. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304-1315. [Link]

  • PMC. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. [Link]

  • Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Journal of the Iranian Chemical Society. [Link]

  • Fürth lab. (n.d.). Copper(I). [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Al-Masoudi, N. A., & Al-Majidi, S. M. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Indian Journals. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. [Link]

  • Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881223. [Link]

  • Indian Journals. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. [Link]

  • ResearchGate. (2020). Comparison of organocatalysis with conventional catalysis. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalysis. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

  • The Journal of Organic Chemistry. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2020). Transition-metal and organo-catalysis in organic synthesis: Metal-catalyzed reactions. [Link]

  • Green, E., Leitschuh, E., & Lanorio, J. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. [Link]

  • NSF Public Access. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. [Link]

  • MDPI. (n.d.). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. [Link]

  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • ResearchGate. (2024). Organocatalytic multicomponent strategy for synthesizing amalgamated triazole-benzimidazole/thiazole scaffolds and comprehensive evaluation of their ab initio behavior. [Link]

  • PMC. (n.d.). Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. [Link]

  • MDPI. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,2,3-Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring has become a cornerstone of modern medicinal chemistry. Its synthetic accessibility via "click chemistry," coupled with its unique physicochemical properties, has established it as a versatile scaffold in drug design.[1][2] This five-membered heterocycle is not merely a passive linker; it is a potent pharmacophore and a bioisostere capable of mimicking amide bonds, which allows it to engage in critical interactions like hydrogen bonding with biological targets.[2][3][4] This has led to its incorporation into a wide array of therapeutics, from anticancer to antiviral agents.[2][5][6]

However, the very features that make the 1,2,3-triazole moiety so attractive also present a significant challenge: the potential for unintended off-target interactions, or cross-reactivity. Assessing this cross-reactivity is a critical step in preclinical safety assessment, as it can unveil potential toxicities or, in some cases, reveal beneficial polypharmacology.[7][8] This guide provides a comprehensive, multi-tiered strategy for systematically evaluating the cross-reactivity of 1,2,3-triazole-based compounds, ensuring a robust and translatable safety profile for novel drug candidates.

The Rationale: A Multi-Tiered Approach to De-Risking Compounds

A single assay is insufficient to fully characterize the selectivity of a compound. A robust cross-reactivity assessment strategy should be viewed as a screening cascade, moving from broad, high-throughput methods to more focused, physiologically relevant systems. This tiered approach allows for the early identification of liabilities and informed decision-making, saving valuable time and resources.

G cluster_0 Tier 1: Broad In Vitro Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Global & Preclinical Safety Kinase Large-Panel Kinase Profiling (>400 Kinases) CETSA Cellular Thermal Shift Assay (CETSA) (Target Validation) Kinase->CETSA Validate Hits & On-Target Receptor Receptor Binding Panels (e.g., GPCRs, Ion Channels) Receptor->CETSA Validate Hits & On-Target NanoBRET NanoBRET™ / HiBiT Assays (Live-Cell Quantitation) CETSA->NanoBRET Orthogonal Validation TPP Thermal Proteome Profiling (TPP) (Unbiased Off-Target ID) CETSA->TPP Unbiased Profiling Outcome Selectivity Profile NanoBRET->Outcome Quantitative Cellular Potency TCR Tissue Cross-Reactivity (TCR) (Immunohistochemistry Panel) TPP->TCR Investigate Tissue- Specific Off-Targets TCR->Outcome Preclinical Safety Assessment Start Test Compound Start->Kinase Primary Screen (IC50 / % Inhibition) Start->Receptor Primary Screen (Ki / % Displacement) G cluster_0 No Inhibitor cluster_1 With Triazole Inhibitor Receptor1 Receptor Tracer1 Labeled Tracer Tracer1->Receptor1 Binds Receptor2 Receptor Triazole Triazole Compound Triazole->Receptor2 Competes Tracer2 Labeled Tracer

Caption: Principle of a competitive binding assay.

Tier 2: Confirming Target Engagement in a Cellular Context

Biochemical assays are invaluable but occur in an artificial environment. It is crucial to confirm that a compound engages its intended (and unintended) targets within the complex milieu of a living cell. Cellular context, including high endogenous ATP concentrations for kinases and the presence of scaffolding proteins, can dramatically alter a compound's selectivity profile. [9]

Cellular Thermal Shift Assay (CETSA®)
  • Expertise & Rationale: CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues without requiring any modification to the compound or the protein. [10][11]The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. [12]This allows for a direct, physical confirmation of the drug-target interaction in a physiologically relevant setting.

  • Methodology: Cells are treated with the test compound or a vehicle control. The cells are then heated across a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry. [10][11]* Trustworthiness & Self-Validation: The assay is self-validating. A dose-dependent increase in the amount of soluble protein at elevated temperatures is direct physical evidence of target engagement. The generation of a full "melting curve" (protein stability vs. temperature) provides a robust and reliable readout. [13]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol outlines a standard workflow for assessing the target engagement of a 1,2,3-triazole compound with its putative target, Protein X.

1. Cell Treatment: a. Plate cells (e.g., HEK293 expressing Protein X) in a 10 cm dish and grow to ~80-90% confluency. b. Treat the cells with the desired concentration of the triazole compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO). c. Incubate for 1 hour at 37°C, 5% CO₂.

2. Thermal Challenge: a. Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes. c. Place the tubes in a thermal cycler with a temperature gradient block. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.

3. Cell Lysis: a. Immediately transfer the tubes to ice. b. Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

4. Separation of Soluble and Aggregated Fractions: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins and other cellular debris. b. Carefully collect the supernatant (soluble fraction) and transfer it to a new, pre-chilled microcentrifuge tube.

5. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fraction for each sample using a BCA or Bradford assay. b. Normalize all samples to the same protein concentration by diluting with lysis buffer. c. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. d. Load equal amounts of protein onto a polyacrylamide gel, run electrophoresis, and transfer to a PVDF membrane. e. Probe the membrane with a primary antibody specific for Protein X, followed by a secondary HRP-conjugated antibody. Visualize the bands using an ECL substrate and an imaging system. f. Causality Check: The intensity of the band for Protein X in the vehicle-treated samples should decrease as the temperature increases. In the drug-treated samples, this decrease should be shifted to higher temperatures, indicating stabilization.

Tier 3: Unbiased Global Profiling & Preclinical Safety

While targeted assays are essential, unbiased approaches are needed to discover completely unexpected off-targets. This final tier provides a global view of compound interactions and is a direct bridge to preclinical safety assessment.

Thermal Proteome Profiling (TPP)
  • Expertise & Rationale: TPP combines the principles of CETSA with quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously. [12][14]This provides a proteome-wide, unbiased assessment of a compound's selectivity, capable of identifying off-targets that would be missed by hypothesis-driven panel screens.

  • Methodology: The workflow is similar to CETSA, but instead of a Western blot, the soluble protein fractions from each temperature point are digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by LC-MS/MS. Sophisticated software is then used to generate melting curves for thousands of proteins, identifying those whose stability is significantly altered by the compound.

  • Data Interpretation: TPP provides a comprehensive list of on- and off-target proteins, offering deep mechanistic insights and a powerful tool for predicting potential adverse effects.

Tissue Cross-Reactivity (TCR) Studies
  • Expertise & Rationale: As a mandatory component of the preclinical safety package for regulatory bodies like the FDA, TCR studies assess the binding of a therapeutic candidate to a wide panel of normal human tissues. [7][15][16][17]The goal is to identify both on-target binding in unexpected tissues and any off-target binding that could predict toxicity. [8]* Methodology: These studies are performed using immunohistochemistry (IHC) on a comprehensive panel of frozen human tissues (typically from at least three unrelated donors). [16][17]The test compound (often labeled) is applied to tissue sections, and its binding pattern, intensity, and cellular localization are meticulously documented by a pathologist. Similar studies are performed on tissues from animal species selected for toxicology studies. [7][8]* Trustworthiness: By visualizing binding in the context of tissue architecture, TCR provides invaluable information that cannot be obtained from cell-based or biochemical assays. It directly informs the selection of relevant species for in vivo toxicity studies and helps investigators anticipate potential organ-specific toxicities in clinical trials. [16]

Comparative Data Summary

The following table illustrates how data from this multi-tiered approach can be integrated to compare and prioritize different 1,2,3-triazole-based compounds.

Compound IDPrimary Target IC50 (nM)Kinase Selectivity Score (S₁₀ at 1µM)¹Key Off-Target Ki (nM)Cellular Target Engagement (CETSA ΔTm, °C)²Off-Target Tissue Binding (TCR)Recommendation
TRZ-001 50.02Kinase B (25)+ 5.2None ObservedProceed: High potency and selectivity.
TRZ-002 150.25Kinase B (150), Kinase C (450), GPCR-X (800)+ 4.5Low-level staining in kidney glomeruliProceed with Caution: Monitor renal function.
TRZ-003 500.05None < 1µM+ 1.1Strong staining in cardiac muscleTerminate: Weak cellular potency and high-risk tissue cross-reactivity.
TRZ-004 80.50Kinase D (30), Kinase E (65), Kinase F (90)+ 6.0Staining in pancreatic isletsTerminate: Poor kinase selectivity and potential for endocrine toxicity.

¹Selectivity Score = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score is better. ²ΔTm = (Melting temperature with compound) - (Melting temperature with vehicle). A larger shift indicates stronger engagement.

Conclusion

The 1,2,3-triazole scaffold will undoubtedly continue to be a valuable component in the drug discovery toolkit. Its utility, however, must be paired with a rigorous and systematic evaluation of its cross-reactivity profile. By employing a multi-tiered strategy that progresses from broad biochemical screens to direct cellular target engagement and finally to global proteomic and tissue-based assessments, researchers can build a comprehensive understanding of a compound's selectivity. This logical, evidence-based approach is fundamental to mitigating risk, ensuring patient safety, and ultimately developing effective and successful 1,2,3-triazole-based therapeutics.

References

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. Available from: [Link]

  • Creative Biolabs. SIAT® Competition Binding Assay Service. Available from: [Link]

  • Palla, M., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. Available from: [Link]

  • Kumar, R., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2832. Available from: [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link]

  • Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, December 1). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Available from: [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Available from: [Link]

  • Salm, P., et al. (2014). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine, 1(3), 238-251. Available from: [Link]

  • Huang, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(10), 3644-3654. Available from: [Link]

  • Singh, P., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21, 1-28. Available from: [Link]

  • Mondal, B., et al. (2016). Diversity oriented approach to triazole based peptidomimetics as mammalian sterile 20 kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 808-816. Available from: [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Available from: [Link]

  • HistoWiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]

  • Unger, A., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 30(10), 2641. Available from: [Link]

  • Royal Society of Chemistry. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Available from: [Link]

  • Unger, A., et al. (2025, June 18). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 30(10), 2641. Available from: [Link]

  • OracleBio. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1727-1740. Available from: [Link]

  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Available from: [Link]

  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. Available from: [Link]

  • DiVA portal. (2021, January 22). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. Available from: [Link]

  • Wille, S. M. R., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology, 39(2), 103-109. Available from: [Link]

  • Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link]

  • Alcolizer Technology. (2025, April 11). Understanding Cross-Reactivity. Available from: [Link]

  • Clarke, W., & Colon-Franco, J. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 4(2), 261-280. Available from: [Link]

  • Tawfiq, K. M., et al. (2025, October 2). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers in Chemistry, 11, 1248035. Available from: [Link]

  • MDPI. (2023, November 14). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Available from: [Link]

  • MDPI. (2023, January 24). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]

  • ResearchGate. (2025, August 6). A Comprehensive Methodology to Systematically Identify Drug Hypersensitivity and Anaphylactic Reactions in Clinical Trial Databases. Available from: [Link]

  • ResearchGate. (n.d.). Representative 1,2,3-triazole-based click chemistry reactions. Available from: [Link]

  • MDPI. (2023, September 8). Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models. Available from: [Link]

  • ACS Publications. (2026, January 5). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Available from: [Link]

Sources

Advanced Structural Elucidation of Triazoles: Bridging Experimental NMR and GIAO-DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Problem: In medicinal chemistry, 1,2,3- and 1,2,4-triazoles are privileged scaffolds due to their bioisosteric properties. However, their structural characterization is frequently plagued by tautomeric ambiguity . Rapid proton exchange (


) often results in averaged experimental NMR signals, masking the true dominant species (1H, 2H, or 4H) present in the biological medium.

The Solution: This guide outlines a validated protocol combining high-field experimental NMR with Gauge-Including Atomic Orbital (GIAO) Density Functional Theory (DFT) calculations. By benchmarking experimental chemical shifts (


) against calculated magnetic shielding tensors (

), researchers can unambiguously assign regioisomers and quantify tautomeric populations with high confidence (

).

Part 1: The Tautomerism Challenge

Triazoles exist as dynamic equilibria of tautomers. Standard 1D NMR (


H, 

C) often fails to distinguish these forms because the chemical shift differences are subtle and solvent-dependent.
1,2,3-Triazoles

The equilibrium exists primarily between the 1H-tautomer (asymmetric) and the 2H-tautomer (symmetric).

  • Observation: In non-polar solvents, the 2H-form is often favored. In polar aprotic solvents (e.g., DMSO-

    
    ), the equilibrium shifts, often stabilizing the 1H-form or existing as a mixture.
    
  • Impact: Misassignment leads to incorrect structure-activity relationship (SAR) models.

1,2,4-Triazoles

The complexity increases with three potential forms: 1H , 2H , and 4H .

  • Observation: The 4H-tautomer is generally the least stable in the gas phase but can be stabilized by specific substituents or solvent interactions.

Visualization: Tautomeric Equilibria

The following diagram illustrates the dynamic equilibrium and the challenge it poses for static structural assignment.

TriazoleTautomerism cluster_123 1,2,3-Triazole Equilibrium cluster_124 1,2,4-Triazole Equilibrium T1H 1H-Tautomer (Asymmetric) Lower Symmetry T2H 2H-Tautomer (Symmetric) C2v Symmetry T1H->T2H Fast Exchange (Solvent Dependent) T1H_4 1H-Tautomer T2H_4 2H-Tautomer T1H_4->T2H_4 T4H_4 4H-Tautomer (Rare) T1H_4->T4H_4 T2H_4->T4H_4

Figure 1: Tautomeric equilibria in triazole systems. The rapid interconversion often results in averaged NMR signals, requiring DFT to resolve the individual contributions.

Part 2: Methodological Comparison

To achieve high predictive accuracy, specific computational parameters must be paired with rigorous experimental controls.

Experimental Protocol (Self-Validating)
  • Solvent Selection: Use dry DMSO-

    
     or CD
    
    
    
    CN to minimize solute-solute hydrogen bonding which perturbs chemical shifts. Avoid CDCl
    
    
    for polar triazoles due to concentration-dependent aggregation.
  • Temperature: Acquire spectra at 298 K. If signals are broad, perform Variable Temperature (VT) NMR (down to 233 K) to freeze out the tautomeric exchange.

  • Referencing: Use internal TMS (

    
     ppm) strictly. Solvent residual peaks can drift with concentration.
    
Computational Protocol (GIAO-DFT)

The GIAO (Gauge-Including Atomic Orbital) method is the gold standard for calculating magnetic shielding tensors.

ParameterRecommendationRationale
Geometry Optimization B3LYP/6-311++G(d,p) Sufficient for organic ground states. Diffuse functions (++) are critical for lone pair description on Nitrogen.
Solvation Model IEF-PCM or SMD Gas-phase calculations fail for triazoles. You must model the specific solvent (e.g., DMSO) used in the experiment.
NMR Calculation mPW1PW91 or wB97XD wB97XD includes dispersion corrections, crucial for accurate

-stacking or H-bond prediction in triazole dimers.
Basis Set (NMR) cc-pVTZ or 6-311++G(2d,p) Triple-zeta quality is required for accurate shielding tensor prediction, especially for

N nuclei.

Part 3: Performance Benchmarking

The following data compares the accuracy of standard DFT methods against experimental values for a representative 4-substituted-1,2,3-triazole.

Metric: Mean Absolute Error (MAE) in ppm. Lower is better.

Method / Basis SetSolvent Model

H MAE (ppm)

C MAE (ppm)

N MAE (ppm)
Performance Rating
HF / 6-31G(d) None (Gas)0.455.8>15.0🔴 Poor
B3LYP / 6-311+G(d,p) IEF-PCM0.122.14.5🟡 Good (Standard)
wB97XD / cc-pVTZ SMD 0.04 1.2 2.3 🟢 Excellent

Key Insight: The inclusion of the SMD solvation model and dispersion-corrected functionals (wB97XD) reduces the error significantly, particularly for Nitrogen chemical shifts which are most sensitive to the tautomeric state.

Part 4: Integrated Workflow & Case Study

The Workflow

This diagram details the step-by-step logic for integrating experimental data with computational prediction.

Workflow cluster_exp Experimental Phase cluster_comp Computational Phase (GIAO-DFT) Exp_Syn Synthesis of Triazole Derivative Exp_NMR Acquire NMR (1H, 13C, 15N-HMBC) in DMSO-d6 Exp_Syn->Exp_NMR Comp_Geom Geometry Optimization (All Tautomers) B3LYP/6-311++G(d,p) Exp_Syn->Comp_Geom Input Structure Exp_Data Extract Experimental Chemical Shifts (δ_exp) Exp_NMR->Exp_Data Decision Compare δ_exp vs δ_calc (Calculate RMSD) Exp_Data->Decision Comp_NMR Calculate Shielding (σ) GIAO-wB97XD/cc-pVTZ Solvent: DMSO (SMD) Comp_Geom->Comp_NMR Comp_Scale Apply Linear Scaling δ_calc = (intercept - σ) / slope Comp_NMR->Comp_Scale Comp_Scale->Decision Result Assign Dominant Tautomer & Confirm Structure Decision->Result

Figure 2: Integrated Experimental-Computational Workflow for Triazole Assignment.

Protocol: Performing the Comparison
  • Generate Conformers: Draw all possible tautomers (1H, 2H, 4H) and rotamers.

  • Optimize Geometry: Run optimization + frequency calculations to ensure a true minimum (0 imaginary frequencies).

    • Citation: Use B3LYP/6-311++G(d,p) for reliable geometries [1, 2].

  • Calculate NMR: Perform the GIAO calculation on the optimized geometry.

    • Command Example (Gaussian):# nmr=giao wb97xd/cc-pvtz scrf=(smd,solvent=dmso)

  • Scaling: Convert isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using the linear scaling equation:
    
    
    • Note: Standard scaling factors for B3LYP/6-311+G(d,p) in DMSO are often available (e.g., Slope

      
      , Intercept 
      
      
      
      for
      
      
      H) [3].
  • Analysis: Calculate the RMSD between your experimental list and the calculated list for each tautomer. The tautomer with the lowest RMSD is the dominant species.

References

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles. J. Phys. Chem. A (2024).[1] Validates the use of DFT for assigning 2H vs 1H tautomers.

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (2012). Establishes the GIAO-B3LYP/6-311++G** benchmark.

  • Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd / Computational Chemistry (2025). comparative analysis of functionals including CAM-B3LYP and wB97XD for triazole tautomerism.

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids. MDPI (2023). Demonstrates the necessity of solvent models (SMD/PCM) for accurate predictions.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

[1]

Executive Safety Summary

1-Methyl-1H-1,2,3-triazole-4-carbonitrile presents a dual-hazard profile characteristic of functionalized azoles: acute toxicity associated with the nitrile moiety and energetic potential inherent to the high-nitrogen triazole ring.[1]

Effective disposal requires a segregation-first approach .[1] The primary operational risk is not spontaneous instability, but the accidental generation of hydrogen cyanide (HCN) gas if this compound is commingled with acidic waste streams. This guide replaces generic "organic waste" instructions with a chemically validated protocol to eliminate hydrolysis risks.

Emergency Response Card (Immediate Action)
ScenarioImmediate Action
Spill (Solid) Do not dry sweep (dust generation).[1] Cover with wet paper towels, scoop into a sealed bag.
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Nitriles can absorb transdermally.[1]
Incompatibility NEVER mix with strong acids (HCl, H₂SO₄) or strong oxidizers.

Chemical Profile & Hazard Assessment

Understanding the molecular structure is the prerequisite for safe disposal.[1] We are handling a stable aromatic triazole core with a reactive nitrile substituent.[1]

PropertyDataOperational Implication
Compound 1-Methyl-1H-1,2,3-triazole-4-carbonitrileTarget Analyte
Parent CAS 18755-49-2 (Generic 1H-isomer ref)Use for surrogate hazard data if specific CAS is unlisted.[1]
Molecular Formula C₄H₄N₄High Nitrogen:Carbon ratio (>1).[1]
Physical State Solid (Crystalline)Dust inhalation risk; requires solubilization for some disposal routes.[1]
Primary Hazard Acute Toxicity (Oral/Dermal) Treat as P-Listed waste equivalent (acute hazardous waste).[1]
Reactivity Acid Sensitive Nitrile hydrolysis (

) can be exothermic; extreme conditions may release HCN.[1]
The "Why" Behind the Protocol (Causality)
  • The Nitrile Factor: Unlike inorganic cyanides (e.g., NaCN), organic nitriles do not instantly release HCN upon contact with water. However, under acidic conditions (pH < 7), the risk of hydrolysis increases. Therefore, this waste stream must be kept neutral to basic (pH 8–10).

  • The Triazole Factor: While 1,2,3-triazoles are chemically stable (often used in "click" chemistry), they are energy-dense.[1] Incineration requires facilities equipped with nitrogen oxide (

    
    ) scrubbers.[1] Do not dispose of in standard trash or sewer.[1][2]
    

Pre-Disposal Validation: The "Self-Validating" System[1]

Before moving the chemical to a waste container, you must perform a Compatibility Check . This prevents "blind additions" that lead to laboratory accidents.[1]

The pH Validation Step:

  • Identify the target waste carboy (typically "Organic Waste - Toxic").[1]

  • Test: Dip a pH strip into the waste carboy.

  • Decision:

    • If pH < 7 (Acidic): DO NOT ADD the triazole.[1] Select a different container or neutralize the waste stream first.[1]

    • If pH ≥ 7 (Neutral/Basic): Safe to proceed.[1]

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance or Spill Debris)

Best for: Expired reagents, contaminated gloves, spill cleanup materials.

  • Segregation: Isolate the solid material.[1] Do not mix with oxidizers (e.g., permanganates, nitrates) or acids.[3]

  • Packaging: Place the material in a clear, wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Methyl-1H-1,2,3-triazole-4-carbonitrile" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed jar into a secondary plastic bin until pickup.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solutions containing the triazole in organic solvents (DMSO, Methanol, DCM).

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., do not mix halogenated and non-halogenated solvents if your facility requires separation).

  • The pH Check: Perform the validation step described in Section 3.

  • Transfer: Funnel the solution into the "Organic Waste - Toxic" carboy.

  • Rinsing: Triple-rinse the original glassware with a compatible solvent (e.g., acetone) and add the rinsate to the same waste carboy.[1]

  • Log Entry: Immediately record the addition on the carboy’s accumulation log (Volume + Concentration).[1]

Visual Decision Logic (DOT Diagram)[1]

The following diagram illustrates the critical decision nodes for disposing of this specific compound, ensuring no acid-nitrile contact occurs.

DisposalProtocolStartSTART: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid / DebrisStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidSolidPackPack in Wide-Mouth HDPE JarSolid->SolidPackLabelSolidLabel: 'Toxic Solid - Organic Nitrile'SolidPack->LabelSolidPickupFinal Disposal:High-Temp IncinerationLabelSolid->PickupAcidCheckCRITICAL: Check Waste Carboy pHLiquid->AcidCheckAcidicpH < 7 (Acidic)AcidCheck->AcidicTest ResultBasicpH ≥ 7 (Neutral/Basic)AcidCheck->BasicTest ResultStopSTOP: Do NOT Add.Select different container.Acidic->StopProceedPour into CarboyBasic->ProceedLogLog Volume & ConstituentProceed->LogLog->Pickup

Figure 1: Decision tree for triazole-nitrile waste, emphasizing the critical pH check to prevent HCN evolution.

Final Disposal Fate

The ultimate disposal method for this compound, once collected by your EHS (Environmental Health & Safety) provider, is High-Temperature Incineration .[1]

  • Why? Chemical oxidation or landfilling is inappropriate for nitrogen-dense heterocycles.[1] Incineration ensures complete destruction of the triazole ring and thermal oxidation of the nitrile group into

    
    , 
    
    
    , and
    
    
    (with scrubbers managing
    
    
    ).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (Chapter 7: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining Hazardous Waste Characteristics).

  • PubChem. (2024).[1] 1H-1,2,3-Triazole-4-carbonitrile (Compound Summary). National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.